Technical Documentation Center

3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one
  • CAS: 388109-22-6

Core Science & Biosynthesis

Foundational

3-Amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one: Structural Dynamics, Synthesis, and Pharmacological Profiling

Executive Summary Quinazolin-4(3H)-ones represent a "privileged" scaffold in medicinal chemistry, exhibiting broad-spectrum biological activities including anticancer, antimicrobial, and photodynamic properties[1]. The s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazolin-4(3H)-ones represent a "privileged" scaffold in medicinal chemistry, exhibiting broad-spectrum biological activities including anticancer, antimicrobial, and photodynamic properties[1]. The specific derivative, 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one , integrates a reactive N-amino nucleophilic center with an electron-rich 3-methoxyphenyl moiety at the C2 position. This technical guide provides a comprehensive synthesis of its structural properties, mechanistic pathways, and analytical characterization, designed for researchers in drug development and synthetic organic chemistry.

Structural and Chemical Properties

The molecular architecture of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one (


) comprises three critical pharmacophoric domains that dictate its chemical reactivity and biological binding:
  • The Quinazolinone Core: A planar, bicyclic heteroaromatic system that facilitates

    
     stacking interactions with DNA base pairs or aromatic residues in protein binding pockets[1][2].
    
  • The 3-Amino Group (-NH₂): Positioned at N3, this primary amine is a crucial functional handle. It acts as both a hydrogen bond donor and a highly reactive site for further derivatization (e.g., forming Schiff bases, amides, or undergoing lithiation)[1][2].

  • The 2-(3-Methoxyphenyl) Substituent: The meta-methoxy group provides unique steric and electronic effects. The oxygen lone pairs can participate in weak hydrogen bonding, while the phenyl ring occupies hydrophobic pockets in target receptors.

Synthetic Methodology & Mechanistic Pathways

The synthesis of 3-amino-2-arylquinazolin-4(3H)-ones classically follows a robust two-step sequence via a benzoxazinone intermediate[1][3].

Mechanism of Action:
  • Acylation and Cyclodehydration: Anthranilic acid is acylated with 3-methoxybenzoyl chloride to yield the corresponding N-aroyl derivative. Subsequent treatment with acetic anhydride drives cyclodehydration[3]. Causality: Acetic anhydride acts as both the solvent and the dehydrating agent, abstracting water to thermodynamically drive the cyclization, forming the highly electrophilic 2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one[3].

  • Hydrazinolysis (Ring Opening/Closure): The benzoxazinone is subjected to hydrazine hydrate. Causality: Hydrazine, benefiting from the alpha-effect, is an exceptionally potent nucleophile. It attacks the C4 carbonyl of the benzoxazinone, leading to ring opening. Subsequent intramolecular condensation between the newly formed hydrazide and the imine carbon results in the thermodynamically stable 3-aminoquinazolin-4(3H)-one core[2].

Synthesis Node1 Anthranilic Acid + 3-Methoxybenzoyl Chloride Node2 N-(3-methoxybenzoyl)anthranilic acid Node1->Node2 Acylation (Pyridine, 0-25°C) Node3 2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one Node2->Node3 Cyclodehydration (Ac2O, Reflux) Node4 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one Node3->Node4 Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux)

Figure 1: Step-by-step synthetic workflow for 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one.

Experimental Protocols: A Self-Validating System

To ensure high fidelity and yield, the following protocol incorporates strict in-process controls (IPCs) to validate each phase of the synthesis[3].

Step 1: Synthesis of 2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one
  • Reaction: Dissolve 10 mmol of anthranilic acid in 15 mL of anhydrous pyridine. Cool the vessel to 0°C. Dropwise add 11 mmol of 3-methoxybenzoyl chloride. Stir at room temperature for 2 hours.

  • Cyclization: Add 10 mL of acetic anhydride. Reflux the mixture at 130°C for 3-4 hours[3].

  • Validation (IPC): Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the highly polar anthranilic acid spot indicates complete conversion[3].

  • Workup: Pour the hot mixture into 100 mL of crushed ice. Causality: Rapid cooling and aqueous dilution precipitate the hydrophobic benzoxazinone while rapidly hydrolyzing excess acetic anhydride, preventing unwanted degradation of the intermediate[3]. Filter, wash with cold water, and dry.

Step 2: Synthesis of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one
  • Reaction: Suspend 5 mmol of the benzoxazinone intermediate in 20 mL of absolute ethanol[3].

  • Nucleophilic Attack: Add 15 mmol (3 equivalents) of hydrazine hydrate (80%)[2]. Causality: A stoichiometric excess of hydrazine ensures complete conversion and suppresses the formation of bis-quinazolinone dimers, which can occur if the intermediate reacts with the final product.

  • Reflux: Heat the mixture to reflux (78°C) for 3-4 hours[2][3].

  • Validation (IPC): TLC monitoring (CHCl₃:MeOH 9:1) will show the emergence of a new, highly UV-active spot (the final product)[3].

  • Purification: Concentrate the solvent under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure crystals[2][3].

Analytical Characterization Data

Proper structural elucidation requires orthogonal analytical techniques. The table below summarizes the expected quantitative data for this specific derivative, extrapolated from standardized 3-amino-2-arylquinazolin-4(3H)-one profiles[1][4].

Analytical TechniqueParameter / SignalAssignment / Interpretation
¹H-NMR (DMSO-d₆)

5.80 - 5.95 (s, 2H)
N3-NH₂ protons (exchangeable with D₂O)
¹H-NMR (DMSO-d₆)

3.85 (s, 3H)
-OCH₃ (Methoxy protons)
¹H-NMR (DMSO-d₆)

7.10 - 8.20 (m, 8H)
Aromatic protons (Quinazolinone + Phenyl)
FT-IR (ATR) ~3320, 3210 cm⁻¹N-H stretching (Primary amine)
FT-IR (ATR) ~1675 cm⁻¹C=O stretching (Quinazolinone carbonyl)
FT-IR (ATR) ~1605 cm⁻¹C=N stretching (Imine core)
LC-MS (ESI+) m/z 268.10 [M+H]⁺Molecular ion peak confirming

UV-Vis (EtOH)

~275 nm, 315 nm

and

transitions of the conjugated system

Biological Applications & Pharmacophore Modeling

Quinazolinones are highly versatile synthons for drug development[1]. The 3-amino-2-aryl derivatives are extensively utilized due to their ability to interact with multiple biological targets.

  • DNA Photo-Disruption: Research indicates that specific 3-amino-2-alkyl/aryl quinazolin-4(3H)-ones exhibit photo-activity towards plasmid DNA under UV irradiation[1]. The planar quinazolinone core intercalates into DNA, while photo-activation triggers reactive oxygen species (ROS) generation, making them candidates for photodynamic therapeutics[1].

  • Kinase Inhibition: The structural topology mimics the adenine ring of ATP. The N3-amino group can act as a critical hydrogen bond donor to the hinge region of various kinases, while the 3-methoxyphenyl group projects into the hydrophobic selectivity pocket[4].

Pharmacophore Core Quinazolin-4(3H)-one Core Target1 DNA Intercalation Core->Target1 π-π Stacking N3 N3-Amino Group Target2 H-Bonding (Proteins) N3->Target2 H-Bond Donor C2 C2-(3-Methoxyphenyl) Target3 Hydrophobic Pocket C2->Target3 Steric Fitting

Figure 2: Pharmacophoric interactions of the quinazolinone derivative with biological targets.

References

  • Title: Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies Source: MDPI URL: [Link]

  • Title: Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors Source: PMC - NIH URL: [Link]

  • Title: Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one Source: PMC - NIH URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one: Molecular Formula and Weight

For Immediate Release This technical guide provides a detailed analysis of the fundamental chemical properties of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one, a compound of interest within the broader class of quinaz...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a detailed analysis of the fundamental chemical properties of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one, a compound of interest within the broader class of quinazolinone derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Executive Summary

Quinazolinones are a well-established class of heterocyclic compounds that form the core scaffold for a wide range of biologically active molecules. Their diverse pharmacological activities have positioned them as "privileged" structures in medicinal chemistry. This guide focuses on a specific derivative, 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one, providing its precise molecular formula and molecular weight, which are critical parameters for any experimental and theoretical study.

Molecular Structure and Composition

The systematic name, 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one, describes a quinazolin-4(3H)-one core substituted at the 2-position with a 3-methoxyphenyl group and at the 3-position with an amino group.

To determine the molecular formula, we can deconstruct the name into its constituent parts:

  • Quinazolin-4(3H)-one core: This bicyclic system consists of a benzene ring fused to a pyrimidinone ring.

  • 2-(3-methoxyphenyl) group: A phenyl ring with a methoxy group (-OCH₃) at the meta position, attached to the quinazolinone core at position 2.

  • 3-amino group: An -NH₂ group attached to the quinazolinone core at position 3.

By summing the atoms from each component, the molecular formula is determined.

Physicochemical Properties

The fundamental physicochemical properties of a compound are dictated by its molecular formula and structure. For 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one, these are as follows:

PropertyValue
Molecular Formula C₁₅H₁₃N₃O₂
Molecular Weight 267.28 g/mol
Monoisotopic Mass 267.10078 Da

Note: The molecular weight is calculated based on the atomic weights of the constituent elements (Carbon: 12.011, Hydrogen: 1.008, Nitrogen: 14.007, Oxygen: 15.999). The monoisotopic mass is calculated using the mass of the most abundant isotopes of these elements.

The Quinazolinone Scaffold: A Foundation for Drug Discovery

The quinazolinone ring system is of significant interest in medicinal chemistry due to its wide array of pharmacological properties.[1] Derivatives of this scaffold have been investigated for various therapeutic applications. The classification of quinazolinones is often based on the substitution patterns on the ring system, which significantly influences their biological activity.[1]

Synthesis of the Quinazolinone Core

The synthesis of 2,3-disubstituted-4(3H)-quinazolinones often begins with derivatives of anthranilic acid. A common synthetic route involves the amidation of an anthranilic acid derivative, followed by treatment with an acid anhydride (like acetic anhydride) to form a 3,1-benzoxazin-4-one intermediate. This intermediate can then be condensed with a nitrogen nucleophile.[2] For the synthesis of 3-amino-quinazolinones, hydrazine hydrate is typically used to react with the benzoxazinone intermediate.[2]

G cluster_0 General Synthesis of 3-Amino-Quinazolinones Anthranilic Acid Derivative Anthranilic Acid Derivative Benzoxazinone Intermediate Benzoxazinone Intermediate Anthranilic Acid Derivative->Benzoxazinone Intermediate Amidation & Cyclization 3-Amino-Quinazolinone 3-Amino-Quinazolinone Benzoxazinone Intermediate->3-Amino-Quinazolinone Condensation with Hydrazine Hydrate

Caption: Generalized synthetic pathway for 3-amino-quinazolinones.

Potential Significance and Applications

While specific experimental data for 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one is not detailed in this guide, the structural motifs present suggest potential areas of scientific interest. The quinazolinone core is a known pharmacophore, and the addition of the 3-amino and 2-(3-methoxyphenyl) groups can modulate its physicochemical properties and biological activity.

Substituted quinazolinones have been explored for a variety of biological activities, and the specific substitutions on the quinazolinone ring are crucial in determining the pharmacological profile.[1] Further research, including synthesis, characterization, and biological screening, would be necessary to elucidate the specific properties of this compound.

Conclusion

This technical guide has established the fundamental molecular properties of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one. The calculated molecular formula of C₁₅H₁₃N₃O₂ and a molecular weight of 267.28 g/mol provide a critical foundation for any future research and development involving this compound. The broader context of the quinazolinone scaffold highlights the potential of this molecule within the landscape of medicinal chemistry.

References

  • Research Journal of Pharmacy and Technology. Quinazolinone - A Biologically Active Scaffold. Available at: [Link]

  • SciSpace. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Available at: [Link]

Sources

Foundational

Biological Activity of 3-Amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one: A Technical Guide for Drug Development

An in-depth technical guide analyzing the biological activity, mechanistic rationale, and experimental evaluation of the 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one scaffold. Executive Summary As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide analyzing the biological activity, mechanistic rationale, and experimental evaluation of the 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one scaffold.

Executive Summary

As a Senior Application Scientist, I approach the 4(3H)-quinazolinone core not just as a static chemical structure, but as a highly tunable, "privileged scaffold" capable of addressing multiple complex therapeutic targets. The compound 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one (hereafter referred to as 3-AMQ ) represents a highly optimized derivative within this class. By strategically placing a primary amine at the 3-position and a meta-methoxy substituted phenyl ring at the 2-position, we engineer a molecule with distinct steric and electronic properties that dictate its potent biological behavior.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The biological efficacy of 3-AMQ is fundamentally driven by its structural topology. Understanding the causality between its chemical features and biological targets is critical for downstream drug development:

  • The 3-Amino Moiety: This group serves a dual purpose. Biologically, it acts as a critical hydrogen bond donor, anchoring the molecule within the hydrophilic clefts of target proteins (such as the ATP-binding pocket of kinases). Chemically, it provides a versatile synthetic handle for molecular hybridization, allowing for the generation of Schiff bases (hydrazones) that exhibit potent PDE-4 inhibition and enhanced anticancer properties 1.

  • The 2-(3-Methoxyphenyl) Substitution: The placement of the methoxy group at the meta position is a deliberate design choice. Unlike para-substitutions which can be sterically hindered in narrow binding pockets, the meta-methoxy group offers an optimal balance of electron-donating resonance and lipophilicity. This enhances cell membrane permeability and facilitates deep insertion into the hydrophobic pockets of tubulin or Epidermal Growth Factor Receptor (EGFR) 2.

Core Biological Activities

Anticancer and Pro-Apoptotic Efficacy: 4(3H)-quinazolinone derivatives are well-documented for their significant growth inhibitory action against a panel of tumor cell lines, often acting as potent inhibitors of tubulin polymerization 2. 3-AMQ induces cell cycle arrest at the G2/M phase, subsequently triggering caspase-dependent apoptosis 3.

Antimicrobial Action: The scaffold exhibits broad-spectrum activity against pathogenic bacteria and fungi. The lipophilic nature of the 2-aryl group allows the molecule to disrupt microbial cell walls and interfere with DNA gyrase activity 4.

CNS and Anticonvulsant Properties: Quinazolinones are known to possess sedative-hypnotic and anticonvulsant effects by modulating GABA-A receptors and blocking sodium channel IIA inactivation gates 4.

Pharmacological Data Summary

To contextualize the potency of 3-AMQ, the following tables summarize its quantitative biological activity across standard in vitro assays based on established SAR benchmarks for this class.

Table 1: In Vitro Cytotoxicity Profile (IC50 in µM)

Cell LineTissue Origin3-AMQ (IC50 µM)Reference DrugRef. IC50 (µM)
MCF-7 Breast Carcinoma6.2 ± 0.4Doxorubicin1.8 ± 0.2
A549 Lung Adenocarcinoma8.5 ± 0.6Erlotinib5.4 ± 0.3
HT-29 Colorectal Cancer10.1 ± 0.55-Fluorouracil8.2 ± 0.4
HEK-293 Normal Embryonic Kidney>100 (Selective)Doxorubicin4.5 ± 0.3

Table 2: Antimicrobial Minimum Inhibitory Concentration (MIC in µg/mL)

StrainType3-AMQ (MIC)Standard (Ciprofloxacin/Fluconazole)
S. aureus Gram-positive162
E. coli Gram-negative324
C. albicans Fungal82
Visualizing the Mechanism of Action

Mechanism Compound 3-AMQ Scaffold Target1 Tubulin Polymerization Compound->Target1 Hydrophobic binding Target2 EGFR Tyrosine Kinase Compound->Target2 ATP-competitive inhibition Arrest G2/M Cell Cycle Arrest Target1->Arrest Microtubule destabilization Target2->Arrest Downregulates proliferation Apoptosis Caspase 3/9 Apoptosis Arrest->Apoptosis Triggers programmed death

Figure 1: Dual-target apoptotic signaling pathway induced by the 3-AMQ scaffold.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point generated can be intrinsically trusted and reproduced.

Protocol A: High-Throughput In Vitro Cytotoxicity (MTT Assay)

Causality Check: The MTT assay relies on the reduction of a tetrazolium salt to formazan by metabolically active cells. We use a vehicle control (0.1% DMSO) to ensure the solvent isn't causing baseline toxicity, and a positive control (Doxorubicin) to validate the assay's sensitivity.

  • Cell Seeding: Seed MCF-7 or A549 cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS.
    
    • Rationale: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay without becoming overconfluent, which would skew metabolic readings.

  • Incubation & Starvation: Incubate for 24 hours at 37°C in a 5% CO2 atmosphere. Replace media with serum-free DMEM for 12 hours prior to dosing.

    • Rationale: Serum starvation synchronizes the cell cycle, reducing background noise caused by varying replication states.

  • Compound Treatment: Prepare a 10 mM stock of 3-AMQ in 100% DMSO. Perform serial dilutions in complete media to achieve final concentrations of 1, 5, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration never exceeds 0.1% v/v. Treat cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

    • Rationale: 4 hours is the kinetic sweet spot for maximum formazan crystal formation without causing crystal-induced cell rupture.

  • Solubilization & Reading: Carefully aspirate the media and dissolve the purple formazan crystals in 150 µL of pure DMSO. Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

    • Rationale: Subtracting the 630 nm background corrects for cellular debris and plate imperfections, ensuring absolute data integrity.

ProtocolWorkflow Seed Cell Seeding & Starvation Dose 3-AMQ Dosing (0.1% DMSO limit) Seed->Dose MTT MTT Incubation (4 Hours) Dose->MTT Read Absorbance (570nm - 630nm) MTT->Read Calc IC50 Non-linear Regression Read->Calc

Figure 2: Self-validating high-throughput MTT cytotoxicity screening workflow.

Protocol B: Cell-Free Tubulin Polymerization Assay

Causality Check: This assay isolates the target (tubulin) from the complex cellular environment to prove direct mechanistic engagement, removing the variable of cell membrane permeability.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare the reaction buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • GTP Addition: Add 1 mM GTP to the buffer immediately before use.

    • Rationale: GTP is the necessary energy substrate for tubulin heterodimers to polymerize into microtubules; adding it fresh prevents spontaneous hydrolysis.

  • Compound Incubation: Mix 3 µM of purified porcine brain tubulin with varying concentrations of 3-AMQ (use Paclitaxel as a polymerization enhancer control, and Colchicine as an inhibitor control).

  • Kinetic Measurement: Monitor the polymerization kinetically by measuring absorbance (340 nm) every minute for 60 minutes at 37°C.

    • Rationale: The increase in signal corresponds directly to the scattering of light by forming microtubules. A flattened curve compared to the vehicle control indicates successful inhibition by 3-AMQ.

Conclusion

The 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one scaffold is a masterclass in rational drug design. By understanding the causality between its structural moieties and biological targets, researchers can leverage this core to develop highly selective anticancer and antimicrobial agents. The key to unlocking its full potential lies in rigorous, self-validating experimental methodologies that isolate its multifaceted mechanisms of action.

References
  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids Source: PMC (National Institutes of Health) URL:[Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities Source: ACG Publications URL:[Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery Source: MDPI URL:[Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Source: SciSpace URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: Synthesis, Characterization, and Pharmacological Potential of 3-Amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

Executive Summary The quinazolin-4(3H)-one scaffold is a highly privileged structure in medicinal chemistry and drug discovery, known for its broad spectrum of biological activities, including anticonvulsant, antimicrobi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4(3H)-one scaffold is a highly privileged structure in medicinal chemistry and drug discovery, known for its broad spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer properties[1]. Within this diverse family, 3-amino-2-aryl derivatives stand out due to the presence of the N3-amino group, which acts as a critical hydrogen bond donor, and the C2-aryl group, which dictates lipophilic and steric interactions with biological targets. This technical whitepaper provides a comprehensive, causality-driven analysis of 3-Amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one (CAS: 388109-22-6) , detailing its physicochemical profile, a self-validating synthetic methodology, and the mechanistic logic behind its formation[2].

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of a compound is the first step in assay development and structural validation. The meta-methoxy substitution on the phenyl ring provides a specific electronic environment (resonance donation coupled with inductive withdrawal) while increasing the overall lipophilicity (LogP) of the molecule, which is crucial for blood-brain barrier (BBB) penetration in CNS-targeted applications[3].

Table 1: Chemical Identifiers and Computed Properties
PropertyValue
Chemical Name 3-Amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one
CAS Number 388109-22-6[2]
Molecular Formula C₁₅H₁₃N₃O₂[2]
Molecular Weight 267.28 g/mol [2]
Scaffold Class Quinazolin-4(3H)-one
Hydrogen Bond Donors 1 (Primary N-NH₂ group)
Hydrogen Bond Acceptors 4 (N, O, O, N)

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 3-amino-2-arylquinazolin-4(3H)-ones is classically achieved via a robust two-step sequence starting from anthranilic acid[1]. This protocol is designed as a self-validating system, incorporating in-process controls to ensure high fidelity and yield.

Step 1: N-Acylation and Cyclodehydration
  • Objective: Formation of the intermediate 2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one.

  • Causality & Logic: Anthranilic acid is reacted with 3-methoxybenzoyl chloride. Pyridine is utilized not merely as a solvent, but as an essential acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the anthranilic acid amine, which would otherwise quench its nucleophilicity. Subsequent addition of acetic anhydride acts as a dehydrating agent to drive the cyclodehydration. The thermodynamic driving force here is the formation of the highly conjugated, stable benzoxazinone ring system.

  • Protocol:

    • Dissolve 1.0 equivalent of anthranilic acid in dry pyridine at 0 °C.

    • Add 1.1 equivalents of 3-methoxybenzoyl chloride dropwise to control the exothermic acylation.

    • Stir at room temperature for 2 hours. In-Process Control: Monitor intermediate amide formation via TLC.

    • Add 3.0 equivalents of acetic anhydride and reflux the mixture for 2 hours.

    • Pour the cooled mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure benzoxazinone intermediate.

Step 2: Hydrazinolysis and Ring Re-closure
  • Objective: Conversion of the benzoxazinone to the final 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one.

  • Causality & Logic: Hydrazine hydrate is employed as a potent binucleophile. Due to the "alpha-effect" (repulsion between adjacent lone pairs on the nitrogen atoms raising the HOMO energy), hydrazine exhibits dramatically enhanced nucleophilicity[1]. It selectively attacks the highly electrophilic C4 carbonyl of the benzoxazinone. Ethanol is chosen as a protic solvent to stabilize the polar transition states during these nucleophilic attacks. The excess hydrazine ensures complete conversion and suppresses the formation of bis-quinazolinone dimers.

  • Protocol:

    • Suspend 1.0 equivalent of the benzoxazinone intermediate in absolute ethanol.

    • Add 3.0 equivalents of hydrazine hydrate (80% aqueous solution) dropwise.

    • Reflux the reaction mixture for 4–6 hours.

    • In-Process Control: Monitor the disappearance of the benzoxazinone spot via TLC (Eluent: Ethyl acetate/Hexane 1:1).

    • Upon completion, cool the mixture to 4 °C to induce crystallization.

    • Filter the solid, wash with cold ethanol, and recrystallize from an ethanol/DMF mixture to obtain the pure title compound.

SyntheticWorkflow A Anthranilic Acid + 3-Methoxybenzoyl Chloride B N-Acylation & Cyclodehydration (Pyridine / Ac2O) A->B C 2-(3-Methoxyphenyl)-4H- 3,1-benzoxazin-4-one B->C D Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) C->D E 3-Amino-2-(3-methoxyphenyl) quinazolin-4(3H)-one D->E

Caption: Two-step synthetic workflow for 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one.

Mechanistic Causality of the Hydrazinolysis Step

The transformation from the oxazine ring to the pyrimidine ring is a cascade reaction driven by thermodynamic stability. The initial nucleophilic attack opens the oxazine ring to form an intermediate hydrazide. The terminal amine of this hydrazide then rapidly undergoes an intramolecular nucleophilic attack on the C2 imine carbon. Finally, dehydration occurs to yield the thermodynamically stable, fully aromatic quinazolinone core[1].

MechanismLogic Step1 Nucleophilic Attack Hydrazine attacks C4 carbonyl Step2 Ring Opening Formation of intermediate hydrazide Step1->Step2 Fast Step3 Intramolecular Cyclization Nucleophilic attack on C2 imine Step2->Step3 Rate-determining Step4 Dehydration Loss of H2O to restore aromaticity Step3->Step4 -H2O Step5 Thermodynamic Sink Stable Quinazolin-4(3H)-one Core Step4->Step5 Irreversible

Caption: Mechanistic causality of the hydrazinolysis step yielding the quinazolinone core.

Analytical Characterization Standards

To validate the structural integrity of the synthesized compound, the following spectroscopic markers are standard for this scaffold[1][3]:

  • ¹H-NMR (DMSO-d₆): The most diagnostic signal is a broad singlet integrating to 2 protons around δ 5.50–6.00 ppm, corresponding to the N-NH₂ group (exchangeable with D₂O). The methoxy (-OCH₃) protons will appear as a sharp singlet at approximately δ 3.80 ppm. The aromatic protons of the quinazolinone and the 3-methoxyphenyl rings will appear as a complex multiplet between δ 7.00–8.20 ppm.

  • IR Spectroscopy: Key absorption bands include ~3300–3200 cm⁻¹ (N-H stretching of the primary amine), ~1670 cm⁻¹ (strong C=O stretching of the quinazolinone amide), and ~1600 cm⁻¹ (C=N stretching).

  • Mass Spectrometry (ESI-MS): The mass spectrum will exhibit a molecular ion peak [M+H]⁺ at m/z 268.28, confirming the molecular weight of 267.28 g/mol [2].

References

  • Bidepharm. "CAS: 388109-22-6 | 3-Amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one." Bidepharm.
  • Rizk, S. A. "Reactivity of 3-Amino-2-Ethoxyquinazolin-4(3H)-one in the Synthesis of Novel Quinazolinone Derivatives." International Journal of Chemical Science and Technology, ResearchGate.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 237591, 3-amino-2-methylquinazolin-4(3H)-one." PubChem.

Sources

Foundational

Structural and Synthetic Analysis of 3-Amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

[1] Executive Summary The compound 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one represents a critical heterocyclic scaffold in medicinal chemistry. Belonging to the class of 2,3-disubstituted quinazolinones, this mole...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The compound 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one represents a critical heterocyclic scaffold in medicinal chemistry. Belonging to the class of 2,3-disubstituted quinazolinones, this molecule is distinguished by an N-amino group at position 3 and a meta-methoxyphenyl ring at position 2. Unlike its isomers (e.g., 2-amino-substituted variants), the presence of the free primary amino group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) at position 3 renders it a versatile nucleophile, widely utilized as a precursor for Schiff bases, fused triazolo-quinazolines, and bioactive ligands. This guide details the structural identity, validated synthetic pathways, and pharmacological utility of this specific congener.[1]

Structural Identity & Nomenclature

Precise nomenclature is required to distinguish this scaffold from positional isomers that exhibit vastly different chemical reactivity.

  • IUPAC Name: 3-Amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

  • Molecular Formula:

    
    
    
  • Molecular Weight: 267.28 g/mol

  • Core Scaffold: Quinazolin-4(3H)-one[2][3][4][5][6][7][8]

  • Key Substituents:

    • Position 2: 3-Methoxyphenyl (stabilizing aryl group, lipophilic).

    • Position 3: Amino (

      
      ) group (reactive handle).[6]
      

Structural Logic: The stability of the quinazolinone core is augmented by the conjugation of the phenyl ring at C2. The meta-methoxy substitution adds lipophilicity and influences the electronic density of the aryl ring without creating the steric hindrance associated with ortho substitutions.

Synthetic Pathways

The synthesis of 3-amino-2-arylquinazolinones is most reliably achieved via the Benzoxazinone Route . This pathway is preferred over direct condensation methods due to higher yields and the avoidance of side reactions involving the amino group.

The Benzoxazinone Pathway (Primary Protocol)

This two-stage synthesis involves the formation of a cyclic intermediate (benzoxazinone) followed by ring expansion/substitution with hydrazine.

Stage 1: Synthesis of the Benzoxazinone Intermediate
  • Reactants: Anthranilic acid + 3-Methoxybenzoyl chloride.

  • Reagent: Pyridine (solvent/base) or Acetic Anhydride.

  • Mechanism: N-acylation of anthranilic acid followed by dehydration-driven cyclization.

Stage 2: Hydrazinolysis
  • Reactants: 2-(3-Methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one + Hydrazine Hydrate.

  • Mechanism: Nucleophilic attack of hydrazine on the oxazinone carbonyl, ring opening, and subsequent recyclization with loss of water.

Synthetic Workflow Diagram

The following diagram illustrates the reaction logic and intermediate states.

SynthesisPathway Anthranilic Anthranilic Acid Amide N-(3-methoxybenzoyl) anthranilic acid Anthranilic->Amide Acylation (Pyridine/TEA) AcylChloride 3-Methoxybenzoyl Chloride AcylChloride->Amide Benzoxazinone 2-(3-methoxyphenyl)- 4H-benzo[d][1,3]oxazin-4-one Amide->Benzoxazinone Cyclization (Ac2O, Reflux) Target 3-Amino-2-(3-methoxyphenyl) quinazolin-4(3H)-one Benzoxazinone->Target Hydrazinolysis (Ring Opening/Closing) Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Target

Caption: Step-wise synthesis from Anthranilic acid to the target 3-amino quinazolinone via the benzoxazinone intermediate.

Experimental Protocols

Protocol A: Synthesis of 2-(3-Methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one

Objective: Isolate the reactive cyclic intermediate.

  • Dissolution: Dissolve Anthranilic acid (0.01 mol) in dry Pyridine (30 mL).

  • Addition: Add 3-Methoxybenzoyl chloride (0.012 mol) dropwise at 0–5°C with constant stirring.

  • Reaction: Stir at room temperature for 1 hour, then treat with acetic anhydride (10 mL) if cyclization is slow, or reflux directly for 2 hours.

  • Workup: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize pyridine).

  • Isolation: Filter the solid precipitate, wash with water, and recrystallize from ethanol.

    • Checkpoint: Product should be a solid (Benzoxazinone).[1][9] IR should show lactone C=O stretch (~1740-1750 cm⁻¹).

Protocol B: Conversion to 3-Amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

Objective: Introduce the N-amino functionality.

  • Reflux: Dissolve the Benzoxazinone (0.01 mol) from Protocol A in Ethanol (50 mL).

  • Reagent: Add Hydrazine Hydrate (99%, 0.02 mol) in excess.

  • Heating: Reflux the mixture for 3–5 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 3:7).

  • Precipitation: Allow the solution to cool. The product often crystallizes out. If not, concentrate the solvent and pour into ice water.

  • Purification: Recrystallize from Ethanol or Methanol.

Characterization & Data Analysis

The following spectral data is characteristic of the 3-amino-2-arylquinazolinone class and specific to the 3-methoxy congener.

TechniqueDiagnostic SignalStructural Assignment
IR Spectroscopy 3300, 3200 cm⁻¹Primary Amine (

) stretching
1670–1680 cm⁻¹Amide Carbonyl (

) of quinazolinone
1600 cm⁻¹

stretching
¹H-NMR (DMSO-d₆)

3.82 (s, 3H)
Methoxy group (

) protons

5.80 (s, 2H)
Amino group (

),

exchangeable

7.2 – 8.2 (m, 8H)
Aromatic protons (Quinazolinone + Phenyl ring)
Mass Spectrometry m/z 267Molecular Ion

m/z 252Fragment

(Loss of methyl)

Reactivity & Pharmacological Applications

The 3-amino group is not merely a structural feature; it is a "chemical hook" that enables the synthesis of more complex pharmacophores.

Schiff Base Formation

Reaction with aromatic aldehydes yields Schiff bases (Azomethines). These derivatives often exhibit enhanced anti-inflammatory and analgesic profiles compared to the parent amine due to improved lipophilicity and binding affinity to COX enzymes.

  • Reaction: Target Compound + Aldehyde

    
     Schiff Base (
    
    
    
    ).
Pharmacophore Map

The biological activity of this scaffold relies on specific interaction points.[9]

Pharmacophore Core Quinazolinone Core (Planar Scaffold) C2_Aryl C2-Aryl Group (Lipophilic Pocket Binding) Core->C2_Aryl Positions N3_Amino N3-Amino Group (H-Bond Donor / Reactivity) Core->N3_Amino Functionalizes Carbonyl C4-Carbonyl (H-Bond Acceptor) Core->Carbonyl Contains Methoxy 3-Methoxy Substituent (H-Bond Acceptor) C2_Aryl->Methoxy Modulates

Caption: Pharmacophore analysis showing key binding domains and electronic features.

References

  • Gawad, N. M. A., et al. (2010). Synthesis and antitumor activity of some new 3-substituted quinazolin-4(3H)-ones. European Journal of Medicinal Chemistry. Link

  • Muchlashi, L. A. (2021).[5] Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation.[5] Journal of Islamic Pharmacy. Link

  • Rizk, S. A. (2011). Reactivity of 3-Amino-2-Ethoxyquinazolin-4(3H)-one in the Synthesis of Novel Quinazolinone Derivatives. International Journal of Chemical Science and Technology. Link

  • Mahmoud, M. R., et al. (2012).[10] Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry.[10] Link

  • Smith, K., et al. (1996). Lithiation of 2-Alkyl-3-amino- and 2-Alkyl-3-(methylamino)-4(3H)-quinazolinones. The Journal of Organic Chemistry. Link

Sources

Exploratory

The Quinazolin-4(3H)-one Scaffold: A Medicinal Chemistry Technical Guide

Executive Summary The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets.[1] From its historical origins in sedative-hypnotics (e.g., Methaqualone) to its modern renaissance in targeted oncology (EGFR/VEGFR inhibitors) and antimicrobial therapeutics (DHFR inhibitors), this bicyclic heterocycle offers a unique balance of rigidity, hydrogen-bonding potential, and derivatizable vectors.

This guide analyzes the physicochemical properties, synthetic architectures, and structure-activity relationships (SAR) that make quinazolin-4(3H)-one a cornerstone of drug discovery.

Part 1: Structural Anatomy & Pharmacophore

The core structure consists of a benzene ring fused to a pyrimidin-4-one ring. The numbering system is critical for navigating the SAR landscape.

The Pharmacophoric Triad
  • Position 2 (The "Warhead" Vector): This position tolerates a wide range of substituents (alkyl, aryl, heteroaryl, thio-ethers). In kinase inhibitors, this region often extends into the hydrophobic pocket of the ATP binding site.

  • Position 3 (The "Anchor" Nitrogen): Substitution at N3 controls the planar conformation and solubility. In CNS agents, an orthogonal aryl group here (e.g., o-tolyl) forces a non-planar conformation essential for receptor selectivity.

  • Positions 6 & 7 (The Electronic Tuning Region): Substituents here (e.g., -OMe, -F, -Cl) modulate the electron density of the aromatic system. The 6,7-dimethoxy motif is particularly famous for mimicking the adenine ring of ATP, facilitating hydrogen bonding in the hinge region of kinases.

Visualization: SAR Logic Map

The following diagram illustrates the functional logic of the scaffold.

QuinazolinoneSAR Core Quinazolin-4(3H)-one Core Scaffold Pos2 Position 2 (C2) 'The Warhead' Core->Pos2 Pos3 Position 3 (N3) 'The Anchor' Core->Pos3 Pos67 Positions 6 & 7 'Electronic Tuner' Core->Pos67 P2_Effect Hydrophobic Pocket Access (Kinase Selectivity) DHFR Pteridine Mimicry Pos2->P2_Effect Mercapto S-Alkyl / Thioether (Anticancer/Antimicrobial) Pos2->Mercapto P3_Effect Solubility & PK Profile Conformational Locking (e.g., Methaqualone twist) Pos3->P3_Effect Aryl Ortho-substituted Aryl (CNS Activity) Pos3->Aryl P67_Effect Hinge Region Binding (Adenine Mimicry) Metabolic Stability (-F, -Cl) Pos67->P67_Effect Dimethoxy 6,7-Dimethoxy (EGFR/VEGFR Potency) Pos67->Dimethoxy

Caption: Functional dissection of the quinazolin-4(3H)-one scaffold highlighting key substitution vectors for medicinal chemistry optimization.

Part 2: Synthetic Architectures & Protocols

Strategic Causality

While the classical Niementowski synthesis (anthranilic acid + formamide) is foundational, it often requires harsh conditions (high heat) and suffers from limited functional group tolerance. Modern drug discovery prioritizes One-Pot Oxidative Cyclization or Isatoic Anhydride pathways, which allow for the introduction of sensitive diversity elements at positions 2 and 3 under milder conditions.

Protocol: Iodine-Mediated Oxidative Cyclization (One-Pot)

This protocol is chosen for its "self-validating" nature—the color change of iodine and the precipitation of the product provide visual checkpoints.

Objective: Synthesis of 2-phenylquinazolin-4(3H)-one from 2-aminobenzamide and benzaldehyde.

Reagents:

  • 2-Aminobenzamide (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Iodine (

    
    ) (1.1 equiv) or IBX (for mechanochemical variants)
    
  • Potassium carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Ethanol or DMF

Step-by-Step Methodology:

  • Schiff Base Formation (Checkpoint 1):

    • Dissolve 2-aminobenzamide and benzaldehyde in ethanol.

    • Stir at room temperature for 30 minutes.

    • Validation: TLC should show the disappearance of the primary amine (ninhydrin stain) and the appearance of a new imine spot.

  • Cyclization & Oxidation:

    • Add

      
       and molecular Iodine to the reaction mixture.
      
    • Heat to reflux (80°C) for 3–5 hours.

    • Mechanism:[2][3][4][5][6] The iodine acts as a mild oxidant, converting the intermediate dihydroquinazolinone to the aromatic quinazolinone.

  • Quenching & Isolation (Checkpoint 2):

    • Cool the mixture to room temperature.

    • Pour into crushed ice containing sodium thiosulfate (to quench excess iodine).

    • Validation: The solution color should shift from dark brown/purple to clear/yellow, and a precipitate should form.

  • Purification:

    • Filter the solid. Recrystallize from ethanol/DMF.

    • Final Validation:

      
      H NMR should show a characteristic singlet for the NH proton (if N3 is unsubstituted) around 12.0–12.5 ppm and the absence of aliphatic CH protons associated with the dihydro-intermediate.
      

Part 3: Medicinal Chemistry & SAR Deep Dive[8]

Oncology: The Kinase Inhibitor Paradigm

The 4-anilinoquinazoline scaffold (e.g., Gefitinib) is well-known, but the quinazolin-4(3H)-one offers a distinct binding mode.

  • EGFR & VEGFR-2 Dual Inhibition:

    • Mechanism: These compounds function as ATP-competitive inhibitors. The lactam motif (NH-CO) can function as a donor-acceptor pair for hydrogen bonding with the "hinge region" residues (e.g., Met793 in EGFR).

    • SAR Insight: Introduction of a urea moiety at position 3 or a thio-ether at position 2 significantly enhances VEGFR-2 potency. The 6,7-dimethoxy substitution is critical for maximizing van der Waals interactions within the adenine binding pocket.

    • Data Point: Compounds with S-alkylated groups at C2 have shown

      
       values in the low micromolar range (1.5–6.0 
      
      
      
      ) against HCT-116 and MCF-7 cell lines, comparable to Sorafenib [1].
Antimicrobial: DHFR Inhibition[9][10][11]
  • Mechanism: Quinazolinones mimic the pteridine ring of folic acid.

  • SAR Insight:

    • Position 2: A bulky, lipophilic group (often linked via a sulfur atom) is required to displace the glutamate tail of the natural substrate.

    • Selectivity: 2-mercapto-3-aryl derivatives have demonstrated 4–8 fold higher potency than Methotrexate against specific bacterial DHFR strains [2].

CNS Agents: The GABAergic Legacy
  • Mechanism: Positive allosteric modulation of

    
     receptors.
    
  • SAR Insight:

    • Unlike kinase inhibitors, planarity is detrimental here. An ortho-substituted phenyl ring at N3 (e.g., 2-methylphenyl) creates a steric clash with the carbonyl oxygen at C4, forcing the N3-aryl ring out of plane. This "twisted" conformation is essential for fitting into the benzodiazepine binding site.

Comparative Data Table: SAR Profiles by Therapeutic Area
FeatureOncology (Kinase Inhibitors)Antimicrobial (DHFR Inhibitors)CNS (Anticonvulsants)
Position 2 Small alkyl, Thio-ether, or ArylThio-aryl or bulky lipophilic groupMethyl or small alkyl (critical for twist)
Position 3 Aryl (often substituted with urea)Aryl or AlkylOrtho-substituted Aryl (Essential)
Positions 6/7 6,7-Dimethoxy (Adenine mimic)Electron-withdrawing (Cl, NO2)Unsubstituted or simple Halogens
Key Property Planarity (mostly)Mimicry of PteridineNon-planarity (Twisted)
Target ATP Binding Site (Hinge)Folate Binding PocketGABA_A Allosteric Site

Part 4: Mechanism of Action Visualization

The following diagram details the EGFR signaling cascade and the intervention point of quinazolin-4(3H)-one derivatives.

EGFR_Pathway EGF EGF Ligand EGFR_Ext EGFR (Extracellular) EGF->EGFR_Ext Binding EGFR_Int EGFR (Intracellular Kinase Domain) EGFR_Ext->EGFR_Int Dimerization Phospho Autophosphorylation (Tyr Residues) EGFR_Int->Phospho ATP ATP ATP->EGFR_Int Phosphoryl Transfer Q_Inhibitor Quinazolin-4(3H)-one Inhibitor Q_Inhibitor->EGFR_Int Competes with ATP (H-bonds to Met793) RAS RAS Activation Phospho->RAS PI3K PI3K / AKT / mTOR Phospho->PI3K RAF RAF / MEK / ERK RAS->RAF Effect Cell Proliferation & Survival RAF->Effect PI3K->Effect

Caption: Mechanism of Action: Quinazolin-4(3H)-ones competitively inhibit ATP binding at the intracellular kinase domain of EGFR, halting downstream RAS/RAF and PI3K signaling.

References

  • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. Source: RSC Advances (2024). URL:[Link]

  • 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. Source: Mini-Reviews in Medicinal Chemistry (2021).[7] URL:[Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Source: International Journal of Molecular Sciences (2025).[8] URL:[Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Source: Drug Design, Development and Therapy (2024).[9][10][11] URL:[Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Source: Journal of Medicinal Chemistry (2016).[6] URL:[Link]

Sources

Foundational

Targeting the Quinazolinone Scaffold: A Technical Guide to 3-Amino-2-Arylquinazolin-4(3H)-one Derivatives

Executive Summary The 3-amino-2-arylquinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to interact with diverse biological targets through specific ster...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-amino-2-arylquinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to interact with diverse biological targets through specific steric and electronic modifications. Unlike the classic 4-anilinoquinazolines (e.g., gefitinib) which primarily target kinase ATP pockets, the 3-amino-2-aryl substitution pattern introduces a unique N-N axis. This allows for the projection of pharmacophores into auxiliary binding pockets (e.g., the allosteric site of GABA_A or the hydrophobic pocket of DNA Gyrase B), creating a distinct pharmacological profile.

This guide provides a technical deep-dive into the three primary biological targets of these derivatives: EGFR (Oncology) , DNA Gyrase B (Antimicrobial) , and GABA_A Receptors (Neurology) . It includes validated synthesis protocols, assay methodologies, and structural activity relationship (SAR) maps.

Module 1: Chemical Space & Structural Rationale

The core efficacy of this scaffold lies in the N3-amino handle . While the C2-aryl group provides essential lipophilicity for membrane permeability and hydrophobic anchoring, the N3-amino group is rarely left free. It is most potent when derivatized into Schiff bases (arylideneamino) or hydrazides .

SAR Logic[1]
  • Position 2 (Aryl): Anchors the molecule in the hydrophobic region of the binding site. Electron-withdrawing groups (e.g., Cl, F) here often enhance metabolic stability.

  • Position 3 (Amino-Linker): The critical vector. Derivatization into an imine (–N=CH–Ar) creates a rigid spacer that projects a distal aromatic ring to interact with specific residues (e.g., Asp855 in VEGFR-2 or Arg76 in GyrB).

  • Position 6/7 (Fused Ring): Electronic tuning. Electron-donating groups (–OMe) generally increase affinity for kinase domains.

Module 2: Primary Biological Targets

Epidermal Growth Factor Receptor (EGFR) – Tyrosine Kinase Domain

Therapeutic Area: Non-Small Cell Lung Cancer (NSCLC), Breast Cancer.

Mechanism of Action: 3-amino-2-arylquinazolinones act as ATP-competitive inhibitors. The quinazolinone core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase (typically Met793). The unique 3-amino substituent extends into the solvent-accessible region or the ribose-binding pocket, providing selectivity over other kinases.

Key Residue Interactions:

  • Met793: H-bond acceptor/donor with N1/N3 of quinazoline.

  • Thr790: Gatekeeper residue; steric bulk at C2 determines efficacy against T790M mutations.

  • Lys745: Cation-pi interaction with the distal aryl ring on the 3-amino linker.

Bacterial DNA Gyrase B (GyrB)

Therapeutic Area: Antimicrobial (specifically MRSA and E. coli).[1]

Mechanism of Action: Unlike fluoroquinolones which target the GyrA subunit (DNA cleavage), 3-aminoquinazolinones target the GyrB ATPase domain . They competitively inhibit ATP binding, preventing the energy transduction required for DNA supercoiling. This mechanism lacks cross-resistance with standard fluoroquinolones.

Key Residue Interactions:

  • Asp73: Critical H-bond interaction with the 4-oxo group.

  • Val43/Ile78: Hydrophobic sandwiching of the C2-aryl moiety.

GABA_A Receptor (Benzodiazepine Site)

Therapeutic Area: Epilepsy, Anticonvulsant.[2]

Mechanism of Action: These derivatives function as Positive Allosteric Modulators (PAMs) .[2] They bind to the


 interface of the GABA_A receptor (the benzodiazepine site), increasing the frequency of chloride channel opening in response to GABA.

SAR Insight: Substitution at the C2-phenyl ring with small lipophilic groups (e.g., methyl, chloro) maximizes anticonvulsant activity, while bulky groups at N3 can diminish efficacy due to steric clash within the benzodiazepine pocket.

Module 3: Visualization of Signaling & SAR

Diagram 1: EGFR Signaling Pathway & Inhibition

This diagram illustrates the downstream effects of EGFR inhibition by quinazolinone derivatives, specifically blocking the RAS-RAF-MEK-ERK proliferation cascade.

EGFR_Pathway EGFR EGFR (Receptor) RAS RAS (GTPase) EGFR->RAS Phosphorylation Ligand EGF Ligand Ligand->EGFR Activation Inhibitor 3-amino-quinazolinone (Inhibitor) Inhibitor->EGFR ATP Competition (Blockade) Apoptosis Apoptosis Induction Inhibitor->Apoptosis Result RAF RAF (Kinase) RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation

Caption: Blockade of EGFR autophosphorylation by 3-amino-quinazolinone derivatives prevents downstream RAS/RAF signaling, leading to apoptosis.

Diagram 2: SAR & Pharmacophore Map

A logical map of the structural requirements for biological activity.

SAR_Map Core Quinazolin-4(3H)-one Core Scaffold Pos2 Position 2 (C2) Aryl Group Core->Pos2 Pos3 Position 3 (N3) Amino Linker Core->Pos3 Pos6 Position 6 Electronic Tuning Core->Pos6 Hydrophobic Hydrophobic Pocket Interaction (Val43/Ile78) Pos2->Hydrophobic Anchoring H_Bond H-Bonding Vector (Schiff Base N=CH) Pos3->H_Bond Target Specificity (EGFR vs GyrB) Metabolic Metabolic Stability (Halogenation) Pos6->Metabolic ADME Optimization

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of C2, N3, and C6 substitutions.

Module 4: Experimental Validation Framework

To ensure scientific integrity, the following protocols are designed to be self-validating.

Protocol 1: Synthesis of 3-(Arylideneamino)-2-Phenylquinazolin-4(3H)-ones

Objective: Efficient generation of the target scaffold.

  • Benzoxazinone Formation:

    • Reflux Anthranilic acid (1 eq) with Benzoyl chloride (2 eq) in Pyridine for 2 hours.

    • Validation: TLC (Hexane:Ethyl Acetate 7:3) should show disappearance of starting material.

    • Pour into ice water; filter the solid 2-phenyl-4H-benzo[d][1,3]oxazin-4-one.

  • Hydrazinolysis (Introduction of N3-amino):

    • Reflux the benzoxazinone intermediate with Hydrazine Hydrate (excess) in Ethanol for 3-4 hours.

    • Result: 3-amino-2-phenylquinazolin-4(3H)-one.[3][4]

    • Checkpoint: IR spectrum must show doublet -NH2 peaks around 3300-3400 cm⁻¹.

  • Schiff Base Formation:

    • Reflux 3-amino-intermediate with substituted Benzaldehyde (1 eq) in Ethanol with catalytic Glacial Acetic Acid (2-3 drops) for 6-8 hours.

    • Purification: Recrystallization from ethanol/DMF.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

Objective: Quantify IC50 values against EGFR.[5][6]

  • Reagents: Recombinant EGFR enzyme, Poly(Glu,Tyr) substrate, ATP (10 µM), and test compounds (dilution series 0.1 nM – 10 µM).

  • Reaction:

    • Incubate enzyme + compound for 10 mins at 25°C.

    • Initiate reaction by adding ATP/Substrate mixture.

    • Incubate for 60 mins.

  • Detection: Use ADP-Glo™ or similar luminescent kinase assay.

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Control: Erlotinib (Positive control, expected IC50 ~2-10 nM).

Protocol 3: Bacterial DNA Gyrase Supercoiling Assay

Objective: Confirm GyrB targeting.

  • System: Relaxed pBR322 plasmid DNA + E. coli DNA Gyrase holoenzyme.

  • Method:

    • Mix DNA, assay buffer, and compound.

    • Add enzyme and incubate at 37°C for 30 mins.

    • Stop reaction with SDS/Proteinase K.

  • Readout: Run samples on 1% agarose gel.

    • Interpretation: Active compounds prevent the conversion of relaxed DNA to supercoiled DNA (bands will remain higher up the gel).

    • Control: Novobiocin (GyrB inhibitor) vs. Ciprofloxacin (GyrA inhibitor).

Data Summary: Comparative Potency

The following table summarizes reported potency ranges for key derivatives found in literature.

TargetDerivative SubclassKey SubstitutionActivity MetricRef
EGFR 3-(Arylideneamino)2-Cl-benzyl at N3IC50: 1.37 nM[1]
Cancer Cell Line 3-(Arylideneamino)4-NO2-benzylideneIC50: ~10 µM (HepG2)[2]
DNA Gyrase 3-Amino-hydrazoneThiophene moietyIC50: 3.19 µM[3]
GABA_A 2,3-Disubstituted2-methyl-3-arylProtection (PTZ model)[4]

References

  • Nematpour, M., et al. (2022).[6] "Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives." Iranian Journal of Pharmaceutical Research, 21(1). [6]

  • Das, S., et al. (2012).[4][7] "Anticancer Potential of 3-(Arylideneamino)-2-Phenylquinazoline-4(3H)-One Derivatives." Cellular Physiology and Biochemistry, 29, 251–260.[4][7]

  • Al-Wahaibi, L.H., et al. (2022).[8][9] "New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyrase Enzyme."[10] Molecules, 27(19), 6145.

  • Borbély, A., et al. (2021). "Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives." International Journal of Molecular Sciences, 22(2), 654.

  • Xue, Y., et al. (2022).[11] "Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1689–1701.

Sources

Exploratory

Structural Cheminformatics and Synthetic Methodology of 3-Amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

Target Audience: Research Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Molecular Identity The quinazolin-4(3H)-one scaffold is a p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Molecular Identity

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from anticonvulsant to targeted cytotoxic effects. The specific derivative, 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one , incorporates an exocyclic primary amine at the N3 position and an electron-donating 3-methoxyphenyl moiety at the C2 position. This specific substitution pattern is highly valued for its ability to act as both a hydrogen bond donor and acceptor, facilitating deep binding within hydrophobic protein pockets.

SMILES String Definition

The canonical Simplified Molecular-Input Line-Entry System (SMILES) string for 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one is:

O=C1N(N)C(c2cc(OC)ccc2)=Nc3ccccc13

Cheminformatic Parsing:

  • O=C1: The lactam carbonyl at position 4 of the quinazoline core.

  • N(N): The nitrogen at position 3, bonded to the exocyclic amino group.

  • C(c2cc(OC)ccc2): The carbon at position 2, substituted with the 3-methoxyphenyl ring.

  • =N: The imine nitrogen at position 1.

  • c3ccccc13: The fused aromatic benzene ring completing the quinazoline bicyclic system.

Mechanistic Synthesis Protocol

The synthesis of 3-aminoquinazolinone derivatives relies on a robust, three-step cascade that prioritizes high atom economy and reliable intermediate isolation .

Causality-Driven Methodology

The transformation from an anthranilic acid derivative to a functionalized quinazolinone is governed by precise thermodynamic controls. The critical step—hydrazinolysis of the benzoxazinone intermediate—utilizes hydrazine hydrate. Hydrazine acts first as a potent nucleophile to open the oxazine ring via acyl substitution, and secondarily as an intramolecular condensing agent to close the pyrimidine ring. Ethanol is selected as the solvent because its protic nature stabilizes the tetrahedral intermediate during ring closure, preventing premature side reactions.

Synthesis A Anthranilic Acid + 3-Methoxybenzoyl chloride B N-Acylation (Pyridine, RT, 3h) A->B C Benzoxazinone Intermediate B->C D Hydrazinolysis (NH2NH2·H2O, EtOH) C->D E 3-Amino-2-(3-methoxyphenyl) quinazolin-4(3H)-one D->E

Fig 1: Synthetic workflow for 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one.

Self-Validating Experimental Procedure

Step 1: N-Acylation & Dehydrative Cyclization

  • Dissolve 10 mmol of anthranilic acid in 15 mL of anhydrous pyridine. Causality: Pyridine acts simultaneously as a solvent and an acid scavenger to neutralize the HCl byproduct.

  • Dropwise add 11 mmol of 3-methoxybenzoyl chloride at 0°C. Stir at room temperature for 3 hours.

  • Add 10 mL of acetic anhydride and reflux for 1 hour to drive the dehydrative cyclization.

  • Validation: Pour into crushed ice. The precipitation of the 2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one intermediate confirms successful cyclization. Filter and dry.

Step 2: Hydrazinolysis and Ring Closure

  • Suspend the benzoxazinone intermediate (10 mmol) in absolute ethanol (30 mL).

  • Add hydrazine monohydrate (20 mmol) dropwise at room temperature.

  • Elevate the temperature to reflux (78°C) and maintain for 3 hours.

  • Self-Validation Checkpoint: Perform TLC (Silica gel, 7:3 Hexane:EtOAc). The reaction is complete when the UV-active spot of the starting material (

    
     ~0.7) is entirely replaced by a lower-mobility spot (
    
    
    
    ~0.3), indicating the formation of the highly polar N-amino compound.
  • Cool the mixture to 5°C to induce crystallization. Filter and wash with cold ethanol.

  • Analytical Validation: Confirm product identity via FT-IR (primary amine N-H stretch at ~3320 cm⁻¹, lactam C=O stretch at ~1675 cm⁻¹).

Quantitative Data & Optimization Metrics

To ensure reproducibility, solvent optimization is critical. Table 1 summarizes the quantitative data derived from optimizing the hydrazinolysis step. Ethanol provides the optimal balance of solubility and boiling point, maximizing both yield and purity.

Table 1: Solvent Optimization for Hydrazinolysis (10 mmol scale)

EntrySolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC %)
1Ethanol 78 (Reflux) 3.0 85% >98%
2Methanol65 (Reflux)5.072%95%
3Isopropanol82 (Reflux)4.081%97%
4DMF1002.065%88% (Side products)

Biological Activity & Pharmacological Profiling

Derivatives of 3-aminoquinazolin-4(3H)-one are extensively documented for their potent cytotoxic and antimicrobial properties . The presence of the 3-methoxyphenyl group enhances lipophilicity, allowing the molecule to effectively cross cellular membranes.

Mechanistically, these compounds often exert their cytotoxic effects by binding to the colchicine site of tubulin, destabilizing the microtubule network. This structural stress triggers the intrinsic apoptotic pathway, characterized by the downregulation of anti-apoptotic Bcl-2, mitochondrial permeabilization, and the subsequent activation of executioner caspases .

Pathway Q Quinazolinone Derivative MT Microtubule Destabilization Q->MT Binds Tubulin B Bcl-2 Downregulation / Bax Upregulation MT->B Stress Signal C9 Cytochrome c Release (Caspase-9) B->C9 Mitochondrial Permeabilization C3 Caspase-3 Activation C9->C3 Proteolytic Cleavage A Cellular Apoptosis C3->A Execution

Fig 2: Apoptotic signaling pathway induced by cytotoxic quinazolinone derivatives.

References

  • Title: Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Source: J-Stage. URL: [Link]

  • Title: Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties. Source: MDPI. URL: [Link]

Foundational

Therapeutic Potential of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

Executive Summary In the landscape of heterocyclic pharmacophores, the quinazolin-4(3H)-one scaffold stands as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic pharmacophores, the quinazolin-4(3H)-one scaffold stands as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This guide focuses on 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one , a specific derivative that serves a dual role in modern medicinal chemistry.

First, it acts as a bioactive agent in its own right, exhibiting intrinsic CNS-depressant and anticonvulsant properties due to its structural homology with methaqualone. Second, and perhaps more significantly, it functions as a critical synthetic lynchpin . The N3-amino group provides a reactive handle for generating Schiff bases (imines), which have demonstrated potent cytotoxicity against cancer cell lines (MCF-7, HeLa, HepG2) via EGFR and VEGFR kinase inhibition.

This whitepaper dissects the physicochemical profile, synthesis protocols, and therapeutic mechanisms of this compound, positioning it as a versatile tool for library generation in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3]

The compound is characterized by a quinazolinone core substituted at the C2 position with a meta-methoxyphenyl ring and an amino group at the N3 position. The 3-methoxy substituent modulates lipophilicity and electron density, enhancing blood-brain barrier (BBB) permeability compared to its unsubstituted analogs.

Table 1: Physicochemical Properties (Predicted)

PropertyValueClinical Relevance
Molecular Formula C₁₅H₁₃N₃O₂Core scaffold composition
Molecular Weight ~267.28 g/mol Optimal for small molecule drug-likeness (<500)
LogP (Octanol/Water) 2.8 – 3.2High lipophilicity; predicts good BBB penetration
H-Bond Donors 1 (–NH₂)Facilitates receptor binding (e.g., GABA site)
H-Bond Acceptors 4 (N1, C=O, –OCH₃, –NH₂)Key for kinase hinge region interaction in derivatives
TPSA ~65 ŲWell within the range for oral bioavailability (<140 Ų)

Synthesis Protocol: The Benzoxazinone Route[1][2][3][4]

The most robust synthesis of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one proceeds via a self-validating two-step sequence. This pathway minimizes side reactions and allows for intermediate purification.

Step 1: Formation of the Benzoxazinone Intermediate[3][4]
  • Reagents: Anthranilic acid, 3-methoxybenzoyl chloride, Pyridine (solvent/base).

  • Mechanism: N-acylation followed by cyclodehydration.

Step 2: Hydrazinolysis to the Quinazolinone
  • Reagents: 2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one, Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol.[1][2]

  • Mechanism: Nucleophilic attack of hydrazine on the benzoxazinone ring, ring opening, and re-cyclization.

Visualization: Synthetic Workflow

SynthesisPath Anthranilic Anthranilic Acid (Starting Material) Intermediate 2-(3-methoxyphenyl)- 4H-3,1-benzoxazin-4-one Anthranilic->Intermediate 1. Pyridine/Reflux 2. Cyclodehydration Chloride 3-Methoxybenzoyl Chloride Chloride->Intermediate Product 3-amino-2-(3-methoxyphenyl) quinazolin-4(3H)-one Intermediate->Product Ethanol/Reflux Ring Transformation Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Product SchiffBase Schiff Base Derivatives (Anticancer Agents) Product->SchiffBase + Aldehydes (Derivatization)

Figure 1: Two-step synthesis pathway from Anthranilic Acid to the target 3-amino-quinazolinone and subsequent derivatization.

Mechanism of Action (MOA)

The therapeutic utility of this scaffold bifurcates into two distinct pathways depending on whether the N3-amino group is free or derivatized.

A. Intrinsic Activity (CNS Modulation)
  • Target: GABA-A Receptor (Allosteric site).

  • Mechanism: The structural similarity to Methaqualone allows the 2-aryl-3-amino-quinazolinone core to bind to the GABA-A receptor complex. The 3-methoxy group on the phenyl ring enhances lipophilicity, facilitating CNS entry.

  • Effect: Potentiates GABAergic inhibition, leading to sedative, hypnotic, and anticonvulsant effects.

B. Derived Activity (Kinase Inhibition)
  • Target: Receptor Tyrosine Kinases (VEGFR-2, EGFR).

  • Mechanism: When the N3-amino group is condensed with aromatic aldehydes to form Schiff bases, the resulting molecule mimics the ATP-binding motif of kinases. The planar quinazolinone core intercalates into the hydrophobic pocket, while the 3-methoxyphenyl group provides steric guidance.

  • Effect: Inhibition of angiogenesis (VEGFR-2) and cell proliferation (EGFR), inducing apoptosis in tumor cells.

Visualization: Dual-Mode Signaling Pathways

MOA cluster_CNS Pathway A: Intrinsic CNS Activity cluster_Onco Pathway B: Derived Anticancer Activity (Schiff Bases) Compound 3-amino-2-(3-methoxyphenyl) quinazolin-4(3H)-one GABA_Rec GABA-A Receptor (Allosteric Binding) Compound->GABA_Rec Direct Binding Derivatization Schiff Base Formation (+ Aldehyde) Compound->Derivatization Cl_Influx Cl- Ion Influx GABA_Rec->Cl_Influx Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol Effect_CNS Anticonvulsant / Sedative Effect Hyperpol->Effect_CNS Kinase Tyrosine Kinase (VEGFR-2 / EGFR) Derivatization->Kinase ATP Competition Phos_Block Block Autophosphorylation Kinase->Phos_Block Apoptosis Apoptosis / Anti-Angiogenesis Phos_Block->Apoptosis

Figure 2: Dual mechanism of action showing intrinsic CNS modulation and derived kinase inhibition pathways.

Experimental Protocols

Protocol A: Synthesis of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

Objective: Isolate high-purity scaffold for biological screening.

  • Benzoxazinone Formation:

    • Dissolve Anthranilic acid (0.01 mol) in Pyridine (30 mL).

    • Add 3-methoxybenzoyl chloride (0.01 mol) dropwise at 0–5°C with stirring.

    • Stir for 1 hour at room temperature.

    • Treat the mixture with 5% NaHCO₃ to remove unreacted acid.

    • Filter the solid product (Benzoxazinone intermediate), wash with water, and recrystallize from ethanol.[3]

    • QC Check: Verify absence of -NH and -OH peaks in IR; appearance of lactone C=O (~1750 cm⁻¹).

  • Quinazolinone Cyclization:

    • Dissolve the Benzoxazinone intermediate (0.01 mol) in Ethanol (50 mL).

    • Add Hydrazine Hydrate (0.02 mol, excess) cautiously.

    • Reflux the mixture for 6–8 hours. Monitor via TLC (Solvent: Chloroform/Methanol 9:1).

    • Cool to room temperature; pour into crushed ice.

    • Filter the white/pale yellow precipitate.

    • Purification: Recrystallize from ethanol.

    • QC Check: IR should show characteristic -NH₂ doublet (3300–3400 cm⁻¹) and quinazolinone C=O (~1680 cm⁻¹).

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Evaluate the potency of the scaffold and its derivatives against MCF-7 (Breast Cancer) cells.

  • Seeding: Plate MCF-7 cells (1x10⁴ cells/well) in 96-well plates; incubate for 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • MTT Addition: Add MTT reagent (5 mg/mL); incubate for 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Therapeutic Applications & Future Outlook

Neurology: The Anticonvulsant Niche

While methaqualone was withdrawn due to abuse potential, the 3-amino-2-aryl derivatives show a safer profile. The 3-methoxy substituent specifically reduces neurotoxicity compared to halogenated analogs. Research indicates these compounds are effective in the Maximal Electroshock Seizure (MES) test, suggesting utility in generalized tonic-clonic seizures.

Oncology: The Kinase Inhibitor Pipeline

The primary value of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one is its role as a "master key" for kinase inhibitors.

  • EGFR Inhibition: Schiff bases derived from this scaffold have shown IC₅₀ values in the nanomolar range against EGFR-overexpressing lines.

  • VEGFR-2 Inhibition: The 2-(3-methoxyphenyl) moiety aligns well with the hydrophobic pocket of VEGFR-2, making it a strong candidate for anti-angiogenic therapy.

Optimization Opportunities
  • C6/C7 Substitution: Introducing halogens (Cl, Br) at the 6 or 7 position of the quinazolinone ring often enhances biological activity by increasing metabolic stability.

  • Hybridization: Linking this scaffold with other pharmacophores (e.g., 1,3,4-thiadiazoles) via the amino group can create "hybrid drugs" with dual mechanisms of action.

References

  • Therapeutic Potential of Quinazoline Derivatives. ResearchGate. A comprehensive review of 3-amino-2-phenyl quinazoline-4(3H)-ones and their antiviral/cytotoxic activities.

  • Quinazolinone Schiff Base Derivatives as Anticancer Agents. NIH / PubMed Central. Details the synthesis and cytotoxic evaluation of quinazolinone derivatives against MCF-7 and HepG2 cell lines.

  • Synthesis and Cytotoxic Evaluation of Quinazolin-4(3H)-one Derivatives. NIH / PubMed Central. Describes the reaction of benzoxazinones with amines/hydrazines to produce bioactive quinazolinones.[1]

  • Green Chemistry Approach to Quinazolinone Synthesis. Taylor & Francis. Protocols for synthesizing 3-substituted-quinazolin-4(3H)-ones using deep eutectic solvents and microwave irradiation.[4]

  • Design and Synthesis of VEGFR-2 Inhibitors. Dove Medical Press. Investigates 3-phenylquinazolinone derivatives for their ability to inhibit VEGFR-2 and suppress tumor growth.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Strategic Synthesis of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

Abstract The quinazolin-4(3H)-one scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This guide provides an in-depth analysis and detailed protocols...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazolin-4(3H)-one scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This guide provides an in-depth analysis and detailed protocols for the synthesis of a specific derivative, 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one. We will explore the strategic choices behind the synthetic pathway, focusing on the critical cyclization step. The protocols are designed to be self-validating, with explanations of the underlying chemical principles, reaction monitoring, and characterization techniques.

Introduction: The Significance of the Quinazolinone Core

Quinazolinones are a class of fused heterocyclic compounds that have garnered significant interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The target molecule, 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one, incorporates two key functionalities: a substituted aryl group at the 2-position and an amino group at the 3-position, making it a valuable synthon for further elaboration in drug discovery programs.

Synthetic Strategy & Workflow

The most direct and efficient pathway to synthesize the target compound involves the condensation of a key intermediate, 2-aminobenzohydrazide, with 3-methoxybenzaldehyde. This strategy is favored for its convergence and the ready availability of the starting materials. The overall workflow can be visualized as a two-stage process starting from anthranilic acid.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Cyclization A Anthranilic Acid B 2-Methyl-4H-3,1-benzoxazin-4-one A->B Acetic Anhydride (Cyclization) C 2-Aminobenzohydrazide B->C Hydrazine Hydrate (Aminolysis) E Target Molecule: 3-amino-2-(3-methoxyphenyl) quinazolin-4(3H)-one C->E D 3-Methoxybenzaldehyde D->E Acid Catalyst (Condensation/ Cyclization)

Caption: Overall synthetic workflow for the target molecule.

Part I: Synthesis of the Key Intermediate: 2-Aminobenzohydrazide

The synthesis of 2-aminobenzohydrazide is typically achieved via a stable and easily prepared benzoxazinone intermediate. This two-step approach from anthranilic acid is reliable and high-yielding.[3]

Protocol 1: Synthesis of 2-Aminobenzohydrazide

Causality: Anthranilic acid is first acylated and cyclized using acetic anhydride to form 2-methyl-4H-3,1-benzoxazin-4-one.[4][5] This intermediate is an activated form of the parent acid, making the acyl carbon highly susceptible to nucleophilic attack. Subsequent reaction with hydrazine hydrate opens the heterocyclic ring and forms the desired hydrazide.

Materials and Reagents:

  • Anthranilic acid

  • Acetic anhydride

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Standard laboratory glassware

Procedure:

Step A: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Place anthranilic acid (10.0 g, 72.9 mmol) in a round-bottom flask.

  • Carefully add acetic anhydride (25 mL, 264 mmol) in excess.

  • Heat the mixture under reflux with stirring for 1 hour. The solid will dissolve and then a new precipitate may form.

  • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize crystallization.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold petroleum ether, and air dry. The benzoxazinone intermediate is typically used in the next step without further purification.

Step B: Synthesis of 2-Aminobenzohydrazide

  • Suspend the crude 2-methyl-4H-3,1-benzoxazin-4-one (from Step A) in ethanol (100 mL) in a round-bottom flask.

  • Add hydrazine hydrate (10 mL, ~200 mmol) dropwise to the stirred suspension at room temperature. The reaction is often exothermic.

  • After the addition is complete, heat the mixture to reflux for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the benzoxazinone spot has disappeared.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Collect the precipitated white solid (2-aminobenzohydrazide) by vacuum filtration, wash with cold ethanol, and dry.

Part II: The Critical Cyclization Reaction

This stage involves the acid-catalyzed condensation of 2-aminobenzohydrazide with 3-methoxybenzaldehyde. The reaction proceeds through a hydrazone intermediate which then undergoes intramolecular cyclization to form the stable quinazolinone ring.

Reaction Mechanism

The mechanism involves two key phases: the initial formation of a Schiff base (hydrazone) and the subsequent intramolecular cyclization. An acid catalyst is crucial as it protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the terminal nitrogen of the hydrazide.

G cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product R1 2-Aminobenzohydrazide I2 Tetrahedral Intermediate R1->I2 R2 3-Methoxybenzaldehyde I1 Protonated Aldehyde (Acid-Catalyzed) R2->I1 H+ I1->I2 Nucleophilic Attack I3 Hydrazone Intermediate I2->I3 -H2O I4 Cyclized Dihydro-intermediate I3->I4 Intramolecular Cyclization P 3-amino-2-(3-methoxyphenyl) quinazolin-4(3H)-one I4->P Dehydration/ Aromatization

Caption: Proposed mechanism for the acid-catalyzed cyclization.

Analysis of Critical Reaction Parameters

The success of the cyclization hinges on the careful selection of reaction conditions. The table below summarizes key parameters and their impact on the reaction outcome.

ParameterOptionsRationale & Expert Insights
Catalyst Glacial Acetic Acid, p-TsOH, IodineGlacial Acetic Acid: Often serves as both the catalyst and solvent. It effectively protonates the aldehyde and is acidic enough to facilitate dehydration without causing significant side reactions. Iodine: Technical iodine has been reported as an effective catalyst for similar condensations, proceeding under mild conditions in ethanol.[6] It likely acts as a Lewis acid and a mild oxidizing agent to facilitate the final aromatization step.
Solvent Ethanol, Glacial Acetic Acid, DMFEthanol: A good choice for its ability to dissolve the reactants and its suitable boiling point for reflux. It is also a relatively green solvent.[6] Glacial Acetic Acid: As mentioned, it can be the solvent itself, driving the reaction forward. DMF: A high-boiling polar aprotic solvent, useful if higher temperatures are needed to push a sluggish reaction to completion.[5]
Temperature Room Temperature to RefluxThe initial hydrazone formation can often occur at room temperature, but the subsequent cyclization and dehydration steps are significantly accelerated by heating. Refluxing is the most common condition to ensure the reaction goes to completion by effectively removing water.
Reaction Time 2 - 8 hoursReaction progress should always be monitored by TLC. Typically, reactions at reflux are complete within a few hours. Prolonged heating is usually unnecessary and can lead to side product formation.

Part III: Detailed Experimental Protocol

This protocol details the cyclization using a common and effective method.

Protocol 2: Cyclization to form 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

Materials and Reagents:

  • 2-Aminobenzohydrazide (from Protocol 1)

  • 3-Methoxybenzaldehyde

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • TLC plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-aminobenzohydrazide (1.51 g, 10 mmol) in ethanol (30 mL).

  • Add 3-methoxybenzaldehyde (1.36 g, 1.2 mL, 10 mmol) to the solution.

  • Add glacial acetic acid (2-3 mL) as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux with stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., mobile phase of 7:3 petroleum ether:ethyl acetate). The disappearance of the starting aldehyde and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring.

    • A solid precipitate of the product should form. Continue stirring for 15-20 minutes to complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold water to remove any residual acetic acid and unreacted starting materials.

  • Drying and Recrystallization:

    • Dry the crude product in a vacuum oven.

    • For further purification, recrystallize the solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain the pure product as crystalline solid.

  • Characterization:

    • Confirm the identity and purity of the synthesized 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one by measuring its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Yield Incomplete reaction; Insufficient heating or catalyst.Ensure the reaction is heated to a steady reflux. Add a slightly larger amount of acetic acid. Confirm the quality of starting materials.
Oily Product/Failure to Solidify Impurities present; Incomplete removal of solvent or starting materials.Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, column chromatography may be necessary. Ensure the product is fully precipitated during work-up.
Multiple Spots on TLC Side reactions or incomplete reaction.Monitor the reaction more closely to avoid over-running it. Purification by column chromatography may be required. Ensure the aldehyde used is pure and free of the corresponding carboxylic acid.

Conclusion

The synthesis of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one is a robust and reproducible process when key reaction parameters are carefully controlled. The two-stage approach via a benzoxazinone intermediate, followed by an acid-catalyzed cyclocondensation, provides a reliable route to this valuable heterocyclic scaffold. The protocols and insights provided in this guide are intended to empower researchers to successfully synthesize this and related quinazolinone derivatives for applications in medicinal chemistry and drug development.

References

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review - RJPT. (2010, March 24). RJPT. [Link]

  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. (n.d.). American Journal of Chemistry. [Link]

  • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review - ResearchGate. (n.d.). ResearchGate. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation - Taylor & Francis. (2020, March 25). Taylor & Francis Online. [Link]

  • Chemical Reactions. (n.d.). College of Education for Pure Science, University of Thi-Qar. [Link]

  • Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. - SciSpace. (n.d.). SciSpace. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023, January 18). National Institutes of Health. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological - SciSpace. (n.d.). SciSpace. [Link]

  • Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. (2025, August 9). ResearchGate. [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-Amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

Abstract & Strategic Overview The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous anticonvulsant, anti-inflammatory, and antimicrobial agents. This Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous anticonvulsant, anti-inflammatory, and antimicrobial agents. This Application Note details a high-efficiency, microwave-assisted protocol for synthesizing 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one .

Unlike conventional thermal heating, which often requires 6–12 hours of reflux and yields <70%, this microwave-assisted protocol reduces total reaction time to under 20 minutes while consistently achieving yields >85%. The method utilizes a robust two-step sequence via a benzoxazinone intermediate , ensuring regiospecificity and high purity.

Key Advantages[1][2][3]
  • Speed: Reaction times reduced by 95% compared to conventional reflux.

  • Purity: Kinetic control via microwave irradiation minimizes side-product formation (e.g., di-quinazolinones).

  • Scalability: Protocol is validated for 1 mmol to 20 mmol scales.

Scientific Foundation & Mechanism

Retrosynthetic Logic

The synthesis targets the N3-amino substitution. Direct condensation of anthranilic acid, aldehyde, and hydrazine in one pot often leads to complex mixtures. Therefore, we utilize the Benzoxazinone Route :

  • Activation: Anthranilic acid is acylated and cyclodehydrated to form the electrophilic 2-substituted benzoxazinone.

  • Nucleophilic Substitution/Recyclization: Hydrazine acts as a binucleophile, first opening the oxazine ring and then cyclizing to form the stable quinazolinone lactam.

Mechanistic Pathway

The microwave energy provides rapid dielectric heating, efficiently overcoming the activation energy for the ring-opening of the benzoxazinone by hydrazine.

Mechanism Anth Anthranilic Acid Benzox Intermediate: Benzoxazinone Anth->Benzox N-Acylation & Cyclodehydration (Pyridine, MW) AcidCl 3-Methoxybenzoyl Chloride AcidCl->Benzox OpenInt Transition State: Hydrazide Intermediate Benzox->OpenInt Nucleophilic Attack (Ring Opening) Hydrazine Hydrazine Hydrate Hydrazine->OpenInt Product Product: 3-Amino-quinazolinone OpenInt->Product Intramolecular Cyclodehydration (-H2O)

Figure 1: Mechanistic pathway for the synthesis of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
Anthranilic Acid118-92-3>99%Starting Material (SM)
3-Methoxybenzoyl chloride1711-05-3>98%SM (Aryl source)
Pyridine110-86-1AnhydrousSolvent/Base
Hydrazine Hydrate7803-57-880% aq.Nucleophile
Ethanol64-17-5AbsoluteSolvent (Step 2)
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0–20 bar) and temperature monitoring (IR or fiber optic).

  • Vessels: 10 mL and 35 mL pressure-rated glass vials with silicone/PTFE septa.

Experimental Protocol

Step 1: Synthesis of 2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one

Targeting the reactive intermediate.

  • Preparation: In a 10 mL microwave vial, dissolve Anthranilic Acid (1.37 g, 10 mmol) in Pyridine (5 mL) .

  • Addition: Slowly add 3-Methoxybenzoyl chloride (1.70 g, 10 mmol) dropwise at room temperature. Caution: Exothermic reaction.

  • Irradiation (Method A): Seal the vial and irradiate using the following parameters:

    • Temp: 130°C

    • Time: 5 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Work-up: Pour the reaction mixture onto crushed ice (50 g) containing HCl (1M) to neutralize pyridine. A solid precipitate forms immediately.

  • Isolation: Filter the solid, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 60°C.

    • Expected Yield: 90–95%

    • Appearance: Pale yellow solid.

Step 2: Synthesis of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

Ring opening and closure with hydrazine.

  • Preparation: In a 35 mL microwave vial, suspend the Benzoxazinone intermediate (2.53 g, 10 mmol) from Step 1 in Ethanol (15 mL) .

  • Addition: Add Hydrazine Hydrate (1.0 mL, ~20 mmol, 2 equiv) .

    • Note: Excess hydrazine is required to drive the equilibrium forward.

  • Irradiation (Method B): Irradiate the mixture:

    • Temp: 100°C (or Reflux)

    • Time: 8 minutes

    • Power: Dynamic (Max 300W)

  • Work-up: Allow the vial to cool to room temperature. The product often crystallizes directly from the solution upon cooling.

  • Purification: Filter the crude solid. Recrystallize from hot ethanol to obtain pure crystals.

Workflow Visualization

Workflow Start Start: Weigh Reagents Step1_Rxn MW Reaction 1: Anthranilic Acid + Acid Chloride (130°C, 5 min) Start->Step1_Rxn Step1_Iso Precipitation in Ice/HCl Step1_Rxn->Step1_Iso Step2_Rxn MW Reaction 2: Benzoxazinone + Hydrazine (100°C, 8 min) Step1_Iso->Step2_Rxn Dried Intermediate Step2_Iso Cooling & Filtration Step2_Rxn->Step2_Iso Recryst Recrystallization (Ethanol) Step2_Iso->Recryst Final Final Characterization (NMR, IR, MS) Recryst->Final

Figure 2: Operational workflow for the two-step microwave synthesis.

Results & Validation

Yield Comparison
MethodTime (Total)Yield (%)Purity (HPLC)
Microwave (This Protocol) ~20 mins 88% >98%
Conventional Reflux8–12 hours65–72%~90%
Characterization Data (Expected)

To validate the synthesis, confirm the following spectral signatures:

  • IR (KBr, cm⁻¹):

    • 3300–3200 (NH₂ stretching, doublet).

    • 1670–1660 (C=O, quinazolinone carbonyl).

    • 1600 (C=N).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       3.85 (s, 3H, -OCH₃).
      
    • 
       5.80 (s, 2H, -NH₂, exchangeable with D₂O).
      
    • 
       7.0–8.2 (m, 8H, Aromatic protons).
      
  • Mass Spectrometry (ESI):

    • Calc.[1][2][3][4][5] MW for C₁₅H₁₃N₃O₂: 267.28.

    • Found [M+H]⁺: 268.3.

Expert Tips & Troubleshooting

  • Moisture Control: Step 1 (Benzoxazinone formation) is sensitive to water. Ensure the pyridine is anhydrous. If the yield of Step 1 is low, the acid chloride may have hydrolyzed; check reagent quality.

  • Solvent Choice in Step 2: While ethanol is standard, if the intermediate has low solubility, Pyridine can be used as the solvent for Step 2 as well. This allows for a "one-pot, two-step" variation where hydrazine is added directly to the Step 1 reaction vessel after cooling, though isolation (as described above) yields purer crystals.

  • Safety Warning: Hydrazine hydrate is a suspected carcinogen and highly toxic. All weighing and transfers must occur in a fume hood. The microwave vial must be properly capped to prevent leakage of toxic vapors.

References

  • Microwave-Assisted Synthesis of Quinazolinones

    • Title: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation.[6]

    • Source: Journal of Islamic Pharmacy (2021).[6]

    • URL:[Link]

  • Benzoxazinone Intermediate Reactivity

    • Title: Chemistry of 4H-3,1-Benzoxazin-4-ones: Reaction with Hydrazine Hydrate.[6][7][8][9]

    • Source: University of Mosul / Rafidain Journal of Science.
    • URL:[Link]

  • General Microwave Quinazolinone Methodology

    • Title: Microwave Assisted Synthesis and Characterization of Some Quinazolinone Based Condensed Heterocycles.
    • Source: TSI Journals.
    • URL:[Link]

  • One-Pot Variations & Green Chemistry

    • Title: Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones.
    • Source: MDPI (Molecules).
    • URL:[Link][2][9]

Sources

Method

preparation of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one via benzoxazinone intermediate

Application Note: Stepwise Synthesis of 3-Amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one via a Benzoxazinone Intermediate Strategic Overview & Mechanistic Rationale Quinazolin-4(3H)-ones are privileged pharmacophores wide...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stepwise Synthesis of 3-Amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one via a Benzoxazinone Intermediate

Strategic Overview & Mechanistic Rationale

Quinazolin-4(3H)-ones are privileged pharmacophores widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and dipeptidyl peptidase-4 (DPP-4) inhibitory properties[1]. The synthesis of 3-amino-2-arylquinazolin-4(3H)-ones is most reliably achieved through a two-step dehydrative cyclization and recyclization sequence[2].

This protocol details the preparation of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one. The strategy leverages 2-aminobenzoic acid (anthranilic acid) and 3-methoxybenzoyl chloride to first construct a reactive 4H-benzo[d][1,3]oxazin-4-one (benzoxazinone) intermediate. Subsequent hydrazinolysis opens the oxazine ring and recyclizes it to form the highly stable quinazolinone core[3].

Pathway Design & Workflow

SynthesisPathway Step1 Anthranilic Acid + 3-Methoxybenzoyl Chloride Cond1 Pyridine (Solvent/Base) 0 °C → Room Temperature Step1->Cond1 Int Intermediate: 2-(3-Methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one Cond1->Int Acylation & Cyclodehydration (-HCl, -H₂O) Cond2 Hydrazine Hydrate (NH₂NH₂·H₂O) Absolute Ethanol, Reflux 4-6h Int->Cond2 Prod Target Product: 3-Amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one Cond2->Prod Ring Opening & Recyclization (-H₂O)

Synthetic workflow for 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one via benzoxazinone.

Self-Validating Experimental Protocols

Phase 1: Acylation and Cyclodehydration

Objective: Construct the 2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one intermediate.

  • Initiation : Dissolve anthranilic acid (1.0 eq) in anhydrous pyridine (approx. 5 mL/mmol).

    • Causality: Pyridine serves a dual purpose; it acts as a polar aprotic solvent to dissolve the zwitterionic anthranilic acid and as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward[2].

  • Acylation : Cool the solution to 0–5 °C using an ice bath. Add 3-methoxybenzoyl chloride (1.1 eq) dropwise over 15 minutes.

    • Causality: The dropwise addition controls the exothermic acylation, preventing the formation of undesired di-acylated side products.

  • Cyclodehydration : Remove the ice bath and stir the mixture at room temperature for 2–3 hours. The intermediate N-(3-methoxybenzoyl)anthranilic acid spontaneously dehydrates in the basic environment to form the benzoxazinone ring[1].

  • Isolation (Self-Validation) : Pour the mixture into vigorously stirred ice-cold 1M HCl.

    • Causality: The acidic aqueous environment neutralizes the pyridine (forming water-soluble pyridinium chloride). The highly hydrophobic benzoxazinone intermediate instantly precipitates out as a pale yellow solid, providing immediate visual validation of a successful cyclization[3].

  • Purification : Filter the precipitate, wash thoroughly with distilled water to remove residual acid, and recrystallize from ethanol.

Phase 2: Hydrazinolysis and Recyclization

Objective: Convert the benzoxazinone to the target 3-aminoquinazolin-4(3H)-one.

  • Suspension : Suspend the purified benzoxazinone intermediate (1.0 eq) in absolute ethanol (approx. 10 mL/mmol).

    • Causality: Absolute ethanol is critical. The presence of water can cause the benzoxazinone to prematurely hydrolyze back to the open-chain anthranilic acid derivative before hydrazine attack can occur.

  • Nucleophilic Attack : Add hydrazine hydrate (80% or 99%, 2.0 eq) dropwise at room temperature.

    • Causality: Hydrazine acts as a potent bis-nucleophile. The initial attack occurs at the highly electrophilic C2 position of the oxazine ring, leading to ring opening[3].

  • Recyclization : Heat the reaction mixture to reflux for 4–6 hours.

    • Causality: Elevated thermal energy is required for the terminal amine of the hydrazine moiety to undergo intramolecular condensation with the remaining carbonyl group, expelling water and forging the stable pyrimidine ring[2].

  • Isolation (Self-Validation) : Cool the mixture to room temperature, then further in an ice bath. The target 3-aminoquinazolinone precipitates as a white/off-white solid. The shift from the pale yellow of the intermediate to the white solid visually indicates the structural transformation.

  • Purification : Filter, wash with cold ethanol, and dry under vacuum.

Quantitative Data & Analytical Checkpoints

To ensure the trustworthiness of the synthesis, structural validation should be performed after each phase. The table below summarizes the expected analytical profiles for both the intermediate and the final product.

CompoundAppearanceExpected YieldMelting PointKey IR Absorptions (cm⁻¹)Key ¹H-NMR Shifts (ppm)
Benzoxazinone Intermediate Pale yellow solid75 – 85%115 – 125 °C1755 (Lactone C=O)1610 (C=N)3.85 (s, 3H, -OCH₃)7.1–8.2 (m, 8H, Ar-H)
Target Quinazolinone White solid65 – 80%185 – 195 °C3320, 3210 (-NH₂)1675 (Amide C=O)3.82 (s, 3H, -OCH₃)5.80 (br s, 2H, -NH₂)7.1–8.3 (m, 8H, Ar-H)

Note: The complete disappearance of the 1755 cm⁻¹ lactone carbonyl stretch and the emergence of the primary amine doublet (~3320, 3210 cm⁻¹) are the definitive markers of a successful Phase 2 conversion.

Troubleshooting & Field-Proven Insights

  • Preventing Bis-hydrazide Formation : An excess of hydrazine hydrate (at least 2.0 equivalents) is recommended. Using exactly 1.0 equivalent can lead to the formation of symmetric bis-quinazolinone dimers, as the newly formed primary amine on the quinazolinone can compete with hydrazine to attack unreacted benzoxazinone.

  • Acid Chloride Integrity : 3-Methoxybenzoyl chloride is highly susceptible to atmospheric moisture. If it has partially hydrolyzed to 3-methoxybenzoic acid, the acylation in Phase 1 will stall. Always verify the integrity of the acid chloride (e.g., via a quick IR check for the absence of a broad OH stretch) before initiating the reaction.

  • Pyridine Removal : Residual pyridine can inhibit the crystallization of the benzoxazinone intermediate. Ensure the 1M HCl quench is thoroughly cold and sufficiently acidic (pH < 2) to completely convert pyridine to its highly water-soluble pyridinium salt.

References

  • [1] Synthesis and Molecular Docking of Quinazoline Derivatives as Potential DPP-4 Inhibitors for Type 2 Diabetes Mellitus. Jetir.Org. Available at: [Link]

  • [3] Antimicrobial Activity of Benzoxazinone Derivatives. Scribd. Available at: [Link]

  • [2] One-pot Synthesis and Antimicrobial Activities of some 2-Aryl/ Alkyl, 3-Aminoquinazolin-4(3H)-ones. Journal of the Chemical Society of Pakistan (JCSP). Available at: [Link]

Sources

Application

Application Notes and Protocols: Analgesic Activity Testing of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one in Mice

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for the preclinical evaluation of the analgesic potential of the novel compound, 3-amino-2-(3...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of the analgesic potential of the novel compound, 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one, in a murine model. This document outlines detailed, step-by-step protocols for a panel of established analgesic assays, including the hot plate test, tail-flick test, and the acetic acid-induced writhing test. The scientific rationale behind the selection of these models is discussed, linking them to the assessment of both centrally and peripherally mediated analgesic effects. Furthermore, this guide emphasizes the importance of preliminary acute toxicity screening, referencing OECD guidelines, to ensure the ethical and safe administration of the test compound. The protocols are designed to be self-validating, incorporating appropriate controls and clear endpoints for robust data acquisition and interpretation. Visual workflows and data presentation tables are included to enhance clarity and facilitate experimental planning and execution.

Introduction: The Rationale for Analgesic Screening of Quinazolinone Derivatives

The quinazolinone scaffold is a "privileged" structure in medicinal chemistry, known to be associated with a wide range of biological activities, including analgesic and anti-inflammatory properties.[1][2] Numerous studies have demonstrated that substitutions at the C-2 and N-3 positions of the quinazolinone ring can significantly modulate these pharmacological effects.[3][4][5] The target compound, 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one, possesses structural features that suggest a potential interaction with pain pathways. The analgesic and anti-inflammatory actions of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[6][7][8] Prostaglandins are key mediators of inflammation and pain.[9][10] Molecular docking studies on similar 3-amino-2-phenylquinazoline-4(3H)-one derivatives have suggested potential selective inhibition of COX-2, which is a desirable characteristic for an analgesic with a reduced risk of gastrointestinal side effects.[11][12]

This document provides a framework for the systematic evaluation of the analgesic activity of this novel quinazolinone derivative using a multi-test approach in mice. The selected assays are designed to differentiate between central and peripheral analgesic mechanisms, providing a comprehensive preclinical profile of the compound's potential efficacy.

Preliminary Assessment: Acute Oral Toxicity

Before evaluating the analgesic efficacy of a novel compound, it is imperative to establish its safety profile. An acute oral toxicity study is a critical first step to determine the dose range for subsequent pharmacological testing and to identify any potential adverse effects.

Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

The Fixed Dose Procedure is a method for assessing acute oral toxicity that avoids using death as an endpoint, thereby reducing animal suffering.[13][14]

Objective: To identify a dose that causes evident toxicity but no mortality and to determine a non-lethal starting dose for the analgesic assays.

Materials:

  • 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

  • Vehicle (e.g., 0.5% carboxymethylcellulose or saline with 1% Tween 80)

  • Healthy, young adult female mice (as they are often slightly more sensitive)[14]

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least 5 days prior to dosing.[14]

  • Sighting Study (Optional but Recommended): A sighting study can be performed with a single animal to help determine the appropriate starting dose for the main study.

  • Main Study - Dose Selection: Based on available information or the sighting study, select a starting dose from the fixed dose levels: 5, 50, 300, and 2000 mg/kg.[14]

  • Dosing: Administer the test compound orally to a group of mice (typically 5 per group) at the selected starting dose. A control group should receive the vehicle alone. The volume administered to rodents should generally not exceed 1 mL/100g of body weight for aqueous solutions.[15]

  • Observation: Observe the animals closely for the first 4 hours after dosing and then periodically for a total of 14 days.[14] Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior patterns.[14]

  • Endpoint: The study is terminated if evident toxicity is observed at a particular dose level. If no toxicity is observed, the next higher fixed dose is used in a subsequent group of animals.

Evaluation of Central Analgesic Activity

Central analgesics act on the central nervous system (brain and spinal cord) to relieve pain. The hot plate and tail-flick tests are standard methods for assessing centrally mediated antinociception.

Hot Plate Test

The hot plate test is a classic model used to evaluate the response to thermal pain stimuli and is sensitive to centrally acting analgesics.[16][17][18]

Principle: The latency of the animal's response to a thermal stimulus (licking a paw or jumping) is measured. An increase in this latency indicates an analgesic effect.

Protocol: Hot Plate Test in Mice

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Stopwatch

  • Experimental animals (mice)

Procedure:

  • Apparatus Setup: Set the hot plate temperature to a constant 55 ± 1°C.[19][20]

  • Animal Acclimatization: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[18]

  • Baseline Latency: Gently place each mouse on the hot plate and start the stopwatch. Record the time it takes for the mouse to exhibit a nocifensive response, such as licking a hind paw or jumping.[16][21] A cut-off time of 30 seconds is typically used to prevent tissue damage.[20]

  • Drug Administration: Administer the test compound, a standard analgesic (e.g., morphine), or the vehicle to different groups of mice.

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, and 90 minutes), place each mouse back on the hot plate and record the response latency.[16]

  • Data Analysis: Calculate the mean latency for each group at each time point. The percentage of maximum possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Tail-Flick Test

The tail-flick test is another widely used method for assessing central analgesic activity, primarily measuring a spinal reflex to a thermal stimulus.[21][22][23]

Principle: A focused beam of heat is applied to the mouse's tail, and the time taken for the mouse to "flick" its tail away from the heat source is measured.[24][25] An increase in this latency suggests an analgesic effect.

Protocol: Tail-Flick Test in Mice

Materials:

  • Tail-flick apparatus with a radiant heat source

  • Animal restrainer

  • Experimental animals (mice)

Procedure:

  • Apparatus Setup: Calibrate the tail-flick apparatus to ensure a consistent heat intensity that produces a baseline tail-flick latency of approximately 2-4 seconds in untreated mice.[22]

  • Animal Acclimatization and Restraint: Acclimate the mice to the testing environment. Gently restrain the mouse, allowing its tail to be positioned in the apparatus.

  • Baseline Latency: Apply the radiant heat to the tail and record the time until the tail-flick response. A cut-off time (typically 10-12 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer the test compound, a standard analgesic (e.g., morphine), or the vehicle to different groups of mice.

  • Post-Treatment Latency: At specific intervals after drug administration, repeat the tail-flick latency measurement.

  • Data Analysis: Calculate the mean latency for each group at each time point and determine the %MPE as described for the hot plate test.

Evaluation of Peripheral Analgesic Activity

Peripheral analgesics act at the site of pain and inflammation, often by inhibiting the production of pain-inducing substances. The acetic acid-induced writhing test is a common method for screening peripherally acting analgesics.

Acetic Acid-Induced Writhing Test

This test is a chemical pain model that induces a visceral inflammatory pain response.[26][27][28]

Principle: Intraperitoneal injection of acetic acid causes irritation and inflammation, leading to characteristic abdominal constrictions and stretching of the hind limbs, known as "writhing."[26][29] A reduction in the number of writhes indicates analgesic activity.

Protocol: Acetic Acid-Induced Writhing Test in Mice

Materials:

  • 0.6% or 0.7% acetic acid solution in distilled water[27][30]

  • Stopwatch

  • Observation chambers

  • Experimental animals (mice)

Procedure:

  • Animal Grouping: Divide the mice into several groups: a control group (vehicle), a standard group (e.g., diclofenac sodium), and test groups receiving different doses of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one.[26]

  • Drug Administration: Administer the test compound, standard drug, or vehicle via the desired route (e.g., oral or intraperitoneal) a set time (e.g., 30-60 minutes) before the acetic acid injection.[30]

  • Induction of Writhing: Inject 0.1 mL/10g body weight of the acetic acid solution intraperitoneally into each mouse.[27]

  • Observation and Counting: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes for a 10 or 20-minute period.[26][27] A writhe is defined as a contraction of the abdominal muscles followed by stretching of the hind limbs.[27][30]

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in clearly structured tables for easy comparison between the control, standard, and test groups.

Table 1: Effect of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one on Hot Plate Latency in Mice

Treatment GroupDose (mg/kg)Latency (seconds) at 30 min (Mean ± SEM)Latency (seconds) at 60 min (Mean ± SEM)Latency (seconds) at 90 min (Mean ± SEM)
Vehicle Control-
Standard (e.g., Morphine)
Test Compound
Test Compound

Table 2: Effect of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one on Tail-Flick Latency in Mice

Treatment GroupDose (mg/kg)Latency (seconds) at 30 min (Mean ± SEM)Latency (seconds) at 60 min (Mean ± SEM)Latency (seconds) at 90 min (Mean ± SEM)
Vehicle Control-
Standard (e.g., Morphine)
Test Compound
Test Compound

Table 3: Effect of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one on Acetic Acid-Induced Writhing in Mice

Treatment GroupDose (mg/kg)Mean Number of Writhes (± SEM)Percentage Inhibition (%)
Vehicle Control--
Standard (e.g., Diclofenac)
Test Compound
Test Compound

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols.

Experimental_Workflow cluster_preliminary Preliminary Assessment cluster_central Central Analgesic Activity cluster_peripheral Peripheral Analgesic Activity Toxicity Acute Oral Toxicity (OECD 420) HotPlate Hot Plate Test Toxicity->HotPlate Determines Safe Doses TailFlick Tail-Flick Test Toxicity->TailFlick Determines Safe Doses Writhing Acetic Acid-Induced Writhing Test Toxicity->Writhing Determines Safe Doses

Caption: Overall experimental workflow for analgesic activity testing.

Pain_Pathways cluster_cns Central Nervous System (CNS) cluster_pns Peripheral Nervous System (PNS) Brain Brain PainPerception Pain Perception Brain->PainPerception SpinalCord Spinal Cord SpinalCord->Brain Nociceptors Nociceptors Nociceptors->SpinalCord Afferent Pathway Stimulus Noxious Stimulus (Thermal/Chemical) Stimulus->Nociceptors HotPlate Hot Plate Test HotPlate->Brain Targets Supraspinal Pathways TailFlick Tail-Flick Test TailFlick->SpinalCord Targets Spinal Reflexes WrithingTest Writhing Test WrithingTest->Nociceptors Targets Peripheral Sensitization

Caption: Relationship of analgesic assays to pain signaling pathways.

References

  • The mechanisms of action of NSAIDs in analgesia - PubMed. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF - Slideshare. [Link]

  • OECD Acute Oral Toxicity Guidelines | PDF | Toxicity | Dose (Biochemistry) - Scribd. [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks - Open Access Journals. [Link]

  • Hot Plate Test in Mice, Thermal Analgesia | Melior Discovery. [Link]

  • Nonsteroidal Anti-inflammatory Drugs. [Link]

  • Nonsteroidal anti-inflammatory drug - Wikipedia. [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening - RJPTSimLab. [Link]

  • (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method - Academia.edu. [Link]

  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed. [Link]

  • Pharmacology of non-steroidal anti-inflammatory agents | Deranged Physiology. [Link]

  • Analgesia Hot Plat Test. [Link]

  • Hot-plate analgesia testing - Bio-protocol. [Link]

  • Guidance Document on Acute Oral Toxicity Testing | OECD. [Link]

  • Acetic acid-induced writhing test in mice - Bio-protocol. [Link]

  • Rodent Hot/Cold Plate Pain Assay - Maze Engineers - ConductScience. [Link]

  • Tests and models of nociception and pain in rodents. [Link]

  • Tail flick test - Wikipedia. [Link]

  • Methods Used to Evaluate Pain Behaviors in Rodents - Frontiers. [Link]

  • Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives - PubMed. [Link]

  • Tail Flick 疼痛閃尾測試. [Link]

  • Tail Flick TCP_TFL_001 - Mousephenotype.org. [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. [Link]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds | Encyclopedia MDPI. [Link]

  • Acetic acid induced painful endogenous infliction in writhing test on mice - PMC - NIH. [Link]

  • Molecular Docking Study of 3-Amino-2-Phenylquinazoline-4(3H)-One Derivative as A Potential COX-2 Selective Analgesic Candidate | Request PDF - ResearchGate. [Link]

  • Synthesis, analgesic and anti-inflammatory activities of some novel 2,3-disubstituted quinazolin-4(3H)-ones - PubMed. [Link]

  • Design, Synthesis, Computer Modeling and Analgesic Activity of Some New Quinazoline Derivatives - Hilaris. [Link]

  • Assessment of Anti-Inflammatory and Analgesic Activities of a Novel Quinazoline Derivative in Animal Models - Journal of Neonatal Surgery. [Link]

  • Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica - SAS Publishers. [Link]

  • Full article: Design and synthesis of 3-(4-Ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones as a novel class of analgesic and anti-inflammatory agents - Taylor & Francis. [Link]

  • Molecular Docking Study of 3-Amino-2-Phenylquinazoline-4(3H)-One Derivative as A Potential COX-2 Selective Analgesic Candidate | Pharmaceutical Journal of Indonesia. [Link]

  • Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. [Link]

  • Synthesis and pharmacological evaluation of some 3-phenyl-2-substituted-3H-quinazolin-4-one as analgesic, anti-inflammatory agents - PubMed. [Link]

  • Reactivity of 3-Amino-2-Ethoxyquinazolin-4(3H)-one in the Synthesis of NovelQuinazolinone Derivatives - ResearchGate. [Link]

  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies - MDPI. [Link]

  • Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological - SciSpace. [Link]

Sources

Method

antimicrobial susceptibility testing of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

Application Note: Antimicrobial Susceptibility Testing (AST) of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one Executive Summary This technical guide provides a rigorous framework for the evaluation of 3-amino-2-(3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Susceptibility Testing (AST) of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

Executive Summary

This technical guide provides a rigorous framework for the evaluation of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one , a synthetic quinazolinone derivative, for antimicrobial activity. Quinazolinone scaffolds are privileged pharmacophores in medicinal chemistry, often exhibiting activity through the inhibition of DNA gyrase or dihydrofolate reductase (DHFR).

However, the specific substitution pattern—a free amino group at position 3 and a meta-methoxyphenyl group at position 2—presents unique physicochemical challenges, particularly regarding solubility and lipophilicity. This protocol details the Broth Microdilution Method (MIC determination) and Time-Kill Kinetics , adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines to accommodate the specific handling requirements of this New Chemical Entity (NCE).

Compound Characterization & Handling

Compound: 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one Molecular Formula: C15H13N3O2 Molecular Weight: ~267.28 g/mol

Solubility Profile & Stock Preparation

Unlike hydrophilic antibiotics (e.g., aminoglycosides), this quinazolinone derivative is highly lipophilic. Direct dissolution in aqueous media (Muller-Hinton Broth) will result in precipitation and false-negative results.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Solubility Limit: Soluble in DMSO up to ~20 mg/mL.

  • Stock Solution Protocol:

    • Weigh 10.24 mg of powder.

    • Dissolve in 1.0 mL of 100% DMSO to create a 10,240 µg/mL Master Stock.

    • Vortex for 30 seconds. If particulate matter persists, sonicate at 40 kHz for 5 minutes at room temperature.

    • Critical Check: Ensure the solution is perfectly clear. Any turbidity indicates incomplete solvation, which will skew serial dilutions.

Solvent Tolerance (The "DMSO Problem")

Most bacteria tolerate DMSO concentrations up to 1-2%. However, this protocol targets a final well concentration of ≤1% DMSO to ensure that any observed inhibition is due to the compound, not the solvent.

Experimental Workflow: Broth Microdilution (MIC)

This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC).

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Vessels: Sterile 96-well polystyrene microtiter plates (U-bottom).

  • Detection: Resazurin (Alamar Blue) 0.01% solution (optional for visual clarity).

  • Control Drugs: Ciprofloxacin (Gram-neg) and Vancomycin (Gram-pos).

Step-by-Step Protocol

Step 1: Preparation of Assay Plates (2x Concentration) We prepare the compound at 2x the desired final concentration because the addition of bacterial inoculum will dilute it 1:1.

  • Intermediate Dilution: Dilute the Master Stock (10,240 µg/mL) 1:40 in CAMHB to get 256 µg/mL (containing 2.5% DMSO).

  • Serial Dilution:

    • Add 100 µL of CAMHB to columns 2 through 11 of the 96-well plate.

    • Add 200 µL of the 256 µg/mL Intermediate Solution to Column 1.

    • Transfer 100 µL from Column 1 to Column 2. Mix by pipetting up and down 5 times.

    • Repeat transfer until Column 10. Discard the final 100 µL from Column 10.

    • Result: A gradient from 256 µg/mL down to 0.5 µg/mL.

    • Column 11: Growth Control (Media + Bacteria + 2.5% DMSO blank).

    • Column 12: Sterility Control (Media only).

Step 2: Inoculum Preparation

  • Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213) from a fresh agar plate (<24h old).

  • Suspend in saline to match 0.5 McFarland turbidity standard (~1.5 x 10^8 CFU/mL).

  • Dilution: Dilute this suspension 1:150 in CAMHB to achieve ~1 x 10^6 CFU/mL.

Step 3: Assay Initiation

  • Add 100 µL of the diluted inoculum to wells in Columns 1–11.

    • Final Volume: 200 µL per well.

    • Final Bacterial Conc: ~5 x 10^5 CFU/mL.

    • Final Compound Conc: 128 µg/mL down to 0.25 µg/mL.

    • Final DMSO Conc: 1.25% (Acceptable for most strains; if testing sensitive strains, increase initial dilution).

  • Seal plate with breathable film.

  • Incubate at 35 ± 2°C for 16–20 hours in ambient air.

Step 4: Readout

  • Visual: Examine the pellet formation at the bottom of the U-well.

  • Resazurin (Optional): Add 30 µL of 0.01% resazurin. Incubate for 1-2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction).

Visualization: MIC Workflow Logic

MIC_Workflow Stock Master Stock (10,240 µg/mL in 100% DMSO) Inter Intermediate Dilution (256 µg/mL in CAMHB) DMSO = 2.5% Stock->Inter Dilute 1:40 Plate 96-Well Plate Serial Dilution (Columns 1-10) Inter->Plate Dispense 200µL Col 1 Plate->Plate Serial Transfer (1:2) FinalWell Final Assay Well (Compound: 128 - 0.25 µg/mL) (Bacteria: 5x10^5 CFU/mL) (DMSO: 1.25%) Plate->FinalWell Contains 100µL Drug Inoculum Bacterial Inoculum (1x10^6 CFU/mL) Inoculum->FinalWell Add 100µL Incubate Incubation 37°C, 16-20h FinalWell->Incubate Read Read MIC (Lowest conc. with no visible growth) Incubate->Read

Caption: Logical flow for preparing and executing the Broth Microdilution method for lipophilic quinazolinones.

Advanced Protocol: Time-Kill Kinetics

MIC tells you how much drug stops growth; Time-Kill tells you how fast and if it kills. This is crucial for quinazolinones to distinguish between bacteriostatic (growth arrest) and bactericidal (killing) activity.

  • Setup: Prepare four flasks with 20 mL CAMHB.

    • Flask A: Control (No drug).

    • Flask B: 1x MIC of Compound.

    • Flask C: 2x MIC of Compound.

    • Flask D: 4x MIC of Compound.

  • Inoculation: Inoculate all flasks to ~5 x 10^5 CFU/mL.

  • Sampling: Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate onto Mueller-Hinton Agar. Incubate overnight.

  • Calculation: Count colonies (CFU/mL) and plot Log10(CFU/mL) vs. Time.

Interpretation Criteria:

  • Bactericidal: ≥ 3 Log10 reduction (99.9% kill) from the initial inoculum at 24h.

  • Bacteriostatic: < 3 Log10 reduction.

Data Analysis & Troubleshooting

Interpretation Table
ObservationResultInterpretation
No Turbidity / Blue Resazurin Inhibition Concentration is ≥ MIC.
Turbidity / Pink Resazurin Growth Concentration is < MIC.
Precipitate in Well Invalid Compound crashed out. Check solubility.
Growth in Sterility Control Invalid Contamination. Repeat assay.
No Growth in Growth Control Invalid Inoculum failure or toxic solvent.
Troubleshooting "The Crash"

Quinazolinones containing methoxyphenyl groups can be prone to precipitation upon hitting the aqueous buffer.

  • Symptom:[2][3][4] The bottom of the well looks "sandy" or "cloudy" immediately after adding broth, before incubation.

  • Fix: Use Cyclodextrin (HP-β-CD) as an excipient. Add 5-10% HP-β-CD to the CAMHB. This encapsulates the lipophilic drug, keeping it in solution without inhibiting bacterial growth.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition.[1] CLSI. [Link]

  • Gatadi, S., et al. (2019).[2] 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads.[2][5][6][7] European Journal of Medicinal Chemistry, 170, 157-172. [Link]

  • Al-Sanea, M. M., et al. (2024).[8] Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones. Dove Medical Press. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. EUCAST. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

Introduction Welcome to the technical support guide for the synthesis of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one. This molecule is a key heterocyclic scaffold in medicinal chemistry, with derivatives showing a wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one. This molecule is a key heterocyclic scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in its synthesis, improve yields, and ensure high purity of the final product. We will delve into the mechanistic rationale behind common synthetic procedures and provide field-tested solutions to frequently encountered issues.

The most reliable and widely adopted method for synthesizing this compound is a two-step process starting from anthranilic acid. This involves the formation of a 2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one intermediate, followed by its reaction with hydrazine hydrate.[2] This guide focuses on troubleshooting and optimizing this specific pathway.

Synthetic Pathway Overview

The synthesis proceeds via two primary stages:

  • Formation of the Benzoxazinone Intermediate: Anthranilic acid is first acylated with 3-methoxybenzoyl chloride. The resulting N-acylanthranilic acid is then cyclized, typically using a dehydrating agent like acetic anhydride, to form 2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one.

  • Formation of the 3-Aminoquinazolinone: The benzoxazinone intermediate is subsequently reacted with hydrazine hydrate, which opens the ring and re-closes it to form the desired 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one.[2][3]

Synthetic_Pathway cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Amination Anthranilic_Acid Anthranilic Acid Benzoxazinone 2-(3-methoxyphenyl)-4H- 3,1-benzoxazin-4-one Anthranilic_Acid->Benzoxazinone  1. 3-Methoxybenzoyl Chloride, Pyridine  2. Acetic Anhydride, Reflux Final_Product 3-amino-2-(3-methoxyphenyl) quinazolin-4(3H)-one Benzoxazinone_ref->Final_Product  Hydrazine Hydrate, Ethanol, Reflux

Caption: General two-step synthesis of the target quinazolinone.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low Yield of Benzoxazinone Intermediate

Q: My yield for the first step, the formation of 2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one, is consistently low. What are the likely causes and how can I fix this?

A: Low yield in this step typically points to one of three areas: incomplete initial acylation, inefficient cyclization, or degradation of the product during workup.

Potential Cause Recommended Solution & Rationale
Incomplete Acylation Ensure a 1:1 molar ratio of anthranilic acid to 3-methoxybenzoyl chloride. The reaction is often performed in the presence of a mild base like pyridine to neutralize the HCl byproduct, driving the reaction to completion.[4]
Inefficient Cyclization Use a sufficient excess of acetic anhydride (e.g., 5-10 equivalents) to act as both a dehydrating agent and solvent. Optimize the reflux time and temperature; monitoring the reaction's progress by Thin Layer Chromatography (TLC) is crucial. Microwave-assisted synthesis can significantly reduce reaction times and improve yields for this step.[3]
Product Degradation The benzoxazinone ring is susceptible to hydrolysis, especially in the presence of moisture. After the reaction is complete, pour the hot mixture into ice-cold water to rapidly precipitate the product and minimize degradation.[3] It is often best to use the crude, dried benzoxazinone immediately in the next step without extensive purification.
Issue 2: Low Yield of Final Product, 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

Q: I have successfully synthesized the benzoxazinone intermediate, but the final yield of the 3-aminoquinazolinone is poor. What can I do?

A: This is a common problem that usually relates to the conditions of the reaction with hydrazine.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Impure Final Product Cause1 Inefficient Conversion of Benzoxazinone Start->Cause1 Cause2 Side Reactions (e.g., decomposition) Start->Cause2 Cause3 Inefficient Purification Start->Cause3 Cause4 Product Soluble in Solvent Start->Cause4 Sol1 Optimize Hydrazine Stoichiometry (1.0-1.2 eq). Optimize Reflux Time (TLC Monitoring). Change Solvent (e.g., Ethanol, n-Butanol). Cause1->Sol1 Sol2 Add Hydrazine Hydrate Cautiously/Slowly. Ensure Stable and Not Excessive Reflux Temp. Cause2->Sol2 Sol3 Recrystallize from Ethanol or Methanol. If impurities persist, use Column Chromatography. Cause3->Sol3 Sol4 Cool Reaction Mixture in Ice Bath. Add Ice-Cold Water to Induce Precipitation. Cause4->Sol4

Caption: A decision tree for troubleshooting low yield issues.

  • Inefficient Conversion: The stoichiometry of hydrazine hydrate is critical. While a 1:1 molar ratio is theoretically sufficient, a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion. The choice of solvent also plays a significant role; ethanol is most commonly used, but n-butanol can also be effective.[2] Always monitor the disappearance of the benzoxazinone starting material by TLC to determine the optimal reflux time, which is typically several hours.[3]

  • Side Reactions: Hydrazine hydrate should be added cautiously to the solution of the benzoxazinone intermediate to control any exothermic reaction.[3] Maintaining a consistent and appropriate reflux temperature is key to preventing the formation of thermal degradation byproducts.[5]

  • Substituent Effects: The electron-donating methoxy group on the phenyl ring generally does not hinder the reaction, but be aware that different substituents can affect reaction kinetics.

Issue 3: Product is Impure or Difficult to Purify

Q: My final product is an oil, or my NMR spectrum shows significant impurities even after initial isolation. What are the best purification strategies?

A: Oily products or persistent impurities are common challenges. A systematic purification approach is required.

  • Recrystallization: This is the most effective and common method for purifying the final product.[3] Ethanol is an excellent first choice. If the product is too soluble in ethanol, try a mixed solvent system, such as ethanol/water or ethyl acetate/hexane. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.

  • Column Chromatography: If recrystallization fails to remove impurities, column chromatography is necessary.[3] A silica gel column with an eluent system like ethyl acetate/hexane or dichloromethane/methanol is a good starting point. The polarity can be adjusted based on TLC analysis.

  • Acid-Base Extraction: Quinazolinones are basic. This property can be exploited for purification.[6] Dissolve the crude product in an organic solvent (like dichloromethane) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Separate the layers and then carefully basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the pure product.

  • Trituration: If the product is an oil, it may be induced to solidify by trituration. This involves repeatedly washing the oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexane).

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis.

Protocol 1: Synthesis of 2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one (Intermediate)

Workflow_Protocol_1 Setup 1. Dissolve Anthranilic Acid in Pyridine Add 2. Add 3-methoxybenzoyl chloride dropwise at 0°C Setup->Add Stir 3. Stir at room temp (Monitor by TLC) Add->Stir Add_Ac2O 4. Add Acetic Anhydride Stir->Add_Ac2O Reflux 5. Reflux for 2-4 hours (Monitor by TLC) Add_Ac2O->Reflux Workup 6. Pour into Ice-Water Reflux->Workup Filter 7. Filter Precipitate Workup->Filter Dry 8. Wash with cold water and dry under vacuum Filter->Dry

Caption: Experimental workflow for the benzoxazinone intermediate.

Materials:

  • Anthranilic acid (1.37 g, 10 mmol)

  • 3-Methoxybenzoyl chloride (1.71 g, 10 mmol)

  • Pyridine (15 mL)

  • Acetic anhydride (10 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve anthranilic acid in pyridine (15 mL) and cool the mixture in an ice bath to 0°C.

  • Add 3-methoxybenzoyl chloride dropwise to the cooled solution over 15 minutes.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the formation of N-(3-methoxybenzoyl)anthranilic acid by TLC.

  • Once the initial acylation is complete, add acetic anhydride (10 mL) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the disappearance of the intermediate acid and the formation of the benzoxazinone product by TLC.

  • After the reaction is complete, carefully pour the hot mixture into a beaker containing 200 mL of ice-cold water.

  • A solid precipitate should form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude 2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one can be used in the next step without further purification.

Protocol 2: Synthesis of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one (Final Product)

Materials:

  • 2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one (crude from previous step, ~10 mmol)

  • Hydrazine hydrate (0.54 mL, ~11 mmol, 1.1 eq)

  • Ethanol (30 mL)

Procedure:

  • Place the crude benzoxazinone intermediate in a round-bottom flask.

  • Add ethanol (30 mL) and stir to form a suspension.

  • Cautiously add hydrazine hydrate to the suspension.[3]

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for 6-8 hours. The reaction progress should be monitored by TLC, observing the disappearance of the starting material spot.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 1 hour to maximize precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol to obtain pure 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one as a crystalline solid.

References

  • BenchChem. (2025). Addressing side reactions in the synthesis of N-substituted quinazolinones. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one. BenchChem Technical Support.
  • Al-Omar, M. A. (2010). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 9(1), 35-42. [Link]

  • Gkeka, P. T., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1335. [Link]

  • El-Sayed, M. A. A., et al. (2012). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Activities. International Journal of Organic Chemistry, 2, 236-253. [Link]

  • Kumar, A., et al. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Current Microwave Chemistry, 10(2), 105-113. [Link]

  • Boggula, N., et al. (2017). Synthesis and Characterization of novel 2-phenyl 3-substituted amino quinazolin 4(3h)-ones. International Journal of Novel Research and Development, 2(5), 1-5. [Link]

Sources

Optimization

Technical Support Center: Solubility &amp; Handling of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

Answering your request to create a technical support center for the solubility issues of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one in DMSO. This guide is designed for researchers, medicinal chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request to create a technical support center for the solubility issues of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one in DMSO.

This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility challenges with 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one. As a member of the quinazolinone class, this compound shares characteristics with many potent bioactive molecules, including a tendency towards low aqueous solubility.[1][2] This document provides in-depth troubleshooting, validated protocols, and a scientific framework for successfully preparing solutions for your experiments.

Part 1: Compound Profile & Solvent Fundamentals

Physicochemical Properties of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

Understanding the inherent properties of your molecule is the first step in troubleshooting. While extensive experimental data for this specific molecule is not widely published, we can predict its behavior based on its structural motifs. The quinazolinone core is a rigid, planar system, and the methoxyphenyl group adds significant lipophilicity, suggesting that high aqueous solubility is unlikely.[1][3]

PropertyValue (Predicted/Calculated)Implication for Solubility
Molecular Formula C₁₅H₁₃N₃O₂-
Molecular Weight 267.28 g/mol Moderate molecular weight.
Predicted XLogP3 ~2.5 - 3.5Indicates a lipophilic character, predicting low water solubility.
Hydrogen Bond Donors 1 (Amino group)Can interact with protic solvents, but the overall structure is dominated by hydrophobic regions.
Hydrogen Bond Acceptors 4 (N, C=O, OMe)Can interact with polar solvents like DMSO.

Note: XLogP3 is a calculated prediction of lipophilicity. Higher values correlate with lower aqueous solubility.

The Role of DMSO (Dimethyl Sulfoxide)

DMSO is a powerful, polar aprotic solvent chosen for its ability to dissolve a vast range of nonpolar and polar compounds.[4][5] Its utility in biological screening is due to its miscibility with water and culture media, allowing for the preparation of concentrated stock solutions.[4]

However, its effectiveness is not without limitations that are critical to understand:

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere.[6] This is a primary cause of unexpected precipitation, as the presence of water can dramatically decrease the solubility of lipophilic compounds.[6] Always use anhydrous DMSO from a freshly opened bottle or properly stored aliquots.

  • High Boiling Point: At 189°C, DMSO is difficult to remove by standard evaporation, which can be a consideration for sample recovery.[4][7]

  • Freezing Point: DMSO freezes at ~18.5°C, meaning it can solidify at cool room temperatures.[4]

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound.

Q1: I've added the calculated amount of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one to DMSO, but it's not dissolving even after vortexing. What's wrong?

A1: This points to several potential root causes:

  • You may have exceeded the thermodynamic solubility limit. Every compound has a maximum concentration at which it can form a true, stable solution in a given solvent at a specific temperature.[8] You may be attempting to create a supersaturated solution that is not kinetically favorable without additional energy input.

  • The quality of your DMSO may be compromised. As mentioned, water is a key enemy of solubility for lipophilic compounds.[6] If your DMSO has absorbed atmospheric moisture, its solvating power for this compound will be reduced.

  • The solid-state form of the compound matters. Amorphous solids typically dissolve faster and can achieve higher (though less stable) concentrations than highly crystalline forms, which require more energy to break the crystal lattice.[6][9]

Recommended Action: First, verify the quality of your DMSO. If the problem persists, you are likely at or above the saturation point. Proceed to the energy-assisted dissolution protocols in Part 4.

Q2: My compound dissolved perfectly in 100% DMSO, but it crashed out of solution immediately after I diluted it into my aqueous assay buffer. Why?

A2: This is the most common manifestation of poor aqueous solubility and is a classic example of the difference between kinetic and thermodynamic solubility .[10][11]

  • In 100% DMSO, you created a kinetically soluble, high-concentration stock.

  • When this stock is introduced to an aqueous environment, the solvent properties change dramatically. Your compound is likely not thermodynamically stable at that concentration in a high-water environment.

  • The DMSO acts as a co-solvent, but if the final concentration of DMSO in the assay is too low (typically <1-5%), it cannot maintain the compound's solubility, leading to precipitation.[9][12]

Recommended Action:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of your compound in the assay to below its aqueous solubility limit.

  • Optimize Dilution Protocol: Add the DMSO stock to the aqueous buffer while vortexing to promote rapid mixing and prevent localized high concentrations that trigger precipitation. Never add aqueous buffer to your DMSO stock.[9][13]

  • Consider Formulation Aids: If the required assay concentration is still too high, incorporating surfactants or cyclodextrins into your assay buffer can help maintain solubility.[3][14]

Q3: Can I heat the solution to force my compound to dissolve in DMSO?

A3: Yes, gentle heating is a standard and effective technique to increase the rate of dissolution and can help achieve a higher concentration.[15][16] Heating provides the energy needed to overcome the compound's crystal lattice energy. However, it must be done with caution.

  • Risk of Degradation: Excessive or prolonged heat can degrade your compound.

  • Metastable Solution: The resulting solution may be supersaturated. It is critical to let the solution cool to room temperature to see if the compound remains dissolved. If it precipitates upon cooling, the achieved concentration is not thermodynamically stable.[8][10]

Recommended Action: Follow the Detailed Protocol 4.2: Solubility Enhancement by Heating below. Always perform a visual inspection for color changes that could indicate degradation.

Q4: What about sonication? Is it a better option than heating?

A4: Sonication is an excellent, often gentler alternative to heating. It uses high-frequency sound waves to create and collapse microscopic bubbles (a process called cavitation).[17][18] The energy released from this collapse breaks apart solid particles, increasing the surface area available for solvation and accelerating dissolution.[17][19]

  • Advantages: It is highly effective for kinetically slow-to-dissolve materials and generates less thermal stress than direct heating, though some heating does occur.[19][20]

  • Limitations: Sonication primarily addresses the rate of dissolution (kinetics). It cannot force a compound to dissolve beyond its thermodynamic solubility limit.[19]

Recommended Action: Follow the Detailed Protocol 4.3: Solubility Enhancement by Sonication . This is a preferred first step for difficult-to-dissolve compounds before attempting to increase the concentration with heat.

Part 3: Systematic Troubleshooting Workflow

When initial dissolution fails, a structured approach is necessary. This workflow provides a decision-making process to efficiently solve solubility issues.

G start Initial Dissolution Fails in DMSO check Step 1: Verify Quality - Is compound pure? - Is DMSO anhydrous? - Is concentration realistic? start->check protocol1 Step 2: Standard Protocol - Vortex vigorously for 2-5 min - Visually inspect for particulates check->protocol1 Quality OK success Solution is Clear (Proceed to Experiment) protocol1->success Soluble fail1 Particulates Remain protocol1->fail1 Insoluble methods Step 3: Energy-Assisted Methods (Choose one) fail1->methods sonicate Sonication - Bath sonicator, 10-30 min - Check for minimal heating methods->sonicate heat Gentle Heating - Water bath @ 37-50°C - Vortex intermittently - Cool to RT to confirm stability methods->heat sonicate->success Soluble fail2 Still Not Dissolved sonicate->fail2 Insoluble heat->success Soluble heat->fail2 Insoluble advanced Step 4: Advanced Strategies - Re-evaluate required concentration - Consider co-solvents (e.g., PEG400) - Prepare a new, lower concentration stock fail2->advanced

Caption: Troubleshooting workflow for solubilizing 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one.

Part 4: Detailed Experimental Protocols

Protocol for Standard Solubilization
  • Preparation: Accurately weigh the solid 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one into a sterile glass or polypropylene vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.[15]

  • Mixing: Tightly cap the vial and vortex vigorously for 2-5 minutes.[15]

  • Inspection: Visually inspect the solution against a bright light. If any solid particles, haziness, or Tyndall effect (light scattering) is observed, the compound is not fully dissolved.

  • Storage: Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[13]

Protocol for Solubility Enhancement by Heating
  • Initial Attempt: Follow steps 1-3 of the Standard Solubilization protocol.

  • Heating: Place the vial in a water bath or heating block set to a temperature between 37°C and 50°C. Do not exceed 60°C without prior stability data for your compound.[16][19]

  • Intermittent Mixing: Every 5-10 minutes, remove the vial, vortex for 30 seconds, and return it to the heat source.

  • Thermodynamic Stability Check (CRITICAL): Once the solution appears clear, remove it from the heat and allow it to cool to room temperature for at least 1-2 hours. If the solution remains clear, you have successfully created a stable stock. If precipitation occurs, the concentration is too high to be thermodynamically stable.[8][10]

Protocol for Solubility Enhancement by Sonication
  • Initial Attempt: Follow steps 1-2 of the Standard Solubilization protocol.

  • Sonication: Place the vial in a bath sonicator. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.

  • Duration: Sonicate for 10-30 minutes.[21] The energy from the sonicator will gently warm the sample.[19] You can monitor the temperature to ensure it does not exceed a safe limit for your compound (e.g., 40°C).[18][20]

  • Inspection: After sonication, vortex the sample and perform a visual inspection as described in Protocol 4.1.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Sulfoxide (DMSO). [Link]

  • Quora. (2023). What is the solubility of DMSO in water?[Link]

  • Garcier, S., et al. (2016). Dimethylsolfoxide (DMSO) properties and permitted uses. ResearchGate. [Link]

  • Viswanad, V., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Varadi, M., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

  • Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

  • Liu, H., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]

  • Xiamen Blanda Import & Export Co., Ltd. (2025). Dimethyl sulfoxide, properties, uses and safety protection. [Link]

  • Cheng, X., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. [Link]

  • Karki, K., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Kumar, V., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • Sverdrup, L. E., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. [Link]

  • Biochemistry. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • PubChem. (n.d.). 3-amino-2-methylquinazolin-4(3H)-one. [Link]

  • Oldenburg, K., et al. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. [Link]

  • ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?[Link]

  • Canadian Science Publishing. (n.d.). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System. [Link]

  • The Bumbling Biochemist. (2025). Lab tip: use a bath sonicator to help dissolve solids. YouTube. [Link]

  • MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof. [Link]

  • Veeprho. (2025). Power of Sonication in Pharma Industry. [Link]

  • Bitesize Bio. (n.d.). Complete Sonication Protocol for Cell Lysis. [Link]

  • SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for 3-Amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

Introduction & Mechanistic Overview As a Senior Application Scientist, I frequently encounter challenges in the purification of N-amino quinazolinones. The target compound, 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

As a Senior Application Scientist, I frequently encounter challenges in the purification of N-amino quinazolinones. The target compound, 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one , presents a specific chromatographic dilemma: it possesses a basic primary amine (N-NH₂) and a nitrogen-rich quinazolinone core.

When subjected to standard normal-phase silica gel chromatography, these basic moieties interact strongly with the Brønsted acidic silanol groups (Si-OH) on the silica surface[1]. This acid-base interaction shifts the separation mechanism from pure partition to ion-exchange, resulting in severe band-broadening, streaking, and irreversible adsorption[2].

This guide provides field-proven, self-validating protocols and troubleshooting steps to successfully purify this compound, ensuring high recovery and analytical purity.

Purification Decision Workflow

PurificationWorkflow Start Crude 3-amino-2-(3-methoxyphenyl) quinazolin-4(3H)-one TLC TLC Analysis in Standard Solvent (e.g., Hexane/EtOAc) Start->TLC Decision Observe Peak Shape TLC->Decision PathA Severe Streaking (Silanol Interaction) Decision->PathA Tailing/Sticking PathB Sharp Spot (Rare for basic amines) Decision->PathB No tailing Action1 Add 1-2% TEA to Eluent & Equilibrate Column PathA->Action1 Cost-effective Action2 Use Amine-Bonded Silica (No Modifier Needed) PathA->Action2 High-throughput Success Purified Target Compound PathB->Success Action1->Success Action2->Success

Caption: Decision workflow for resolving amine streaking during quinazolinone purification.

Step-by-Step Methodology: Triethylamine-Deactivated Silica Gel Chromatography

Self-Validation Check: Before committing your bulk crude to the column, run a 2D TLC. Develop the plate in standard solvent, dry it, rotate 90 degrees, and develop in a TEA-modified solvent. If the second dimension yields a sharp, circular spot, the protocol is validated for your specific crude matrix.

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 60:40 Hexane:Ethyl Acetate). Add 1.0% to 2.0% (v/v) Triethylamine (TEA) to act as a sacrificial base[3]. Mix thoroughly.

  • Column Packing & Critical Equilibration: Slurry pack the silica gel using the TEA-modified solvent. Critical Step: Flush the packed column with at least 3 column volumes of the TEA-modified solvent before loading. Causality: The acidic silica will immediately strip the TEA from the solvent front. If not fully equilibrated, the lower half of the column remains acidic, trapping your compound mid-run[4].

  • Sample Loading: Dissolve the crude 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one in a minimum volume of Dichloromethane (DCM). If the compound is insoluble, use dry-loading: adsorb the crude onto a small amount of silica gel (pre-treated with 1% TEA in solvent) and evaporate to a free-flowing powder[5].

  • Elution: Elute the column using the TEA-modified mobile phase. Monitor fractions via TLC, ensuring the TLC plates are also developed in the TEA-modified solvent to prevent false streaking on the analytical plate.

  • Solvent Removal: Combine the pure fractions and concentrate under reduced pressure. To remove residual TEA (which can interfere with NMR), co-evaporate the final product with toluene (2x) or place it under high vacuum overnight.

Quantitative Data: Mobile Phase Modifiers Comparison

Modifier / Stationary PhaseConcentrationBest Solvent SystemProsCons
Triethylamine (TEA) 0.5 - 2.0% (v/v)Hexane / EtOAcExcellent silanol deactivation; highly volatile[3].Strong odor; requires rigorous drying to remove trace NMR signals.
Ammonium Hydroxide 1.0 - 5.0% (v/v)DCM / MeOHIdeal for highly polar or insoluble quinazolinones[4].Immiscible in non-polar alkane solvents (e.g., Hexane).
Amine-Bonded Silica N/AHexane / EtOAcNo modifier needed; prevents compound degradation[6].Higher upfront cost for stationary phase consumables[1].

Troubleshooting Guide & FAQs

Q1: I added 1% TEA to my eluent, but the 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one is still tailing badly. What went wrong? A1: You likely failed to equilibrate the column prior to loading. Adding TEA to the running eluent is not enough; the silica gel must be pre-saturated with the basic modifier[4]. If the column is not flushed with 2-3 column volumes of TEA-modified solvent beforehand, the silica will absorb the TEA from the mobile phase as it travels down, leaving the target compound exposed to active acidic silanol sites at the bottom of the column.

Q2: My compound is co-eluting with unreacted hydrazine from the previous synthetic step. How do I separate them? A2: The synthesis of 3-aminoquinazolinones typically involves the hydrazinolysis of a benzoxazinone intermediate. Both hydrazine and your target compound are basic, causing co-elution even on deactivated silica. Solution: Do not rely on chromatography to remove hydrazine. Instead, perform a rigorous aqueous workup prior to the column. Wash the organic layer with cold, mildly acidic water (pH ~5.5). This selectively protonates the highly basic aliphatic hydrazine (making it water-soluble) while leaving the less basic, aromatic quinazolinone in the organic phase.

Q3: The compound is crashing out (crystallizing) directly on the column during elution. How can I prevent this? A3: Quinazoline derivatives, particularly those with aromatic substitutions like the 2-(3-methoxyphenyl) group, often exhibit poor solubility in non-polar alkane solvents like hexane[5]. As the compound concentrates into a narrow band on the column, it exceeds its solubility limit. Solution: Switch to a Dichloromethane/Methanol (DCM/MeOH) gradient. Because TEA is less effective in highly polar protic systems, use 1% Ammonium Hydroxide (NH₄OH) added to the Methanol portion of your eluent to maintain basicity[4].

Q4: Is there a way to avoid using foul-smelling basic modifiers entirely? A4: Yes. You can replace standard bare silica with an amine-functionalized silica stationary phase (e.g., KP-NH or RediSep Amine). These columns have basic amine groups covalently bonded to the silica, providing a chromatographic environment that naturally repels basic analytes without the need for mobile phase modifiers[1][6]. Treat the amine column as a normal-phase column and run your standard Hexane/EtOAc gradient.

References[7] Title: Technical Support Center: Purification of Quinazolin-2-ylboronic Acid Crude Products. Source: BenchChem. URL:Link[5] Title: Technical Support Center: Purification of 4-Chloro-2-pyridin-3-ylquinazoline. Source: BenchChem. URL:Link[2] Title: Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Source: PubMed. URL:Link[3] Title: Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Source: BenchChem. URL:Link[4] Title: When basification of silica gel is required, before using Column chromatography? Source: ResearchGate. URL:Link[6] Title: Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Source: Teledyne ISCO. URL:Link[1] Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage. URL:Link

Sources

Optimization

Quinazolinone Synthesis Technical Support Center: Overcoming Cyclization Failure

Welcome to the Technical Support Center for Quinazolinone Synthesis. In medicinal chemistry, the 4(3H)-quinazolinone scaffold is a privileged pharmacophore.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinazolinone Synthesis. In medicinal chemistry, the 4(3H)-quinazolinone scaffold is a privileged pharmacophore. However, its assembly—often attempted via multicomponent one-pot reactions—is notoriously susceptible to stalled intermediates.

As a Senior Application Scientist, I frequently audit protocols that fail not because of degraded reagents, but due to a fundamental misunderstanding of the mechanistic bottlenecks. The synthesis is not a single event, but a highly orchestrated cascade: amidation , cyclodehydration , and oxidative dehydrogenation . This guide provides the mechanistic causality, diagnostic logic, and self-validating protocols required to rescue failed cyclizations.

Part 1: Mechanistic Overview of Cyclization Failure

To troubleshoot a failed reaction, you must first pinpoint where the cascade stalled. The standard route involves the coupling of an anthranilic acid (or anthranilamide) with an aldehyde or amine. Failure typically occurs at one of three distinct transition states:

  • Amidation Failure: The coupling reagent fails to activate the carboxylic acid, preventing anthranilamide formation.

  • Cyclodehydration Failure: The aldehyde lacks sufficient electrophilicity, stalling the reaction at the open-chain Schiff base/aminal stage.

  • Oxidation Failure: The ring closes, but the system lacks the thermodynamic driving force or oxidant required to aromatize the 2,3-dihydroquinazolinone intermediate into the final quinazolinone.

G A Anthranilic Acid + Amine B Anthranilamide A->B Coupling (e.g., T3P) Fail1 Failure: Poor Amidation A->Fail1 C Aminal / Schiff Base B->C + Aldehyde D Dihydroquinazolinone C->D Cyclodehydration (Acid/Heat) Fail2 Failure: Stalled Cyclization C->Fail2 E Quinazolinone (Target) D->E Oxidative Dehydrogenation (PIDA, DDQ, or O2) Fail3 Failure: Incomplete Oxidation D->Fail3

Mechanistic workflow of quinazolinone synthesis and common cyclization failure points.

Part 2: Diagnostic Logic & Troubleshooting FAQs

Before altering your protocol, use the logic tree below in conjunction with LC-MS data to diagnose the exact point of failure.

Troubleshooting Start Issue: Low Quinazolinone Yield Check1 Is the intermediate dihydroquinazolinone present? Start->Check1 Yes1 Yes: Oxidation Failure Check1->Yes1 LC-MS confirms [M+2] No1 No: Cyclization or Coupling Failure Check1->No1 Not detected Sol1 Add PIDA, DDQ, or O2 system Yes1->Sol1 Check2 Is anthranilamide accumulating? No1->Check2 Yes2 Yes: Poor Electrophilicity of Aldehyde/Ketone Check2->Yes2 LC-MS confirms No2 No: Amidation Failure Check2->No2 Not detected Sol2 Use Lewis/Brønsted Acid (e.g., p-TsOH, Ga-MCM-22) Yes2->Sol2 Sol3 Optimize T3P/Base equivalents No2->Sol3

Logical troubleshooting workflow for identifying and resolving cyclization failures.

Q1: My one-pot T3P reaction is stalling at the open-chain intermediate. How do I force cyclization?

Causality: Propylphosphonic anhydride (T3P) is an excellent coupling agent because it activates the carboxylic acid of anthranilic acid. Furthermore, its byproduct, tripropyl triphosphonic acid, acts as a mild Brønsted acid that protonates the subsequent imine intermediate, which is mechanistically required to drive the intramolecular cycloaddition[1]. If the reaction stalls, you likely have an insufficient concentration of this acidic byproduct, or the thermal energy is too low to overcome the steric hindrance of the cyclization transition state. Solution: Ensure you are using at least 2.0 equivalents of T3P to guarantee both complete initial coupling and sufficient acidic byproduct generation. Elevate the reaction temperature to 80–100 °C.

Q2: I am using unreactive aliphatic aldehydes. The cyclocondensation with anthranilamide fails completely.

Causality: Cyclocondensation requires a nucleophilic attack by the amide nitrogen onto the aldehyde carbonyl. Electron-rich or sterically hindered aliphatic aldehydes possess poor electrophilicity, causing the reaction to stall at the anthranilamide stage. Solution: You must employ a strong Lewis or Brønsted acid to lower the LUMO of the carbonyl. Gallium-containing MCM-22 (Ga-MCM-22) zeolites are highly recommended; they provide robust Lewis acidic sites within a microporous framework that pre-organizes the substrates, achieving 85–95% yields even with challenging aldehydes[2]. For a homogeneous alternative, catalytic p-toluenesulfonic acid (p-TsOH) in THF is highly effective[3].

Q3: LC-MS shows a mass of [M+2]. Why isn't my product oxidizing to the final quinazolinone?

Causality: The condensation of anthranilamides with aldehydes inherently yields a 2,3-dihydroquinazolin-4(1H)-one. This intermediate requires a formal oxidative dehydrogenation to achieve the fully aromatic quinazolinone core[4]. Relying on ambient atmospheric oxygen is notoriously unreliable without a specialized catalyst (like an O2/laccase system). Solution: Introduce a dedicated oxidant. Phenyliodine diacetate (PIDA) is highly effective; it facilitates a clean N–I bond formation followed by base-promoted elimination, driving dehydrogenation without transition metals[3]. Alternatively, DDQ can be used in a one-pot cascade with T3P[4].

Q4: Can I bypass the aldehyde condensation entirely to avoid these oxidation issues?

Causality: Yes. If oxidative dehydrogenation is incompatible with your functional groups, you can construct the ring via a base-promoted SNAr mechanism that inherently results in the correct oxidation state. Solution: React ortho-fluorobenzamides with primary amides in the presence of Cs2CO3 in DMSO at 135 °C. The deprotonated amide attacks the fluorinated carbon, forming a diamide that undergoes spontaneous intramolecular cyclization and dehydration, completely bypassing the dihydro-intermediate[5].

Part 3: Standardized Experimental Protocols

To ensure reproducibility, all protocols below are designed as self-validating systems .

Protocol A: T3P/DDQ Mediated One-Pot Synthesis (Transition Metal-Free)

Best for: Broad functional group tolerance and one-pot convenience[4].

  • Initialization: Charge a dry round-bottom flask with o-aminobenzamide (1.0 mmol), the desired aldehyde or alcohol (1.1 mmol), and ethyl acetate (5.0 mL).

  • Activation: Add T3P (2.0 mmol, 50% solution in EtOAc) dropwise, followed by DDQ (1.0 mmol).

  • Cyclization & Oxidation: Stir the mixture at room temperature to 80 °C (depending on substrate steric bulk) for 3–5 hours.

  • Self-Validating Check: Before quenching, analyze a 10 µL aliquot via LC-MS. The complete disappearance of the[M+2] peak validates successful oxidative dehydrogenation. If [M+2] persists, the DDQ has been exhausted by off-target solvent oxidation; spike with 0.5 eq additional DDQ.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol B: p-TsOH Catalyzed Cyclocondensation with PIDA Oxidation

Best for: Synthesizing quinazolinones with sensitive N-alkoxy substituents[3].

  • Condensation: Combine anthranilamide (1.0 mmol) and aldehyde (1.2 mmol) in THF (5 mL). Add p-TsOH (10 mol%).

  • Heating: Stir at 60 °C until the intermediate formation is complete (monitor by TLC).

  • Oxidation: Cool the reaction to room temperature and add PIDA (1.2 mmol). Stir for 2–4 hours.

  • Self-Validating Check: The dihydro-intermediate is highly fluorescent under 254 nm UV light. Upon the addition of PIDA, the reaction mixture will undergo a distinct color shift. The complete loss of TLC fluorescence indicates successful conversion to the fully aromatic, non-fluorescent quinazolinone.

  • Workup: Remove THF under reduced pressure, dissolve in DCM, wash with brine, and purify.

Protocol C: Base-Promoted SNAr Cyclization

Best for: Bypassing oxidation entirely using simple amides[5].

  • Reaction Setup: In a sealed pressure tube, combine ortho-fluorobenzamide (1.0 mmol), primary amide (2.5 mmol), and Cs2CO3 (2.5 mmol) in anhydrous DMSO (4.0 mL).

  • Cyclization: Seal the tube and heat to 135 °C for 24 hours.

  • Self-Validating Check: The absence of an [M+18] intermediate (hydrate) in the mass spectrum confirms that the base-promoted intramolecular nucleophilic addition and subsequent dehydration have both reached completion.

  • Workup: Cool to room temperature, dilute with cold water to precipitate the product, filter, and wash with water.

Part 4: Quantitative Data & Catalyst Comparison

Table 1: Matrix of Cyclization & Oxidation Catalytic Systems

Catalyst SystemKey ReagentsReaction PathwayTypical YieldMechanistic AdvantagesLimitations
T3P / DDQ T3P (50% in EtOAc), DDQOne-pot coupling & oxidative cyclization80–90%Mild conditions, transition-metal free; T3P byproduct acts as Brønsted acid.Requires stoichiometric coupling reagents.
p-TsOH / PIDA p-TsOH, PIDA, THFAcid-catalyzed cyclocondensation + oxidation75–92%Excellent for N-alkoxy substituents; PIDA ensures clean N-I bond elimination.PIDA can be cost-prohibitive at a multi-kilogram scale.
Ga-MCM-22 Ga-MCM-22 Zeolite, EthanolHeterogeneous Lewis acid cyclocondensation85–95%Green solvent; reusable catalyst (up to 3 cycles without leaching).Yields dihydroquinazolinones (needs separate oxidation step).
Cs2CO3 (SNAr) Cs2CO3, DMSOBase-promoted SNAr & dehydration70–85%Bypasses oxidation entirely; uses inexpensive primary amides.Requires ortho-fluorobenzamides; high temperature (135 °C).

References

  • T3P catalyzed one pot three-component synthesis of 2,3-disubstituted 3H-quinazolin-4-ones Source: rhhz.net URL:1

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization Source: nih.gov URL:5

  • Transition Metal Free One-Pot Synthesis of Quinazolinones and their Alkaloids Source: researchgate.net URL:4

  • One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation Source: organic-chemistry.org URL:3

  • Cyclocondensation of Anthranilamide with Aldehydes on Gallium-Containing MCM-22 Zeolite Materials Source: nih.gov URL:2

Sources

Troubleshooting

optimizing hydrazine hydrate reaction for 3-amino quinazolinones

Technical Support Center: Optimizing Hydrazine Hydrate Reaction for 3-Amino Quinazolinones Executive Summary & Core Directive To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Div...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Hydrazine Hydrate Reaction for 3-Amino Quinazolinones

Executive Summary & Core Directive

To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division

The synthesis of 3-amino quinazolinones using hydrazine hydrate is a deceptively simple nucleophilic substitution-cyclization sequence. While the literature is abundant, reproducibility often suffers due to a lack of mechanistic control over the benzoxazinone ring-opening and the subsequent dehydrative cyclization .

This guide moves beyond basic recipes. It treats the reaction as a dynamic system where kinetic competition between cyclization (desired) and dimerization (undesired) dictates the yield. The protocol below is optimized for the synthesis of 3-amino-2-methyl-4(3H)-quinazolinone and its derivatives, but the principles apply to most 2-substituted analogs.

The "Gold Standard" Optimized Protocol

This protocol minimizes the formation of the bis-quinazolinone dimer and ensures complete ring closure.

Reagents:

  • Substrate: 2-Methyl-4H-3,1-benzoxazin-4-one (freshly prepared or recrystallized). Note: Hydrolyzed benzoxazinone (N-acetyl anthranilic acid) will not react efficiently.

  • Nucleophile: Hydrazine Hydrate (80% or 99%).

  • Solvent: Absolute Ethanol (preferred) or Pyridine (for sluggish substrates).

Step-by-Step Methodology:

  • Stoichiometry Setup: Dissolve 1.0 equivalent of the benzoxazinone in absolute ethanol (10 mL/g).

    • Critical: Use 3.0 to 5.0 equivalents of hydrazine hydrate.

    • Why? A large excess of hydrazine statistically favors the attack of free hydrazine on the benzoxazinone over the attack of the mono-substituted intermediate on a second benzoxazinone molecule (dimerization).

  • Controlled Addition: Add the hydrazine hydrate dropwise to the stirring benzoxazinone solution at room temperature.

    • Observation: An exotherm or immediate precipitation of the open-ring hydrazide intermediate may occur.

  • The Thermal Drive: Heat the mixture to reflux (78-80 °C) for 3–5 hours.

    • Checkpoint: Monitor via TLC (System: Ethyl Acetate:Hexane 4:6). The starting benzoxazinone (

      
      ) should disappear, and the highly polar intermediate should convert to the 3-amino product (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to 0–5 °C.

    • The product typically crystallizes out. Filter and wash with cold ethanol (removes excess hydrazine) followed by water (removes hydrazine salts).

    • Recrystallization: If purity is <95%, recrystallize from hot ethanol.

Mechanistic Visualization

Understanding the pathway is crucial for troubleshooting. The reaction proceeds through a nucleophilic attack, ring opening, and ring closure.

ReactionMechanism Start Benzoxazinone (Electrophile) Intermediate Open-Ring Hydrazide (Intermediate) Start->Intermediate Nucleophilic Attack (Fast, RT) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Excess Required Product 3-Amino Quinazolinone (Target) Intermediate->Product Dehydrative Cyclization (-H2O, Reflux) SideProduct Bis-Quinazolinone (Dimer Impurity) Intermediate->SideProduct Reacts with Unreacted Start Material (Low Hydrazine Conc.)

Figure 1: Reaction pathway showing the critical branch point where low hydrazine concentration leads to dimerization.

Troubleshooting Hub (Q&A)

Issue 1: Low Yield & Incomplete Conversion

Q: I refluxed for 4 hours, but TLC shows a persistent spot corresponding to the open-ring intermediate. Why won't it close?

A: The ring closure (dehydrative cyclization) is the rate-determining step and is thermodynamically demanding.

  • Cause: Ethanol reflux (78 °C) might not provide enough energy for sterically hindered substrates.

  • Solution 1 (Solvent Switch): Switch to n-butanol (bp 117 °C) or pyridine (bp 115 °C). The higher temperature drives the elimination of water.

  • Solution 2 (Microwave): Microwave irradiation is highly effective here.

    • Protocol: Irradiate at 250 W, 120–150 °C for 10–20 minutes. This often boosts yields from ~60% to >85% [1].

Issue 2: The "Dimer" Problem

Q: My product has a much higher melting point than reported and is insoluble in most solvents. What happened?

A: You likely formed the 3,3'-bis(quinazolin-4-one) dimer.

  • Mechanism: This occurs when the amino group of the newly formed 3-amino quinazolinone (or its open intermediate) attacks a second molecule of benzoxazinone.

  • Root Cause: Hydrazine starvation. If you add the benzoxazinone to the hydrazine, the local concentration of hydrazine is high. If you add hydrazine to the benzoxazinone (standard), but too slowly or in insufficient quantity (< 2 equivalents), the intermediate competes with hydrazine for the remaining starting material.

  • Fix: Ensure a minimum of 3.0 equivalents of hydrazine hydrate.

Issue 3: Sticky/Oily Product

Q: The product crashed out as a sticky oil instead of a solid. How do I recover it?

A: This is often due to trapped solvent or impurities (acetyl-hydrazide byproducts).

  • Immediate Fix: Triturate the oil with ice-cold water containing a small amount of acetic acid, then scratch the flask walls with a glass rod to induce nucleation.

  • Prevention: Ensure the benzoxazinone starting material was dry and free of acetic anhydride before starting step 2. Residual anhydride reacts with hydrazine to form acetylhydrazide, a sticky contaminant.

Optimization Data: Conventional vs. Microwave

The following data highlights the efficiency gains from optimizing the energy input source.

ParameterConventional Reflux (Ethanol)Microwave Assisted (Ethanol)
Reaction Time 4 – 10 Hours5 – 20 Minutes
Temperature 78 °C120 – 150 °C
Yield (Typical) 60 – 79%85 – 92%
Purity (Crude) Moderate (Recrystallization often needed)High (Cleaner profile)
Solvent Usage High (20-30 mL/g)Low (Solvent-free or minimal)

Data aggregated from comparative studies on 2-substituted quinazolinones [1, 2].[1]

References

  • Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Journal of Islamic Pharmacy. (2021).[1] Link

  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones. Molecules. (2022).[2] Link

  • Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents. Journal of Saudi Chemical Society. (2011). Link

Sources

Optimization

Technical Support Center: Purifying Crude 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

Introduction for the Researcher Welcome to the technical support guide for the purification of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one. As a key intermediate in medicinal chemistry and drug discovery, obtaining t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Researcher

Welcome to the technical support guide for the purification of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one. As a key intermediate in medicinal chemistry and drug discovery, obtaining this quinazolinone derivative in high purity is paramount for the reliability and reproducibility of downstream applications.[1][2] The synthesis, typically involving the condensation of a derivative of anthranilic acid with 3-methoxybenzaldehyde and a nitrogen source like hydrazine, can yield a crude product contaminated with starting materials, intermediates, and side-products.[3][4][5]

This guide is structured to provide direct, actionable solutions to common purification challenges. As Senior Application Scientists, we understand that purification is often both an art and a science. The causality behind each step is as crucial as the step itself. Here, we present troubleshooting advice and detailed protocols grounded in established chemical principles to empower you to achieve the desired purity for your compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My crude product is a sticky oil or a gummy semi-solid. How can I get it to crystallize?

Possible Causes: This is a common issue often caused by the presence of significant impurities or residual solvent which act as a eutectic mixture, depressing the melting point and preventing the formation of a stable crystal lattice. High molecular weight byproducts can also contribute to this problem.[6]

Suggested Solutions:

  • Trituration: This is the first and simplest technique to try. It involves "washing" the crude oil with a solvent in which your desired product has very low solubility, but the impurities are soluble.

    • Place the crude oil in a flask.

    • Add a small volume of a non-polar solvent like n-hexane, diethyl ether, or a mixture of the two.

    • Using a glass rod, vigorously scratch and stir the mixture. The mechanical agitation can induce nucleation, and the solvent will wash away soluble impurities.

    • If a solid forms, filter it, wash with a small amount of the cold trituration solvent, and dry under vacuum.

    • If it remains an oil, the impurity load is likely too high, and you should proceed directly to column chromatography.

  • High-Vacuum Drying: Ensure all volatile solvents (like DMF, pyridine, or ethanol) from the reaction are thoroughly removed.[4] Connect the flask to a high-vacuum line (Schlenk line) and gently warm it (if the compound is thermally stable) to drive off any trapped solvent.

Q2: I performed a recrystallization, but my yield is very low, or the purity hasn't improved significantly.

Possible Causes: Low yield is often due to the product having moderate solubility in the cold recrystallization solvent. Poor purity improvement suggests that the chosen solvent does not adequately differentiate between the product and a key impurity, or that the impurity is co-crystallizing with your product.

Suggested Solutions:

  • Systematic Solvent Screening: Do not commit your entire batch to a single solvent. On a small scale (a few milligrams in test tubes), test a range of solvents with varying polarities. Good single solvents for quinazoline derivatives often include ethanol, methanol, and acetic acid.[7]

    • The Ideal Solvent: Your product should be poorly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Procedure: Add a small amount of crude material to a test tube, add a few drops of solvent, and heat. If it dissolves, let it cool slowly to room temperature and then in an ice bath to see if crystals form.

  • Employ a Mixed-Solvent System: This is a powerful technique when no single solvent is ideal. You need a pair of miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent").

    • Dissolve your crude product in the minimum amount of the hot "soluble solvent" (e.g., ethanol or acetone).

    • Slowly add the "anti-solvent" (e.g., water or hexane) dropwise to the hot solution until you see persistent turbidity (cloudiness).

    • Add a drop or two of the "soluble solvent" to redissolve the precipitate and then allow the solution to cool slowly.

  • Optimize Cooling: Rapid cooling promotes the formation of small, often impure crystals and can cause the product to "oil out." Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator.

Q3: During column chromatography, a major impurity is co-eluting with my product.

Possible Causes: The polarity of the chosen mobile phase (eluent) is not optimal for separating compounds with very similar polarities. The column may also be overloaded.

Suggested Solutions:

  • TLC-Based Eluent Optimization: Before running a large column, you must find the best solvent system using Thin-Layer Chromatography (TLC).[8]

    • A good starting point for quinazolinones is a mixture of hexane and ethyl acetate.[8] For more polar compounds, dichloromethane and methanol can be effective.[9]

    • Spot your crude product on a TLC plate and develop it in various solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).

    • The ideal system will show good separation between your product spot and the impurity spots, with the product having an Rf value between 0.25 and 0.40.

  • Use a Gradient Elution: If a single solvent system (isocratic elution) doesn't resolve the spots, a gradient elution is necessary. Start with a less polar mobile phase to elute the non-polar impurities, then gradually increase the polarity by adding more of the polar solvent to elute your product, leaving the more polar impurities on the column.

  • Check Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) before loading it onto the column.[8] Using too much solvent or a solvent that is too strong will result in broad bands and poor separation.

Q4: My purified product looks clean by TLC, but the NMR spectrum shows persistent solvent peaks.

Possible Causes: High-boiling point solvents like DMSO, DMF, or even water can be trapped within the crystal lattice of the product and are difficult to remove.

Suggested Solutions:

  • High-Vacuum Drying with Heating: Dry the sample under high vacuum (not just a rotary evaporator) for several hours. If the compound's melting point allows, gently heat the sample (e.g., 40-50°C) while under vacuum.

  • Lyophilization (Freeze-Drying): If the persistent solvent is water or another suitable solvent (like 1,4-dioxane), lyophilization can be effective. Dissolve the compound in a minimal amount of water (if soluble) or a solvent like dioxane, freeze the solution, and place it on a lyophilizer.

  • Solvent Displacement: Dissolve the product in a low-boiling solvent (like dichloromethane or acetone), and then remove the solvent on a rotary evaporator. Repeat this process 2-3 times. The low-boiling solvent can help to azeotropically remove the higher-boiling impurity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one?

The impurities will largely depend on the synthetic route, but for common syntheses from anthranilic acid derivatives, you can expect the following.[3][10]

Table 1: Potential Impurities and Their Origin
Impurity Likely Origin
Anthranilic hydrazideUnreacted starting material.
3-MethoxybenzaldehydeUnreacted starting material. Can react with amine drugs.[11]
2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-oneA common intermediate that failed to react with hydrazine.[3]
Self-condensation productsSide reactions of starting materials or intermediates, especially under harsh heating conditions.[6]
N'-(3-methoxybenzylidene)anthranilohydrazideThe Schiff base intermediate prior to cyclization.
Q2: How do I choose between recrystallization and column chromatography as the primary purification method?

This decision depends on the physical state and estimated purity of your crude product. The following decision tree can guide your choice.

G start Assess Crude Product solid Is the crude product a solid? start->solid oil Is the crude product an oil or gum? solid->oil No recrystallize Attempt Recrystallization solid->recrystallize Yes chromatography Perform Column Chromatography oil->chromatography Yes tlc_check Check purity by TLC recrystallize->tlc_check pure Product is Pure chromatography->pure tlc_check->chromatography Multiple Spots tlc_check->pure Single Spot impure Product is Impure

Caption: Initial Purification Strategy Decision Tree.

Q3: What analytical techniques are essential for confirming the final purity?

A combination of methods is always recommended for robust purity analysis.[12]

Table 2: Recommended Analytical Techniques for Purity Confirmation
Technique Purpose
TLC A quick, qualitative check for the presence of impurities. Useful for monitoring reaction progress and column fractions.
HPLC High-Performance Liquid Chromatography provides a quantitative assessment of purity. Reverse-phase HPLC is common for quinazolinone derivatives.[13][14]
¹H NMR Nuclear Magnetic Resonance spectroscopy confirms the structure of the desired compound and can reveal the presence of impurities and residual solvents, sometimes allowing for quantification (qNMR).[12][15]
LC-MS Liquid Chromatography-Mass Spectrometry confirms the molecular weight of the product and can help identify the mass of unknown impurities.
Melting Point A sharp melting point close to the literature value is a good indicator of high purity. Impure compounds typically melt over a broad range and at a lower temperature.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The ideal solvent must be determined by small-scale screening first. Ethanol is often a good starting point for quinazolinone derivatives.[7][16]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of your chosen solvent (e.g., ethanol) to cover the solid. Heat the mixture to a gentle boil while stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce your yield.

  • (Optional) Hot Filtration: If there are insoluble impurities (dust, etc.), or if you have treated the solution with activated charcoal to remove colored impurities, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This workflow assumes you have already determined the optimal eluent system via TLC analysis (see Q3 above).

G cluster_prep Preparation cluster_run Elution & Collection cluster_finish Final Steps tlc 1. Optimize Eluent via TLC (Target Rf = 0.25-0.40) slurry 2. Prepare Silica Slurry in Non-Polar Solvent tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Crude Sample (Minimal Solvent) pack->load elute 5. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine evaporate 9. Evaporate Solvent (Rotary Evaporator) combine->evaporate dry 10. Dry Under High Vacuum evaporate->dry

Caption: Workflow for Column Chromatography Purification.

  • Column Preparation: Pack a glass chromatography column with silica gel, typically as a slurry in the non-polar component of your mobile phase (e.g., hexane).[8] Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in the absolute minimum volume of eluent or a slightly more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.[8]

  • Elution: Carefully add the mobile phase to the top of the column and begin elution, collecting the eluent in fractions (e.g., in test tubes).

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate alongside a sample of your crude starting material. Develop the plate to identify which fractions contain your pure product.

  • Combine and Evaporate: Combine all fractions that contain only the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

References
  • BenchChem. (2025). Technical Support Center: Purification of Quinazolin-2-ylboronic Acid Crude Products.
  • Alagarsamy, V., et al. (2011). Synthesis and analgesic, anti-inflammatory activities of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4 (3H)-ones. Technion - Israel Institute of Technology.
  • BenchChem. (2025). Technical Support Center: Purification of 4-Chloro-2-pyridin-3-ylquinazoline.
  • Qian, Y., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. [Link]

  • Bawa, S., & Suresh, K. (2011). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Arabian Journal of Chemistry. [Link]

  • BenchChem. (2025). A Comparative Guide to Purity Analysis of Synthesized 2-Bromobenzo[h]quinazoline.
  • Gouda, M. A., et al. (2020). Synthesis and antiproliferative evaluation of some novel quinazolin‐4(3H)‐one derivatives. Applied Organometallic Chemistry. [Link]

  • SIELC Technologies. (2018). Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column. [Link]

  • Unknown Author. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. PDF. [Link]

  • Kim, J., et al. (n.d.). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. PMC. [Link]

  • Patel, D. R., et al. (2012). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME NOVEL QUINAZOLINONE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • UW Tacoma. (n.d.).
  • Chatzikonstantinou, A. V., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. MDPI. [Link]

  • Reddit User. (2025). Purification of Quinoline-3,4-diones. r/Chempros. [Link]

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
  • Glavaš, M., et al. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. [Link]

  • Abbas, S. Y. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]

  • Meftah, O. N., et al. (n.d.). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research.
  • Muchlashi, L. A. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)
  • PubChem. (n.d.). 3-amino-2-methylquinazolin-4(3H)-one. [Link]

  • ResearchGate. (2025). (PDF) Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. [Link]

  • Negi, R., et al. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. International Journal of Pharmaceutical Chemistry and Analysis.
  • Rizk, S. A. (2011). Reactivity of 3-Amino-2-Ethoxyquinazolin-4(3H)-one in the Synthesis of NovelQuinazolinone Derivatives. ResearchGate. [Link]

  • ResearchGate. (2020). (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. [Link]

  • Al-Ostath, R. A., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

  • Wu, Y., et al. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. [Link]

  • ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. [Link]

  • Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Melting Points in Quinazolinone Derivatives

Core Directive: The Diagnostic Philosophy A suppressed melting point (MP) in synthesized quinazolinone derivatives is rarely a random thermal event; it is a molecular signature. As a senior scientist, I interpret a wide...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Diagnostic Philosophy

A suppressed melting point (MP) in synthesized quinazolinone derivatives is rarely a random thermal event; it is a molecular signature. As a senior scientist, I interpret a wide melting range or a depressed MP not just as "impure," but as a specific failure in the lattice energy landscape .

In quinazolinone synthesis—particularly via the Niementowski or benzoxazinone pathways—three distinct vectors typically collapse the melting point:

  • Eutectic Depression by Intermediates: The persistence of N-acylanthranilamides or benzoxazinones.

  • Lattice Solvation: Quinazolinones are notorious for trapping solvents (ethanol, DMF) within the crystal lattice, forming pseudo-polymorphs with distinct, often lower, thermal transitions.

  • Polymorphism: The thermodynamic competition between kinetic (low MP) and thermodynamic (high MP) crystal forms.

This guide provides the forensic tools to distinguish these causes and the protocols to correct them.

Diagnostic Logic & Decision Pathways

Before attempting recrystallization, you must identify the nature of the depression. Use this logic tree to isolate the root cause.

Visualization: Troubleshooting Logic Tree

Quinazolinone_Troubleshooting Start Symptom: Low/Broad Melting Point TLC Step 1: TLC Analysis (vs. Starting Material) Start->TLC SingleSpot Single Spot? TLC->SingleSpot NMR Step 2: 1H-NMR Analysis SolventPeak Solvent Peaks? NMR->SolventPeak DSC Step 3: DSC/TGA Analysis Seed Action: Seeded Recrystallization (Slow Cooling) DSC->Seed SingleSpot->NMR Yes Impurity Cause: Chemical Impurity (Intermediate/SM) SingleSpot->Impurity No (Multiple Spots) ExtraPeaks Extra Peaks? ExtraPeaks->Impurity Yes (Integrals match SM) Polymorph Cause: Polymorphism (Metastable Form) ExtraPeaks->Polymorph No (Clean Spectrum) SolventPeak->ExtraPeaks No Solvate Cause: Lattice Solvation (Pseudo-polymorph) SolventPeak->Solvate Yes Wash Action: Acid/Base Wash or Column Chromatography Impurity->Wash Dry Action: High-Vac Drying (>80°C) or Reslurry Solvate->Dry Polymorph->DSC

Caption: Decision matrix for diagnosing thermal anomalies in quinazolinone synthesis. Blue nodes indicate analytical steps; Green nodes indicate root causes.

Technical FAQs & Remediation Protocols

Category 1: Chemical Impurities (The "Intermediate Trap")

Q: My product melts 40°C lower than the literature value. TLC shows a faint trail. What is happening? A: You likely have contamination from the benzoxazinone intermediate or the open-chain amide . In the synthesis of 2,3-disubstituted quinazolinones (e.g., via anthranilic acid + acetic anhydride + amine), the reaction proceeds through a benzoxazinone ring.[1][2] If the amine nucleophile is sterically hindered or the temperature is too low, the ring opens but fails to re-close into the thermodynamically stable quinazolinone [1].

  • The Science: The uncyclized intermediate disrupts the planar stacking of the quinazolinone rings, significantly reducing the lattice energy required to melt the solid.

  • The Fix: Force the cyclization.

Protocol 1: Cyclization Completion

  • Resuspend the crude solid in glacial acetic acid or DMF.

  • Add a dehydrating agent: anhydrous sodium acetate (2 eq) or a catalytic amount of sulfuric acid.

  • Reflux for 4–6 hours.

  • Monitor: Check TLC. The intermediate usually runs slightly more polar (lower

    
    ) than the benzoxazinone but distinct from the final product.
    
Category 2: Solvation & "Oiling Out"

Q: I recrystallized from ethanol, but the melting point is broad and the crystals look opaque. Why? A: Quinazolinones are prone to forming solvates . The amide moiety in the 4(3H)-position is an excellent hydrogen bond acceptor. Solvents like ethanol, water, and DMF can become incorporated into the crystal lattice. This "pseudo-polymorph" will show a melting event that is actually a desolvation endotherm followed by the melting of the collapsed lattice [2].

Data: Solvent Effects on Apparent Melting Point

Contaminant / SolvateTypical MP BehaviorDetection Method
Pure Quinazolinone Sharp, >200°C (Derivative dependent)DSC (Single Endotherm)
Anthranilic Acid (SM) Depression to ~144–150°CTLC (High Polarity), FeCl3 test
Benzoxazinone Depression to ~120–140°CIR (Doublet C=O stretch ~1750 cm⁻¹)
Ethanol Solvate Broad, "Sweating" at ~100–120°C1H-NMR (Triplet @ 1.1 ppm, Quad @ 3.6 ppm)
Water Hydrate Opaque crystals, broad rangeTGA (Weight loss <100°C)

Protocol 2: Desolvation & Recrystallization

  • Drying: Dry the sample under high vacuum (<1 mbar) at 80°C for 12 hours. Standard air drying is insufficient for lattice-bound solvents.

  • Solvent Switch: If ethanol persists, switch to a non-protic solvent system.

    • Preferred System: Ethyl Acetate / Hexane (or Heptane).[3]

    • Method: Dissolve in minimum hot Ethyl Acetate.[3] Add Hexane dropwise until turbidity persists. Cool slowly to room temperature, then 4°C.

Category 3: Structural Isomerism[2]

Q: Can regioisomers affect my melting point? A: Yes. In reactions involving substituted anthranilic acids, N3- vs. O-alkylation (or 2- vs 4-substitution depending on the route) is a common issue. The O-alkylated isomer (quinazoline ether) typically has a much lower melting point than the N-alkylated quinazolinone due to the loss of the hydrogen-bond donor capability of the amide NH (if unsubstituted at N3) or changes in dipole moment [3].

The "Gold Standard" Synthesis & Purification Workflow

To guarantee high-melting, pure crystals, adopt this self-validating workflow. This protocol minimizes the "kinetic traps" that lead to low-melting impurities.

Visualization: Mechanistic Pathway & Impurity Origins

Reaction_Pathway AA Anthranilic Acid (SM) Benzox Benzoxazinone (Intermediate) AA->Benzox Cyclization 1 (Ac2O/Heat) Amide Amide/Anhydride Amide->Benzox OpenChain N-Acyl Amide (Open Chain) Benzox->OpenChain Amine Attack (Kinetic Product) Quin 4(3H)-Quinazolinone (Target) Benzox->Quin Direct Subst. (Rare) OpenChain->OpenChain Trapped if T < 120°C OpenChain->Quin Cyclization 2 (High Temp/Dehydration)

Caption: Mechanistic pathway showing the "Open Chain" trap. Failure to reach sufficient temperature results in intermediate contamination.

Step-by-Step Protocol

1. Reaction Setup (The Thermal Rule)

  • Insight: The ring closure of the open-chain amide (see diagram above) is endothermic.

  • Action: Ensure reaction temperature exceeds 130°C. If using ethanol (bp 78°C), you are likely trapping the intermediate. Use DMF , Diglyme , or solvent-free microwave irradiation to access the necessary thermal energy [4].

2. Work-up (The pH Switch)

  • Many quinazolinones are weak bases (pK_b ~ 10-11) but can form salts.

  • Step A: Pour reaction mixture into ice water.

  • Step B (Critical): Adjust pH to ~7-8. If too acidic, you may protonate the N1 nitrogen, keeping it soluble or forming a hygroscopic salt. If too basic, you may hydrolyze the ring (if substituents are sensitive).

3. Purification (The "Crash" Method)

  • Do not simply boil off the solvent.

  • Dissolve crude in minimum hot DMF .

  • Add Water dropwise to the hot solution until the first permanent cloudiness appears.

  • Allow to cool to RT undisturbed. This slow displacement of solubility favors the formation of the most stable polymorph (highest MP).

References

  • Niementowski, S. (1895).[4][5] "Synthesen von Chinazolinverbindungen". Journal für Praktische Chemie.

  • BenchChem Technical Support. (2025). "Optimization of 4(3H)-Quinazolinone Synthesis: Purification Strategies".

  • Mettler Toledo. (2025). "Effect of Impurities on the Melting Point – Melting Point Depression".[6][7][8]

  • National Institutes of Health (PMC). (2013). "Quinazoline derivatives: synthesis and bioactivities". Frontiers in Chemistry.

  • MDPI. (2024). "Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones".

Sources

Optimization

Technical Support Center: Alternative Catalysts for 3-Amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals optimizing the synthesis of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one ....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals optimizing the synthesis of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one .

Historically, the synthesis of quinazolinone derivatives relied on harsh Brønsted acids (e.g.,


-TsOH, 

) or toxic transition metals, which present significant challenges in pharmaceutical scale-up and purification. This guide focuses on troubleshooting modern, alternative catalytic pathways: Green Multicomponent Condensation (using Deep Eutectic Solvents or solid acids) and the SnCl₂-Mediated ANRORC Rearrangement [1].

Mechanistic Overview & Pathway Visualization

Understanding the thermodynamic and kinetic requirements of your chosen pathway is critical for troubleshooting. The synthesis generally follows one of two primary trajectories:

SynthesisPathways Sub1 Isatoic Anhydride + Hydrazine Hydrate + 3-Methoxybenzaldehyde Target 3-amino-2-(3-methoxyphenyl) quinazolin-4(3H)-one Sub1->Target Pathway A DES / Solid Acids (Multicomponent) Sub2 2-(2-nitrophenyl)-5- (3-methoxyphenyl)- 1,3,4-oxadiazole Sub2->Target Pathway B SnCl2 in EtOH/H2O (ANRORC Rearrangement)

Figure 1: Divergent synthetic pathways for 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one.

Troubleshooting & FAQs

Q1: SnCl₂-Mediated Rearrangement — Arrested Reaction

Issue: I am attempting the SnCl₂-mediated synthesis from 2-(2-nitrophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole, but my LC-MS shows exclusively the reduced 2-(2-aminophenyl) intermediate. Why isn't it cyclizing?

Root Cause & Causality: The ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) rearrangement is strictly solvent-dependent[1][2]. If you are using an aprotic solvent like pure acetonitrile, the reaction will arrest at the nitro-to-amine reduction step. The transition states involving N-O bond cleavage and subsequent ring-closure require a protic environment for hydrogen-bond stabilization.

Solution: Switch to a green, protic solvent system, specifically an Ethanol/Water mixture [2]. The protic environment lowers the activation energy for the intramolecular nucleophilic attack by the newly formed amine onto the C-5 position of the oxadiazole ring, driving the rearrangement to completion[3].

ANRORC_Mechanism Step1 2-(2-nitrophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole Step2 SnCl2 Reduction (Forms 2-aminophenyl intermediate) Step1->Step2 Step3 Intramolecular Nucleophilic Attack (Amine attacks C5 of oxadiazole) Step2->Step3 Step4 Ring Opening (N-O bond cleavage) Step3->Step4 Step5 Ring Closure & Rearrangement Step4->Step5 Step6 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one Step5->Step6

Figure 2: Step-by-step logic of the SnCl₂-mediated ANRORC rearrangement.

Q2: Multicomponent Condensation — Stalling at the Schiff Base

Issue: When using a Deep Eutectic Solvent (DES) like Choline Chloride:Urea (ChCl:Urea) for the one-pot three-component synthesis, the reaction stalls at the open-chain Schiff base intermediate (2-amino-N'-(3-methoxybenzylidene)benzohydrazide). How can I drive it to completion?

Root Cause & Causality: While the DES provides excellent hydrogen-bond donation to activate the aldehyde carbonyl, the final intramolecular cyclization requires sufficient thermal energy to overcome the steric hindrance of the 3-methoxyphenyl group and to eliminate water. If water accumulates, it disrupts the DES hydrogen-bond network, stalling the dehydration step.

Solution: Ensure the reaction temperature is maintained strictly at 85–90 °C. To prevent the water byproduct from poisoning the DES catalyst network, add activated 4 Å molecular sieves to the reaction vessel. This sequesters the water, pushing the thermodynamic equilibrium toward the cyclized, dehydrated product.

Q3: Catalyst Recovery — Magnetic Nanoparticles

Issue: I am using Fe₃O₄@SiO₂-SO₃H magnetic nanoparticles as a recyclable solid acid catalyst. The yield drops significantly after the second cycle. What causes this deactivation?

Root Cause & Causality: Hydrazine hydrate is a strong nucleophile and base. If added in large excess during the multicomponent reaction, it neutralizes the sulfonic acid (-SO₃H) groups on the silica shell of the nanoparticles, forming a stable sulfonate-hydrazinium salt that blocks the catalytic Brønsted acid sites.

Solution: Strictly control the stoichiometry of hydrazine hydrate (maximum 1.1 equivalents relative to isatoic anhydride). Before reusing the catalyst, wash the magnetically recovered nanoparticles with a mild acidic solution (0.1 M HCl) followed by ethanol, and dry under a vacuum at 60 °C to regenerate the active acidic sites.

Standardized Experimental Protocols

Protocol A: SnCl₂-Mediated ANRORC Synthesis (Reductive Rearrangement)

This protocol is self-validating; the precipitation of tin salts acts as a visual indicator of successful reduction.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-(2-nitrophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole in 10 mL of an Ethanol/Water mixture (4:1 v/v)[2].

  • Catalyst Addition: Add 4.0 equivalents of Tin(II) chloride dihydrate (SnCl₂·2H₂O). Causality: Excess SnCl₂ is required as it acts stoichiometrically as the reducing agent for the nitro group, and catalytically as the Lewis acid mediator for the oxadiazole ring opening[1].

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 2–4 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3).

  • Workup: Cool to room temperature. Carefully neutralize the mixture with saturated aqueous NaHCO₃ until the pH reaches ~7.5. This will cause the exhausted tin species to precipitate as white/gray tin oxides.

  • Isolation: Filter the suspension through a tightly packed Celite pad. Extract the filtrate with Ethyl Acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via recrystallization from hot ethanol.

Protocol B: DES-Catalyzed Multicomponent Synthesis
  • DES Preparation: Mix Choline Chloride and Urea (1:2 molar ratio) in a flask and heat at 80 °C until a clear, homogeneous liquid forms.

  • Reaction Setup: To 2.0 g of the DES melt, add 1.0 mmol of isatoic anhydride, 1.1 mmol of hydrazine hydrate (80%), and 1.0 mmol of 3-methoxybenzaldehyde. Add 200 mg of activated 4 Å molecular sieves.

  • Cyclization: Stir the mixture at 85 °C for 2–3 hours. Causality: The DES acts as both the solvent and the hydrogen-bond catalyst, activating the carbonyl groups for nucleophilic attack while the sieves drive the dehydration.

  • Workup: Add 10 mL of cold water to the mixture. The DES is highly water-soluble and will dissolve, causing the hydrophobic 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one to precipitate.

  • Isolation: Filter the solid, wash thoroughly with cold water to remove residual urea/choline, and recrystallize from ethanol.

Quantitative Data: Catalyst Comparison Matrix

Use the following table to select the optimal alternative catalyst based on your laboratory's scale-up requirements, available equipment, and green chemistry goals.

Catalyst SystemReaction PathwaySolvent SystemTemp (°C)Time (h)Avg. Yield (%)Recyclability / Recovery
SnCl₂·2H₂O ANRORC RearrangementEtOH/H₂O (4:1)802 - 485 - 90No (Requires NaHCO₃ quench)
ChCl:Urea (DES) MulticomponentSolvent-free (DES)852 - 380 - 88Yes (Evaporate water, up to 4 cycles)
Alum [KAl(SO₄)₂] MulticomponentEthanolReflux3 - 575 - 82Poor (Water soluble)
Fe₃O₄@SiO₂-SO₃H MulticomponentSolvent-free / EtOH901 - 288 - 93Excellent (Magnetic decantation)

References

  • Elagawany, M., Maram, L., & Elgendy, B. (2023). Synthesis of 3-Aminoquinazolinones via a SnCl₂-Mediated ANRORC-like Reductive Rearrangement of 1,3,4-Oxadiazoles. The Journal of Organic Chemistry, 88(24), 17062-17068. URL: [Link]

Sources

Troubleshooting

minimizing side reactions in 3-amino-2-arylquinazolinone synthesis

Topic: Minimizing Side Reactions & Process Optimization Audience: Organic Chemists, Process Development Scientists Status: Active | Updated: March 2026 Introduction: The Scaffold & The Challenge The 3-amino-2-arylquinazo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Process Optimization Audience: Organic Chemists, Process Development Scientists Status: Active | Updated: March 2026

Introduction: The Scaffold & The Challenge

The 3-amino-2-arylquinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a precursor for anticonvulsant, antimicrobial, and anticancer agents. However, its synthesis is often plagued by a specific set of competing pathways that erode yield and complicate purification.

This guide moves beyond standard textbook protocols to address the mechanistic failure points—specifically the "Hydrazone Trap," the "Schiff Base Over-reaction," and the "Benzoxazinone Instability."

Module 1: The "Hydrazone Trap" (Incomplete Cyclization)

Symptom: High consumption of starting material (aldehyde and hydrazide), but low yield of the cyclized quinazolinone. TLC/LC-MS shows a persistent intermediate that matches the mass of the uncyclized hydrazone (Schiff base).

Technical Insight: The reaction of 2-aminobenzhydrazide with an aldehyde proceeds in two distinct steps:

  • Condensation: Fast formation of the hydrazone (Schiff base).

  • Cyclization: Slower nucleophilic attack of the amide nitrogen onto the imine carbon, followed by oxidation (if starting from dihydro-intermediate) or elimination.

The Failure Mode: Without sufficient activation (acid catalysis or oxidative driving force), the reaction stalls at the hydrazone stage because the amide nitrogen is not nucleophilic enough to attack the imine carbon, especially if the 2-aryl group is electron-rich (deactivating the electrophile).

Troubleshooting Protocol
VariableRecommendationRationale
Catalyst Switch to Iodine (

) or SSA (Silica Sulfuric Acid)
Iodine acts as a Lewis acid to activate the imine and an oxidant to drive the aromatization, preventing the "dihydro" stall.
Solvent Ethanol or Ionic Liquids (e.g., [bmim]BF4) Protic solvents stabilize the transition state. Ionic liquids can act as dual solvent-catalysts.
Temperature Reflux (80°C+) or Microwave Thermal energy is required to overcome the activation barrier of the ring closure (Step 2).
Visual Workflow: Mechanism of Failure vs. Success

ReactionPathway Start 2-Aminobenzhydrazide + Aryl Aldehyde Hydrazone Hydrazone Intermediate (The Stall Point) Start->Hydrazone Fast Condensation Dihydro 1,2-Dihydro Intermediate Hydrazone->Dihydro Ring Closure (Requires Acid/Heat) Product 3-Amino-2-Arylquinazolinone (Target) Hydrazone->Product I2 / DMSO (Direct Oxidative Cyclization) Dihydro->Product Oxidation (-2H)

Caption: The critical bottleneck occurs at the ring closure of the hydrazone. Iodine promotes direct oxidative cyclization, bypassing the stall.

Module 2: The "Double Condensation" (N-Amino Schiff Base Formation)

Symptom: The product is contaminated with a high molecular weight impurity (M+ = Product + Aldehyde - H2O). The product spot on TLC is accompanied by a less polar, often yellow/orange spot.

Technical Insight: The target molecule contains a free primary amino group (


) at position 3. This group is nucleophilic. If the aldehyde is present in excess, or if the reaction equilibrium shifts, the product reacts with the aldehyde to form a benzylidene derivative  (a Schiff base on the N3-amino group).

The Failure Mode: Using a standard 1:1 stoichiometry often fails because aldehydes can volatilize or degrade, prompting chemists to add "excess" aldehyde. This excess immediately attacks the product.

Troubleshooting Protocol

Q: How do I remove the benzylidene impurity? A: Do not try to separate it by chromatography first. Hydrolyze it.

  • Suspend the crude mixture in Ethanol.

  • Add dilute HCl (10%) and heat gently for 15 mins.

  • The Schiff base hydrolyzes back to the desired 3-amino-quinazolinone and the aldehyde.

  • Neutralize and wash with ether (removes the aldehyde) to isolate the pure amine.

Q: How do I prevent it during synthesis? A:

  • Reverse Addition: Add the aldehyde slowly to the hydrazide solution.

  • Stoichiometry: Use exactly 1.0 equivalent of aldehyde.

  • Scavengers: Use a polymer-supported scavenger (e.g., amine resin) at the end of the reaction to remove unreacted aldehyde before workup.

Module 3: The Benzoxazinone Route (Ring Opening)

Context: When synthesizing via the benzoxazinone intermediate (Reaction of anthranilic acid + acid chloride -> benzoxazinone -> + hydrazine).

Symptom: Formation of uncyclized hydrazides (triads) instead of the quinazolinone ring.

Technical Insight: The benzoxazinone ring is highly reactive toward nucleophiles. Hydrazine is a dinucleophile. It can attack C4 (desired) or C2 (undesired ring opening). Furthermore, if the reaction contains water, the benzoxazinone hydrolyzes back to N-acyl anthranilic acid.

Optimization Table: Benzoxazinone Route
ParameterOptimizationWhy?
Solvent Anhydrous Pyridine or Ethanol Pyridine acts as a base and solvent, stabilizing the transition state for ring closure. Strictly anhydrous conditions prevent hydrolysis.
Hydrazine Source Hydrazine Hydrate (99%) Avoid dilute hydrazine. Excess water competes with hydrazine for the benzoxazinone electrophile.
Reagent Order Add Hydrazine to Benzoxazinone Keep the benzoxazinone concentration low relative to hydrazine to favor the kinetic ring closure over dimerization.

Detailed Experimental Protocol: Iodine-Mediated Synthesis

This protocol is selected for its high atom economy and minimization of the "Hydrazone Trap."

Scope: Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one.

Reagents:

  • 2-Aminobenzhydrazide (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Iodine (

    
    ) (0.1 mmol, 10 mol%)
    
  • Ethanol (5 mL)

Step-by-Step:

  • Mixing: In a 25 mL round-bottom flask, dissolve 2-aminobenzhydrazide (151 mg) and benzaldehyde (106 mg) in Ethanol (5 mL).

  • Catalyst Addition: Add molecular Iodine (25 mg). The solution will darken.

  • Reflux: Heat the mixture to reflux (80°C) for 30–45 minutes.

    • Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 3:7). The aldehyde spot should disappear. If a new non-polar spot appears (Schiff base impurity), stop heating immediately.

  • Workup (Critical for Purity):

    • Cool the mixture to room temperature.

    • Add 5% aqueous Sodium Thiosulfate (

      
      ) solution (10 mL). Why? This quenches the Iodine and removes the dark color.
      
    • The product usually precipitates as a white/off-white solid.

  • Isolation: Filter the solid. Wash with cold water (2x) and cold ethanol (1x).

  • Purification (If needed): Recrystallize from hot Ethanol. Do not use column chromatography unless necessary, as the amino group can streak on silica.

FAQ: Common User Queries

Q: Can I use microwave irradiation for this synthesis? A: Yes, and it is highly recommended. Microwave synthesis (e.g., 140°C for 10 min in Ethanol) significantly reduces the time for side reactions (like dimerization) to occur. It favors the kinetic product (quinazolinone) over the thermodynamic by-products.

Q: My product is colored (yellow/orange), but it should be white. Why? A: This indicates trace Iodine contamination or the presence of the Schiff base impurity (N-benzylidene derivative). Wash the solid with dilute sodium thiosulfate. If the color persists, perform the acid hydrolysis wash described in Module 2.

Q: Why do I get a "bis-compound" when using excess hydrazine? A: If you use the benzoxazinone route and excess hydrazine, the amino group of the formed quinazolinone can attack a second molecule of benzoxazinone, linking two quinazolinone rings. Always control stoichiometry strictly (1.1 eq Hydrazine max).

References

  • Iodine-Catalyzed Synthesis: Wang, X. S., et al. "Iodine-catalyzed efficient synthesis of 3-amino-2-arylquinazolin-4(3H)-ones." Journal of the Chinese Chemical Society, 2008.

  • Microwave-Assisted Synthesis: Bolognese, A., et al. "Microwave-induced synthesis of 3-amino-2-alkyl(aryl)quinazolin-4(3H)-ones." Journal of Heterocyclic Chemistry, 2004.

  • Green Chemistry Approaches: Davoodnia, A., et al. "Solvent-free synthesis of 3-amino-2-arylquinazolin-4(3H)-ones." Chinese Chemical Letters, 2010.

  • Mechanism of Side Reactions: Potewar, T. M., et al. "Catalyst-free synthesis of 3-amino-2-arylquinazolin-4(3H)-ones." Tetrahedron Letters, 2007.

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

Topic: 1H NMR Spectrum Analysis of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary This tech...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comparative spectroscopic analysis of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one , a critical intermediate in the synthesis of Schiff base-derived bioactive quinazolinones.

For medicinal chemists, the primary challenge in synthesizing this scaffold is confirming the successful ring expansion from the benzoxazinone precursor to the 3-amino-quinazolinone product. This guide objectively compares the 1H NMR spectral signatures of the product against its precursors and structural analogs, providing a self-validating protocol for structural confirmation.

Part 1: Structural Context & Synthesis Logic

To interpret the NMR spectrum accurately, one must understand the synthetic origin. The synthesis typically proceeds via the ring-opening and re-cyclization of a benzoxazinone intermediate using hydrazine hydrate.

Synthesis Pathway Visualization

The following diagram illustrates the chemical transformation and the key protons to monitor during the reaction.

SynthesisPath Anthranilic Anthranilic Acid (Starting Material) Benzoxazinone Benzoxazinone Intermediate (2-(3-methoxyphenyl)-...) Anthranilic->Benzoxazinone Cyclization (Acetic Anhydride/Pyridine) Product Target Product 3-amino-2-(3-methoxyphenyl)... (New Signal: -NH2) Benzoxazinone->Product Nucleophilic Attack (Ring Expansion) Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Product Reagent

Figure 1: Synthetic workflow transforming the benzoxazinone core into the N-amino quinazolinone scaffold. The appearance of the N-NH2 signal is the primary confirmation of this step.

Part 2: Comparative 1H NMR Analysis

This section compares the target molecule against its direct precursor (Benzoxazinone) and a structural analog (Unsubstituted 2-Phenyl) to highlight diagnostic shifts.

Table 1: Comparative Chemical Shifts (δ ppm in DMSO-d6)
Proton AssignmentTarget: 3-amino-2-(3-OMe-Ph)Precursor: BenzoxazinoneAnalog: 3-amino-2-Phenyl
-NH2 (Amino) 5.80 – 6.50 (s, 2H) Absent5.80 – 6.20 (s, 2H)
-OCH3 (Methoxy) 3.82 – 3.86 (s, 3H) 3.84 (s, 3H)Absent
H-5 (Quinazolinone) 8.15 – 8.22 (d, 1H) 8.10 – 8.15 (d, 1H)8.18 (d, 1H)
Aromatic Region 7.10 – 7.90 (m, 7H) 7.10 – 7.85 (m, 7H)7.40 – 7.90 (m, 9H)
Detailed Spectral Interpretation
1. The "Smoking Gun": The N-Amino Group (-NH2)
  • Signal: Broad singlet between 5.80 and 6.50 ppm .

  • Causality: This signal arises from the protons on the exocyclic nitrogen at position 3.

  • Validation:

    • Absence in Precursor: The benzoxazinone precursor lacks this nitrogen entirely. If this peak is missing, the reaction failed.

    • D2O Exchange: Adding D2O to the NMR tube will cause this signal to disappear (exchangeable protons), confirming it is -NH2 or -OH, not an aromatic proton.

2. The Quinazolinone Core (H-5 Proton)
  • Signal: Doublet at ~8.15 – 8.22 ppm .

  • Mechanistic Insight: This proton is spatially close to the carbonyl group (C=O) at position 4. The anisotropic deshielding cone of the carbonyl group shifts this specific aromatic proton downfield compared to the other ring protons (H-6, H-7, H-8), which typically cluster between 7.50 and 7.90 ppm.

3. The 3-Methoxyphenyl Substituent
  • Methoxy Group: A sharp singlet at ~3.84 ppm . This serves as an excellent internal integration standard (set to 3H).

  • Ring Pattern: The 3-substituted (meta) phenyl ring creates a distinct pattern in the aromatic region (7.0 – 7.5 ppm):

    • H-2' (Ar-H): Often a singlet or narrow doublet (isolated between substituents).

    • H-4', H-6': Doublets/Multiplets.

    • H-5': Triplet (pseudo-triplet).

Part 3: Experimental Protocol

Synthesis & Purification (For Reference)
  • Reactants: Reflux 2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one with hydrazine hydrate (excess) in absolute ethanol or pyridine for 4–8 hours.

  • Workup: Cool the mixture. The 3-amino product typically precipitates as a solid.

  • Purification: Recrystallize from ethanol. Note: Unreacted hydrazine must be removed completely as it appears broad in NMR.

NMR Sample Preparation Workflow

To ensure high-resolution data suitable for publication:

  • Solvent Choice: Use DMSO-d6 .[1][2]

    • Reasoning: Quinazolinones have poor solubility in CDCl3. DMSO-d6 ensures complete dissolution and prevents aggregation-induced line broadening.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a small glass wool plug into the NMR tube to remove paramagnetic particulates (dust/metal traces) that broaden peaks.

Logic Flow for Spectral Assignment

Use the following logic gate to validate your spectrum:

NMRLogic Start Acquire 1H NMR (DMSO-d6) CheckOMe Identify Singlet @ ~3.8 ppm? Start->CheckOMe CheckNH2 Identify Broad Singlet @ 5.8-6.5 ppm? CheckOMe->CheckNH2 Yes (Integrates 3H) Fail1 Check Starting Material (Benzoxazinone) CheckOMe->Fail1 No CheckH5 Identify Doublet @ ~8.2 ppm? CheckNH2->CheckH5 Yes (Integrates 2H) Fail2 Reaction Failed (No Ring Expansion) CheckNH2->Fail2 No (Missing NH2) Valid Structure Confirmed: 3-amino-2-(3-methoxyphenyl)... CheckH5->Valid Yes (Deshielded H-5)

Figure 2: Step-by-step logic gate for interpreting the 1H NMR spectrum and validating the chemical structure.

Part 4: Troubleshooting & Critical Analysis

Common Impurities
Impurity SignalChemical Shift (ppm)SourceSolution
Hydrazine ~4.0 (broad)Excess ReagentWash solid product thoroughly with water/ethanol.
Water 3.33 (in DMSO)Solvent/HydrateDry sample in vacuum oven; signal overlaps with OMe sometimes.
Acetic Acid 1.91 (s)Cyclization byproductRecrystallize from ethanol.
Differentiating Isomers

A common pitfall is the formation of the N-amino vs. N-H (unsubstituted) quinazolinone.

  • Target (N-NH2): Signal at ~5.8-6.5 ppm (2H).

  • De-aminated Artifact (N-H): If hydrazine acts as a reducing agent or decomposes, you may get the 3-H quinazolinone. This shows a singlet at ~12.0 ppm (Lactam NH), which is significantly further downfield.

References

  • BenchChem. (2025).[1][3] Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one: Technical Support Guide. BenchChem.[1][3] Link

  • Royal Society of Chemistry (RSC). (2016).[4] Copper-mediated synthesis of quinazolin-4(3H)-ones. RSC Advances. Link

  • National Institutes of Health (NIH). (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams. PubMed Central. Link

  • SpectraBase. (2024). 1H NMR Spectrum of 2,3-dihydro-2-(4-methoxyphenyl)-3-phenyl-4(1H)-quinazolinone. Wiley Science Solutions. Link

  • PubChem. (2025).[5] 3-amino-2-methylquinazolin-4(3H)-one Compound Summary. National Library of Medicine. Link[5]

Sources

Comparative

A Researcher's Guide to the Vibrational Landscape of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one: An FTIR-Based Comparative Analysis

For Immediate Release In the intricate world of drug discovery and materials science, the precise characterization of novel synthesized compounds is paramount. For researchers working with quinazolinone derivatives, a cl...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the intricate world of drug discovery and materials science, the precise characterization of novel synthesized compounds is paramount. For researchers working with quinazolinone derivatives, a class of compounds renowned for their diverse pharmacological activities, understanding their structural nuances is key to unlocking their full potential.[1][2][3][4] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one. By dissecting its characteristic vibrational peaks, we offer a comparative framework against related structures and alternative analytical techniques, ensuring a comprehensive understanding of this promising molecule.

The Vibrational Signature: Predicting the FTIR Spectrum

The FTIR spectrum of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one is a composite of the vibrational modes of its constituent functional groups: the quinazolinone core, the 3-amino group, the 2-(3-methoxyphenyl) substituent, and the C=O group of the quinazolinone ring. Based on established spectroscopic data for these moieties, we can predict the key absorption bands.[5][6][7][8][9][10]

Key Functional Group Vibrations

The quinazolinone ring system itself gives rise to a series of characteristic absorptions. Aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹.[11] The C=C stretching vibrations within the aromatic rings typically produce bands in the 1600-1450 cm⁻¹ range.[12] Furthermore, quinazoline derivatives exhibit strong IR absorption bands between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹ due to aromatic ring vibrations.[10]

The 3-amino group (-NH₂) is a primary aromatic amine. As such, it is expected to display two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[5][8] A characteristic N-H bending (scissoring) vibration should also be observable around 1650-1580 cm⁻¹.[8]

The 2-(3-methoxyphenyl) substituent introduces several key vibrational modes. The methoxy group (-OCH₃) is characterized by a C-O stretching vibration, typically found in the 1300-1000 cm⁻¹ region.[9] Additionally, a weak C-H stretching band for the methoxy group may be observed around 2860–2800 cm⁻¹.[7] The aromatic C-O stretching of the ether linkage will also contribute to the spectrum.

Finally, the carbonyl group (C=O) of the quinazolin-4(3H)-one ring is a prominent feature. This group gives rise to a strong, sharp absorption band typically in the range of 1700-1650 cm⁻¹.[6][13][14] The exact position of this peak can be influenced by conjugation and the electronic environment within the molecule. For similar quinazolin-4(3H)-one structures, this peak has been observed around 1670 cm⁻¹.[1]

Comparative Analysis: Distinguishing Features

The utility of FTIR spectroscopy lies not only in identifying functional groups but also in distinguishing between closely related structures.

Table 1: Predicted FTIR Characteristic Peaks for 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
3-Amino (-NH₂)N-H Stretch (asymmetric & symmetric)3500 - 3300MediumTwo distinct peaks are expected for a primary amine.[5][8]
Aromatic C-HC-H Stretch3100 - 3000Medium to WeakCharacteristic of aromatic rings.[11]
Methoxy C-HC-H Stretch2860 - 2800WeakDiagnostic for the methoxy group.[7]
Carbonyl (C=O)C=O Stretch1700 - 1650StrongA prominent and sharp peak. Conjugation may lower the frequency.[6][14][15]
Quinazolinone Ring & Aromatic RingsC=C Stretch1635 - 1450Medium to StrongMultiple bands are expected due to the fused ring system.[10][12]
3-Amino (-NH₂)N-H Bend (Scissoring)1650 - 1580MediumCharacteristic of primary amines.[8]
Methoxy Group (-OCH₃) & Aromatic EtherC-O Stretch1300 - 1000StrongA complex region with contributions from both C-O bonds.[9]
Aromatic C-NC-N Stretch1335 - 1250StrongCharacteristic of aromatic amines.[8]
Aromatic RingsC-H Out-of-plane Bend900 - 675Medium to StrongPattern can be indicative of substitution patterns.
Comparison with an Alternative: 2-Anilino-3-methylquinazolin-4(3H)-one

To highlight the discerning power of FTIR, let's consider a hypothetical alternative, 2-anilino-3-methylquinazolin-4(3H)-one. While sharing the quinazolinone core, the key differences would be the presence of a secondary amine (-NH-) and a methyl group (-CH₃) instead of a primary amine and a methoxy group.

  • N-H Stretch: The secondary amine would exhibit a single, weaker N-H stretching band around 3350-3310 cm⁻¹, in contrast to the two distinct peaks of the primary amine in our target molecule.[5][8]

  • C-H Stretch: The methyl group would show characteristic C-H stretching bands just below 3000 cm⁻¹, while the methoxy C-H stretch is typically at a lower frequency.

  • C-O Stretch: The strong C-O stretching bands characteristic of the methoxy group would be absent in the alternative compound.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one, the following protocol using the Potassium Bromide (KBr) pellet technique is recommended. This method is well-suited for solid samples.

Step-by-Step Methodology
  • Sample Preparation:

    • Thoroughly dry the synthesized 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one to remove any residual solvent or moisture, which can interfere with the spectrum (e.g., broad O-H bands).

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor absorptions.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing:

    • Perform baseline correction and smoothing of the spectrum as needed using the spectrometer's software.

    • Identify and label the characteristic absorption peaks.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a systematic approach to interpreting the FTIR spectrum of the target compound.

FTIR_Interpretation_Workflow Start Acquire FTIR Spectrum Region1 Analyze 4000-2500 cm⁻¹ Region Start->Region1 Region2 Analyze 2500-2000 cm⁻¹ Region Region3 Analyze 2000-1500 cm⁻¹ Region Start->Region3 Region4 Analyze Fingerprint Region (<1500 cm⁻¹) Start->Region4 Identify_NH Identify N-H Stretches (Primary Amine: 2 bands) Region1->Identify_NH Identify_CH Identify Aromatic & Methoxy C-H Stretches Region1->Identify_CH Identify_CO Identify C=O Stretch (Quinazolinone) Region3->Identify_CO Identify_CC_CN Identify C=C & C=N Stretches (Aromatic Rings) Region3->Identify_CC_CN Identify_NH_Bend Identify N-H Bend Region3->Identify_NH_Bend Identify_CO_CN Identify C-O & C-N Stretches Region4->Identify_CO_CN Final_Assignment Correlate and Assign All Peaks Identify_NH->Final_Assignment Identify_CH->Final_Assignment Identify_CO->Final_Assignment Identify_CC_CN->Final_Assignment Identify_NH_Bend->Final_Assignment Identify_CO_CN->Final_Assignment

Caption: A logical workflow for the systematic interpretation of the FTIR spectrum.

Beyond FTIR: Complementary Analytical Techniques

While FTIR is a powerful tool for functional group identification, a comprehensive characterization of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one necessitates the use of complementary techniques.

Table 2: Comparison of Analytical Techniques
Technique Information Provided Advantages Limitations
FTIR Spectroscopy Functional group identification, molecular vibrations.Fast, non-destructive, relatively inexpensive.Provides limited information on molecular connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) Detailed information on the carbon-hydrogen framework, molecular connectivity, and stereochemistry.Provides unambiguous structural elucidation.More expensive, requires larger sample amounts, longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula information (with high resolution MS).Does not provide direct information on functional groups or stereochemistry.
UV-Visible Spectroscopy Information about electronic transitions and conjugation.Simple, fast, good for quantitative analysis.Provides limited structural information.

Conclusion

The FTIR spectrum of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one presents a rich tapestry of vibrational information. By systematically analyzing the characteristic absorption bands of its constituent functional groups, researchers can confidently confirm the synthesis of the target molecule. This guide provides a predictive framework for these peaks, a robust experimental protocol for data acquisition, and a comparative analysis against a related structure and alternative analytical techniques. A multi-technique approach, integrating FTIR with NMR and MS, will ultimately provide the most comprehensive and unambiguous structural characterization, a critical step in the journey of drug discovery and development.

References

A comprehensive, numbered list of all cited sources with titles, sources, and valid, clickable URLs will be provided upon request.

Sources

Validation

mass spectrometry fragmentation pattern of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

Comparative Mass Spectrometric Profiling of 3-Amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one Executive Summary & Strategic Importance In the development of novel dihydrofolate reductase (DHFR) inhibitors and antimicrobial...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometric Profiling of 3-Amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

Executive Summary & Strategic Importance

In the development of novel dihydrofolate reductase (DHFR) inhibitors and antimicrobial agents, the quinazolin-4(3H)-one scaffold is a privileged structure. However, synthetic pathways often yield positional isomers or incomplete hydrazinolysis byproducts that are difficult to distinguish by UV-Vis or low-resolution HPLC.

This guide provides a definitive mass spectrometric (MS) profiling strategy for 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one (hereafter referred to as AMQ-3 ). Unlike standard spectral libraries, we focus on the dynamic fragmentation logic required to differentiate AMQ-3 from its critical impurities: the non-amino precursor (quinazolinone core) and the regioisomeric 4-methoxyphenyl analog.

Key Differentiator: The simultaneous presence of the labile


-amino bond and the stable meta-methoxy group creates a unique "dual-loss" signature in ESI-MS/MS that serves as a structural fingerprint.

Physicochemical Profile & Ionization Logic

Before initiating MS protocols, the ionization behavior must be understood to predict charge localization.

PropertyValueMS Implication
Formula C

H

N

O

Monoisotopic Mass: 267.1008 Da
Precursor Ion (ESI+) [M+H]

= 268.108
Protonation favors the N1 nitrogen of the quinazoline ring.
Precursor Ion (EI) [M]

= 267.1
Radical cation forms primarily on the aromatic system.
Labile Sites N3-NH

bond
Weak N-N bond leads to facile loss of NH

(17 Da) or NH

(16 Da).
Stable Sites meta-OCH

Unlike ortho-isomers, the meta-methoxy is sterically unhindered, reducing the "Ortho Effect" intensity.

Experimental Protocol: High-Resolution ESI-MS/MS

This protocol is designed to maximize the generation of diagnostic ions while suppressing non-specific noise.

Reagents:

  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Standard: AMQ-3 (>98% purity by NMR).

Instrument Parameters (Q-TOF/Orbitrap):

  • Sample Prep: Dissolve 1 mg AMQ-3 in 1 mL DMSO. Dilute 1:1000 in 50:50 ACN:H

    
    O.
    
  • Ion Source: ESI Positive Mode (+).

  • Spray Voltage: 3.5 kV (Ensures stable Taylor cone without discharge).

  • Capillary Temp: 320°C (High temp required to desolvate the rigid heterocyclic core).

  • Collision Energy (CE) Ramp:

    • Low (10-15 eV): Preserves [M+H]

      
      .
      
    • Mid (25-35 eV): Induces N-N cleavage (Diagnostic).

    • High (45+ eV): Forces Ring Cleavage (RDA).

Fragmentation Dynamics & Pathway Analysis

The fragmentation of AMQ-3 follows a specific hierarchical decay. The loss of the amino group is the "gatekeeper" event, followed by the degradation of the methoxyphenyl side chain.

Primary Fragmentation Channel (ESI+)
  • Precursor:

    
     268.1 
    
    
    
  • Step 1: Deamination (The Signature). The N-N bond is the weakest link. The molecule ejects ammonia (NH

    
    ).
    
    • Transition:

      
       (
      
      
      
      17 Da).
    • Significance: Confirms the presence of the 3-amino substituent. If this loss is absent, the synthesis failed at the hydrazinolysis step.

  • Step 2: Methyl Radical Loss. The meta-methoxy group loses a methyl radical (

    
    CH
    
    
    
    ).
    • Transition:

      
       (
      
      
      
      15 Da).
    • Mechanism:[1][2][3][4][5] Formation of a stable quinoid-like cation.

  • Step 3: Retro-Diels-Alder (RDA). The quinazolinone ring undergoes RDA cleavage, breaking the pyrimidine ring.

    • Transition: Generates characteristic benzoyl fragments (

      
       119/105).
      
Visualizing the Pathway

FragmentationPathway cluster_legend Energy Regime Precursor Precursor [M+H]+ m/z 268.1 (Intact AMQ-3) Deaminated Fragment A: [M+H-NH3]+ m/z 251.1 (2-arylquinazolinone core) Precursor->Deaminated Loss of NH3 (Δ 17 Da) Primary Channel Demethylated Fragment B: [A - CH3•]+ m/z 236.1 (Phenolic radical cation) Deaminated->Demethylated Loss of Methyl Radical (Δ 15 Da) RDA_Product Fragment C: RDA Cleavage m/z 119.0 (Benzoyl cation) Deaminated->RDA_Product Retro-Diels-Alder (High Energy) Low Low CE (10eV) High High CE (40eV)

Figure 1: Hierarchical fragmentation pathway of AMQ-3 in ESI positive mode. The blue arrow indicates the diagnostic "gatekeeper" transition.

Comparative Analysis: AMQ-3 vs. Alternatives

This section provides the data needed to distinguish AMQ-3 from its most common structural analogs.

Comparison 1: AMQ-3 vs. 4-Methoxyphenyl Isomer

Scenario: Did the reactant attach at the meta (3) or para (4) position?

  • AMQ-3 (Meta): The methoxy group is electronically isolated from the N-heterocycle. The loss of CH

    
     (
    
    
    
    236) is observed, but the peak intensity is moderate.
  • Para-Isomer: The para-methoxy group can participate in resonance stabilization of the cation. This often suppresses the methyl loss in favor of CO loss (

    
     28 Da) from the phenol.
    
  • Ortho-Isomer (2-methoxy): Shows a massive "Ortho Effect" (direct interaction with the quinazoline nitrogen), often leading to immediate loss of CH

    
    OH (Methanol, 32 Da) or CH
    
    
    
    O.
Comparison 2: AMQ-3 vs. Non-Amino Analog (2-arylquinazolin-4-one)

Scenario: Did the hydrazine reaction work?

  • AMQ-3: Base peak at high energy is often

    
     251 (loss of NH
    
    
    
    ).
  • Non-Amino: The parent ion is

    
     253 (if methoxy is present). It cannot lose 17 Da. It will primarily lose CO (
    
    
    
    28) or CH
    
    
    (
    
    
    15).

Summary Table: Diagnostic Ion Abundance

FeatureAMQ-3 (Target) Non-Amino Analog Ortho-Methoxy Isomer
Precursor (

)
268253268

17 (NH

)
High Intensity AbsentHigh Intensity

30/32 (CH

O/MeOH)
LowLowVery High (Ortho Effect)
RDA Fragment PresentPresentPresent

Structural Validation Workflow

Use this logic gate to confirm the identity of synthesized batches.

ValidationLogic Start Sample Spectrum (ESI+) CheckPrecursor Is Precursor m/z 268? Start->CheckPrecursor CheckDeam Is [M-17]+ (m/z 251) present? CheckPrecursor->CheckDeam Yes Reject REJECT: Impurity / Isomer CheckPrecursor->Reject No (Check Synthesis) CheckOrtho Is [M-32]+ (Loss of MeOH) Dominant? CheckDeam->CheckOrtho Yes CheckDeam->Reject No (Non-amino analog) Confirm CONFIRMED: 3-Amino-2-(3-methoxyphenyl) quinazolin-4(3H)-one CheckOrtho->Confirm No (Meta-isomer) CheckOrtho->Reject Yes (Ortho-isomer)

Figure 2: Decision tree for the rapid validation of AMQ-3 synthesis products.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for RDA and Ortho Effect mechanisms).
  • Rahman, V. P., et al. (2005). "Mass fragmentation patterns of some 2,3-disubstituted quinazolin-4(3H)-ones." Journal of the Chilean Chemical Society, 50(4). Link

  • Holčapek, M., et al. (2010). "Structural analysis of quinazolinones by electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8). Link

  • NIST Chemistry WebBook. "Quinazolin-4(3H)-one Mass Spectrum." Standard Reference Data. Link

Sources

Comparative

Comparative Pharmacological Profiling: 3-Amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one vs. Methaqualone

Executive Summary This technical guide provides a rigorous comparison between the historical sedative-hypnotic Methaqualone and the investigational anticonvulsant 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one (hereafte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between the historical sedative-hypnotic Methaqualone and the investigational anticonvulsant 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one (hereafter referred to as AMQ-3OMe ). While both share the privileged quinazolin-4(3H)-one scaffold, their pharmacological profiles diverge significantly due to substituent positioning (C2 vs. N3) and functional group chemistry (methyl vs. amino).

This analysis is designed for drug development professionals, focusing on the structural activity relationships (SAR) that shift the biological outcome from sedation/hypnosis (Methaqualone) to anticonvulsant protection (AMQ-3OMe), providing synthesis protocols and mechanistic insights.

Part 1: Structural & Physicochemical Analysis[1]

The core difference lies in the "flipped" substitution pattern and the introduction of a hydrazine-derived amino group at position 3.

Chemical Structure Comparison[1][2][3][4][5][6][7]
FeatureMethaqualone AMQ-3OMe (Target)
IUPAC Name 2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one
C2 Substituent Methyl (-CH3)3-Methoxyphenyl (Aryl)
N3 Substituent o-Tolyl (2-methylphenyl)Amino (-NH2)
Pharmacophore Lipophilic sedative coreH-bond donor/acceptor (Anticonvulsant)
Key Property High LogP, rapid BBB penetrationModerate LogP, H-bonding capacity
Structural Visualization (DOT Diagram)

Structures Methaqualone Methaqualone (Sedative-Hypnotic) GABA-A Allosteric Modulation\n(Sedation) GABA-A Allosteric Modulation (Sedation) Methaqualone->GABA-A Allosteric Modulation\n(Sedation) AMQ AMQ-3OMe (Anticonvulsant) Seizure Protection\n(MES/PTZ Models) Seizure Protection (MES/PTZ Models) AMQ->Seizure Protection\n(MES/PTZ Models) Schiff Base Precursor Schiff Base Precursor AMQ->Schiff Base Precursor Derivatization Scaffold Quinazolin-4(3H)-one Core Scaffold->Methaqualone Substituents: C2-Methyl, N3-o-Tolyl Scaffold->AMQ Substituents: C2-(3-OMe-Phenyl), N3-Amino

Figure 1: Structural divergence of Methaqualone and AMQ-3OMe from the common quinazolinone scaffold.

Part 2: Pharmacological Profile & Mechanism

Mechanism of Action (MOA)
  • Methaqualone: Acts as a positive allosteric modulator (PAM) of the GABA-A receptor .[1] It binds to a distinct site (transmembrane

    
     interface) different from benzodiazepines and barbiturates, leading to chloride ion influx and hyperpolarization (sedation).
    
  • AMQ-3OMe:

    • Primary: Modulates GABAergic transmission but with a distinct binding affinity profile due to the N3-amino group. The amino group acts as a hydrogen bond donor, altering the interaction with the receptor pocket compared to the hydrophobic N3-tolyl group of methaqualone.

    • Secondary: 2,3-disubstituted quinazolinones, particularly those with N3-amino groups, have been shown to block voltage-gated sodium channels (VGSCs), contributing to anticonvulsant activity (protection against maximal electroshock, MES).

Activity Comparison Data

The following table synthesizes representative data for the class of 3-amino-2-arylquinazolinones versus Methaqualone.

ParameterMethaqualoneAMQ-3OMe (Class Representative)
Primary Indication Insomnia / SedationEpilepsy / Seizure Control
ED50 (Hypnotic) ~20-30 mg/kg (Rat, oral)>100 mg/kg (Low hypnotic potency)
ED50 (Anticonvulsant) Weak / Sedative doses required15 - 40 mg/kg (MES protection)
Therapeutic Index Narrow (High overdose risk)Improved (Separation of anticonvulsant vs. toxic dose)
Duration of Action 4-8 hoursVariable (Amino group susceptible to metabolism)

Critical Insight: The replacement of the N3-aryl group with an N3-amino group significantly reduces sedative potency while retaining or enhancing anticonvulsant efficacy. The 3-methoxy substituent on the C2-phenyl ring improves lipophilicity (LogP) compared to the unsubstituted analog, facilitating blood-brain barrier (BBB) crossing without the excessive CNS depression associated with Methaqualone.

Part 3: Experimental Protocols

Synthesis of AMQ-3OMe

This protocol is designed to be self-validating via intermediate isolation.

Reaction Scheme:

  • Cyclization: Anthranilic acid + 3-Methoxybenzoyl chloride

    
     Benzoxazinone intermediate.
    
  • Amination: Benzoxazinone + Hydrazine Hydrate

    
     AMQ-3OMe.
    
Step-by-Step Methodology
  • Precursor Preparation:

    • Dissolve Anthranilic acid (0.01 mol) in dry pyridine (30 mL).

    • Add 3-Methoxybenzoyl chloride (0.01 mol) dropwise at 0-5°C with stirring.

    • Stir for 1 hour at room temperature, then treat with sodium bicarbonate solution to remove unreacted acid.

    • Validation: Isolate the intermediate 2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one . (Expected MP: ~140-145°C).

  • Ring Transformation (The Critical Step):

    • Suspend the benzoxazinone intermediate (0.01 mol) in absolute ethanol (50 mL).

    • Add Hydrazine hydrate (99%, 0.02 mol) in excess.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Cool the reaction mixture. The product, 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one , will crystallize.

    • Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Characterization (Expected Signals):

    • IR: Doublet at 3300-3400 cm⁻¹ (NH₂ stretch), 1680 cm⁻¹ (C=O).

    • 1H-NMR: Singlet at ~3.8 ppm (-OCH3), Broad singlet at ~5.8 ppm (-NH2, D2O exchangeable).

Experimental Workflow Diagram

Workflow Start Start: Anthranilic Acid Step1 Step 1: Acylation & Cyclization (+ 3-Methoxybenzoyl Chloride) Start->Step1 Interm Intermediate: 2-(3-methoxyphenyl)-benzoxazinone Step1->Interm Step2 Step 2: Hydrazinolysis (+ Hydrazine Hydrate, Reflux) Interm->Step2 Product Product: AMQ-3OMe (Crystalline Solid) Step2->Product QC QC Validation: IR (NH2 doublet), NMR (OCH3 singlet) Product->QC

Figure 2: Synthesis workflow for 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one.

Part 4: Safety & Toxicology Assessment

Methaqualone Risks
  • Abuse Potential: Schedule I (USA). High euphoria and rapid tolerance.

  • Toxicity: Respiratory depression, coma, convulsions at high doses.

  • Metabolism: Extensive hepatic metabolism (P450 system).

AMQ-3OMe Profile
  • Neurotoxicity: Typically lower neurotoxicity (rotarod deficit) compared to Methaqualone at therapeutic doses.

  • Chemical Reactivity: The free amino group (-NH2) is a nucleophile. It can react with endogenous aldehydes or ketones.

    • Note: Many researchers convert the 3-amino group into a Schiff base (e.g., with benzaldehyde) to stabilize the molecule and further enhance lipophilicity/activity.

  • LD50: For similar 3-amino-2-arylquinazolinones, LD50 is often >500 mg/kg (i.p. mice), indicating a wider safety margin than Methaqualone.

Conclusion

3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one represents a strategic structural modification of the quinazolinone core. By shifting the aryl group to position 2 and introducing an amino group at position 3, the pharmacological activity steers away from the sedative-hypnotic profile of Methaqualone toward anticonvulsant efficacy .

For drug development, AMQ-3OMe serves as a versatile scaffold.[2][3] The free amino group acts as a "chemical handle," allowing for the synthesis of Schiff bases or urea derivatives that can further optimize the pharmacokinetic profile and receptor binding affinity.

References

  • Alagarsamy, V. et al. (2007). Synthesis and pharmacological evaluation of some 3-phenyl-2-substituted-3H-quinazolin-4-one as analgesic, anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Link

  • El-Azab, A. S. et al. (2015). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Molecules. Link

  • Wolfe, J. F. et al. (1990). Methaqualone: A review of its chemistry and pharmacology. Journal of Medicinal Chemistry. (Historical Reference for Methaqualone structure/activity).
  • Mishra, N. et al. (2018). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials and Anticonvulsants. Journal of Medicinal Chemistry. Link

  • Kashaw, S. K. et al. (2011). Synthesis and anticonvulsant activity of some new 3-amino-2-phenylquinazolin-4(3H)-one derivatives. Medicinal Chemistry Research.

Sources

Validation

Publish Comparison Guides: UV-Vis Absorption Maxima of 3-Amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one and Structural Alternatives

Executive Summary Quinazolin-4(3H)-one derivatives are "privileged" pharmacophores in drug discovery, exhibiting profound anticancer, antimicrobial, and photodynamic activities[1]. The optical properties of these compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazolin-4(3H)-one derivatives are "privileged" pharmacophores in drug discovery, exhibiting profound anticancer, antimicrobial, and photodynamic activities[1]. The optical properties of these compounds—specifically their UV-Vis absorption maxima (


)—are direct indicators of their electronic structure, HOMO-LUMO energy gaps, and their potential as photo-active therapeutics. This technical guide objectively compares the UV-Vis absorption performance of the target compound, 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one , against its structural alternatives: the alkyl-substituted 2-methyl derivative and the unsubstituted 2-phenyl aryl derivative.

Mechanistic Insights: Causality of Electronic Transitions

As an Application Scientist, it is crucial to understand why these molecules absorb at specific wavelengths, rather than simply recording the spectra. The quinazolin-4(3H)-one scaffold typically exhibits two primary absorption bands in the UV-Vis spectrum:

  • Band I (

    
     transitions):  Occurring in the higher energy region (~250–295 nm), this band is driven by the excitation of electrons within the conjugated aromatic bicyclic core.
    
  • Band II (

    
     transitions):  Occurring in the lower energy region (~310–340 nm), this band arises from the non-bonding electrons on the carbonyl oxygen and the imine nitrogen transitioning to the anti-bonding 
    
    
    
    orbitals.

The Substituent Effect (Causality): Replacing a simple methyl group at the C-2 position with an aryl group (e.g., a phenyl ring) significantly extends the


-conjugation of the system. This extended conjugation lowers the energy required for the 

transition, resulting in a pronounced bathochromic (red) shift[2].

When a methoxy group (-OCH


) is introduced at the meta position of the phenyl ring (yielding our target compound), two competing electronic effects occur: an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R). While the meta position restricts direct resonance delocalization into the quinazolinone core, the increased electron density on the phenyl ring enhances the overall polarizability of the molecule. This causes a further slight bathochromic shift and a hyperchromic effect (increased molar absorptivity, 

) compared to the unsubstituted 2-phenyl analog.

Comparative Performance Data

The following table synthesizes the quantitative UV-Vis absorption data, comparing the target compound against established baselines to highlight the impact of C-2 substitution on optical performance.

CompoundC-2 Substituent

(nm)
Molar Absorptivity (

, M

cm

)
SolventShift Type (vs. Methyl)
3-amino-2-methylquinazolin-4(3H)-one Methyl273684MeOHBaseline[1]
3-amino-2-phenylquinazolin-4(3H)-one Phenyl2912,800DMFBathochromic[2]
3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one 3-Methoxyphenyl~296~3,200DMFBathochromic + Hyperchromic

*Note: Values for the 3-methoxyphenyl derivative are calculated/extrapolated based on the established polarizability increments of meta-methoxy substitution on the 2-phenylquinazolinone core.

Experimental Protocols: A Self-Validating Workflow

To ensure high trustworthiness and reproducibility, the following protocol details the synthesis and spectral characterization of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one. Every step is designed as a self-validating system.

Phase 1: Synthesis of the Benzoxazinone Intermediate

  • Reagent Mixing: Combine equimolar amounts of anthranilic acid and 3-methoxybenzoyl chloride in dry pyridine.

    • Causality: Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium toward the cyclized product.

  • Cyclization: Reflux the mixture for 2 hours.

  • Validation Checkpoint: Pour the mixture into ice water. The formation of a solid precipitate indicates successful dehydration and ring closure to 2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one. Filter and dry.

Phase 2: Hydrazinolysis and Recyclization

  • Nucleophilic Attack: Dissolve the intermediate in absolute ethanol and add an excess (3 equivalents) of hydrazine monohydrate (NH

    
    NH
    
    
    
    H
    
    
    O)[1].
    • Causality: Hydrazine is a potent nucleophile due to the alpha-effect. It attacks the carbonyl carbon of the benzoxazinone, opening the ring.

  • Recyclization: Reflux the solution for 3 hours to promote intramolecular condensation, forming the final quinazolin-4(3H)-one ring.

  • Validation Checkpoint: Monitor via TLC. The disappearance of the intermediate spot and the emergence of a new spot confirms conversion. Post-purification, an IR spectrum must show a distinct N-H stretching doublet at ~3300 cm

    
     (primary amine) and a C=O stretch at ~1670 cm
    
    
    
    , validating the structure before UV-Vis analysis.

Phase 3: UV-Vis Spectroscopic Analysis

  • Sample Preparation: Prepare a 10

    
    M stock solution of the purified target compound in spectroscopic-grade N,N-Dimethylformamide (DMF)[2].
    
    • Causality: DMF is chosen because it effectively solubilizes rigid, planar aromatic systems without absorbing light in the >270 nm analytical window.

  • Baseline Correction: Fill two matched 1 cm quartz cuvettes with pure DMF. Run a baseline scan from 200 nm to 600 nm to subtract solvent and cuvette absorbance.

    • Causality: This ensures that the resulting absorbance values are strictly attributable to the analyte's electronic transitions.

  • Measurement: Replace the sample cuvette with the 10

    
    M analyte solution and scan. Record the 
    
    
    
    and calculate the molar absorptivity (
    
    
    ) using the Beer-Lambert Law (
    
    
    ).

Workflow Visualization

SynthesisWorkflow N1 Anthranilic Acid + 3-Methoxybenzoyl Chloride N2 Benzoxazin-4-one Intermediate N1->N2 Pyridine / Reflux (Acid Scavenging) N3 Hydrazinolysis (NH₂NH₂·H₂O) N2->N3 Nucleophilic Attack N4 3-Amino-2-(3-methoxyphenyl) quinazolin-4(3H)-one N3->N4 Ring Opening & Recyclization N5 UV-Vis Analysis (λ_max & ε Determination) N4->N5 10 μM in DMF (Baseline Corrected)

Figure 1: Synthetic workflow and UV-Vis characterization of quinazolin-4(3H)-one derivatives.

References

  • Title: Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)
  • Title: Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh)

Sources

Safety & Regulatory Compliance

Safety

3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one proper disposal procedures

The following technical guide details the proper disposal procedures for 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one , a synthetic quinazolinone derivative often used in medicinal chemistry as a pharmacophore or inte...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one , a synthetic quinazolinone derivative often used in medicinal chemistry as a pharmacophore or intermediate.

This guide is structured for Researchers, Laboratory Managers, and EHS Professionals . It prioritizes personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship.

Executive Safety & Hazard Profile

Before initiating disposal, you must understand the chemical nature of the waste. As a research-grade organic heterocycle, this compound lacks a specific EPA "P" or "U" listing but must be managed as Hazardous Chemical Waste due to its toxicological properties and structural stability.

Parameter Technical Specification
Chemical Structure Quinazolinone scaffold with an amino group and a methoxyphenyl substituent.[1]
GHS Classification WARNING (Irritant / Potentially Harmful)
Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)
RCRA Status Non-Listed Hazardous Waste (Manage as Toxic/Irritant)
Disposal Method High-Temperature Incineration (Preferred)
Incompatibilities Strong Oxidizers, Strong Acids, Acid Chlorides

Critical Warning: Quinazolinone derivatives are biologically active and environmentally persistent. NEVER dispose of this compound down the drain (sanitary sewer) or in regular trash.

Pre-Disposal: Segregation & Containment[5]

Effective disposal begins at the bench. Segregation prevents dangerous chemical reactions and reduces disposal costs.

A. Solid Waste (Pure Compound)[1]
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jars.

  • Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates) to prevent exothermic decomposition.

  • Labeling: Must be labeled "Hazardous Waste" with the full chemical name.[3] Do not use abbreviations or structural formulas alone.

B. Liquid Waste (Mother Liquors/Solutions)[1]
  • Solvent Compatibility:

    • If dissolved in DMSO, DMF, or Methanol : Segregate into Non-Halogenated Organic Waste .

    • If dissolved in DCM or Chloroform : Segregate into Halogenated Organic Waste .

  • pH Check: Ensure the waste stream is neutral (pH 5–9). If the synthesis involved strong acids (e.g., HCl for cyclization), neutralize the solution before adding it to the organic waste drum to prevent drum pressurization.

Operational Disposal Workflow

The following decision tree outlines the logical flow for disposing of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one in various states.

DisposalWorkflow Start Waste Generation (3-amino-2-(3-methoxyphenyl) quinazolin-4(3H)-one) StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Empty Empty Container StateCheck->Empty SolidContainer Place in HDPE/Glass Jar (Do NOT mix with Oxidizers) Solid->SolidContainer SolventCheck Identify Solvent Liquid->SolventCheck Rinse Triple Rinse with Solvent (Collect Rinsate as Waste) Empty->Rinse LabelSolid Label: 'Hazardous Waste - Toxic' (Full Chemical Name) SolidContainer->LabelSolid Pickup EHS / Vendor Pickup (Incineration) LabelSolid->Pickup Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH, DMF) SolventCheck->NonHalo Drum Transfer to Approved Safety Carboy Halo->Drum NonHalo->Drum Drum->Pickup Rinse->Liquid Rinsate is Liquid Waste Deface Deface Label & Mark 'Empty' Rinse->Deface Trash Glass/Trash Disposal Deface->Trash

Figure 1: Operational decision tree for the segregation and disposal of quinazolinone waste streams.

Detailed Protocols

Protocol A: Triple Rinsing Empty Containers

Why this matters: RCRA regulations (40 CFR 261.7) define a container as "empty" only after specific cleaning. Because quinazolinones are often water-insoluble, water rinsing is ineffective and non-compliant.

  • Select Solvent: Use a solvent in which the compound is soluble (e.g., Acetone or Methanol ).

  • Volume: Fill the container 10% full with the solvent.

  • Agitate: Cap and shake vigorously for 30 seconds to dissolve residual solids.

  • Collect: Pour the rinsate into the appropriate Organic Waste container (Do NOT pour down the drain).

  • Repeat: Perform this step three times .

  • Final Step: Allow the solvent to evaporate in a fume hood, deface the label, and dispose of the dry container in glass/lab trash.

Protocol B: Spill Response (Solid Spill)
  • PPE: Nitrile gloves, safety goggles, and lab coat. If powder is fine/dusty, use an N95 respirator to prevent inhalation (H335).

  • Containment: Do not dry sweep if dust generation is likely. Cover the spill with a damp paper towel (dampened with water or methanol) to suppress dust.

  • Cleanup: Scoop the material and the paper towels into a wide-mouth hazardous waste jar.

  • Decontamination: Wipe the surface with soap and water; collect these wipes as solid hazardous waste.

Scientific Rationale & Compliance

  • Incineration vs. Landfill: High-temperature incineration is the required disposal method. Quinazolinone rings are thermally stable and resistant to biological degradation in landfills. Incineration ensures complete mineralization of the nitrogenous heterocycle into

    
    , 
    
    
    
    , and
    
    
    .
  • Reactive Groups: The primary amine (

    
    ) at position 3 is nucleophilic. Mixing this waste with acid chlorides or anhydrides in a waste drum can generate heat and pressure. Always segregate amines from acylating agents. 
    

References

  • PubChem. 3-Amino-2-methyl-4(3H)-quinazolinone Compound Summary (Analogous Hazard Data). National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Container Residues (40 CFR 261.7). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

The following technical guide details the safe handling, logistical management, and operational protocols for 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one . This guide assumes the compound is being used in a research...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safe handling, logistical management, and operational protocols for 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one .

This guide assumes the compound is being used in a research setting (drug discovery/medicinal chemistry) where specific toxicological data may be incomplete. Therefore, we apply the Precautionary Principle , categorizing this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate (Occupational Exposure Band 3) due to the known biological activity of the quinazolinone scaffold (kinase inhibition, anti-inflammatory activity) and the reactivity of the N-amino moiety.

Chemical Risk Profile & Hazard Identification

Before handling, you must understand why specific safety measures are required. This compound is not just an "irritant"; it is a pharmacophore.

  • Chemical Structure Analysis:

    • Core: Quinazolin-4(3H)-one (Bioactive scaffold, often associated with EGFR/VEGFR kinase inhibition).

    • Functional Group (Position 3): N-Amino group (-NH₂). This hydrazine-like moiety is chemically reactive (nucleophilic) and poses a potential risk for skin sensitization and hematological toxicity.

    • Substituent (Position 2): 3-Methoxyphenyl.[1] Increases lipophilicity, facilitating cell membrane penetration.

  • Inferred Hazards (Read-Across Methodology):

    • Acute Toxicity: Harmful if swallowed (Category 4).

    • Target Organ Toxicity: Potential liver/kidney toxicity upon repeated exposure (common in quinazolinone metabolism).

    • Sensitization: High risk of allergic dermatitis due to the hydrazine-like nitrogen.

    • Physical State: Crystalline solid. Dust generation is the primary exposure vector.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic safety rules. Use this decision matrix to select PPE based on your specific operation.

PPE Decision Logic (DOT Visualization)

PPE_Selection Start Operation Type State Physical State? Start->State Qty Quantity? State->Qty Solid / Powder Level1 LEVEL 1: Standard (Lab Coat, Safety Glasses, Nitrile Gloves) State->Level1 Dilute Solution (<10mM) Level2 LEVEL 2: Enhanced (Wrap-around Goggles, Double Nitrile, N95/P100) Qty->Level2 < 100 mg Level3 LEVEL 3: Containment (Glovebox/Isolator, Tyvek Sleeves, Double Nitrile) Qty->Level3 > 100 mg OR Fine Dust

Figure 1: Risk-based PPE selection logic. Operations involving dry powder require significantly higher protection than dilute solutions due to inhalation risks.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Respiratory N95 (Minimum) ; P100/PAPR for >100mgThe particle size of recrystallized quinazolinones often ranges from 5-50 microns. Standard surgical masks offer zero protection against pharmacological dust inhalation.
Dermal (Hands) Double Nitrile Gloves (min 0.11mm thickness)Breakthrough Time: Quinazolinones are lipophilic. Solvents like DMSO/DMF (used for dissolution) permeate single gloves in <15 mins, carrying the toxin with them. Protocol: Wear orange/colored inner glove to visualize tears.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses leave gaps. If the powder becomes airborne or a solution splashes, mucosal absorption through the eyes is rapid.
Body Tyvek® Lab Coat (Closed front)Cotton lab coats trap dust in fibers, creating a secondary exposure source in the breakroom/office. Use disposable, non-porous materials.

Operational Protocols: From Storage to Solution

A. Receipt & Storage
  • Stability: The 3-amino group is susceptible to oxidation and condensation with airborne aldehydes/ketones.

  • Condition: Store at 2–8°C (Refrigerated) in a tightly sealed container.

  • Inert Atmosphere: Flush headspace with Argon or Nitrogen after every use to prevent oxidative degradation (browning).

B. Weighing & Solubilization (The Critical Step)

The highest risk of exposure occurs during the transfer of the dry solid.

SOP: Zero-Exposure Weighing

  • Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or Powder Containment Hood.

  • Anti-Static Measure: Use an anti-static gun or polonium strip on the weighing boat. Static charge can cause the powder to "jump," contaminating the balance and user.

  • Solvent Selection:

    • Water: Insoluble (Do not use).

    • DMSO (Dimethyl sulfoxide): Excellent solubility (>20 mg/mL).

    • DMF (Dimethylformamide): Good solubility.

    • Ethanol:[2] Moderate/Low solubility (requires heating).

  • Dissolution Protocol:

    • Add solvent to the weighing vial, not the other way around, to suppress dust immediately.

    • Vortex in short bursts. If heating is required, do not exceed 50°C to preserve the N-amino integrity.

C. Reaction Setup (Synthesis/Derivatization)

If using this compound as an intermediate (e.g., reacting with an aldehyde to form a Schiff base):

  • Catalysis: These reactions are often acid-catalyzed (acetic acid).

  • Precipitation: The product often precipitates. Do not use vacuum filtration on the open bench. Use a closed filtration system or filter inside the hood to prevent drying the filter cake into an inhalable dust.

Waste Management & Decontamination

Disposal Strategy

Treat all waste as Hazardous Chemical Waste (P-List Analog) .

  • Solid Waste: Weighing boats, contaminated gloves, and paper towels must be double-bagged in clear polyethylene bags and labeled "Toxic Solid Waste."

  • Liquid Waste: Segregate into "Halogenated" (if DCM/Chloroform used) or "Non-Halogenated" (DMSO/Methanol) streams. Do not pour down the drain.

Spill Response (Dry Powder)
  • Evacuate the immediate area (3-meter radius).

  • Don PPE: Level 2 (Goggles, Double Gloves, N95).

  • Contain: Cover spill with a wet paper towel (soaked in ethanol or water) to prevent dust dispersion. Do NOT sweep dry.

  • Clean: Wipe up the wet slurry. Clean surface with 10% bleach solution (oxidizes the hydrazine moiety) followed by water.

Scientific Mechanism: Why This Matters

Understanding the biological pathway reinforces the need for safety.

Mechanism Compound 3-amino-2-(3-methoxyphenyl) quinazolin-4(3H)-one Target Kinase Domain (ATP Binding Pocket) Compound->Target Competitive Inhibition Effect Signal Transduction Blockade Target->Effect Prevents Phosphorylation Outcome Cell Cycle Arrest / Anti-inflammatory Effect->Outcome

Figure 2: Simplified mechanism of action. The compound mimics ATP, binding to kinase enzymes. Accidental absorption allows it to inhibit your own cellular signaling pathways.

References

  • PubChem. (n.d.). 3-Amino-2-methylquinazolin-4(3H)-one Safety Data Sheet. National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826. (Context on Quinazolinone biological activity).
  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved March 5, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). Quinazolinone Derivative Handling Guides. Merck KGaA. (General reference for heterocyclic amine handling).

(Note: Specific toxicological data for the 3-methoxyphenyl derivative is extrapolated from structural analogs like 3-amino-2-methylquinazolin-4(3H)-one and general quinazolinone SAR data.)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.